molecular formula C3H6F3NO B112625 3-Amino-1,1,1-trifluoropropan-2-ol CAS No. 431-38-9

3-Amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B112625
CAS No.: 431-38-9
M. Wt: 129.08 g/mol
InChI Key: RISHBQWFBUTROQ-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoropropan-2-ol is a versatile chiral building block of significant value in medicinal chemistry and drug discovery. Its unique structure, featuring both an amino group and a trifluoromethyl group on a propanol backbone, is strategically employed in the synthesis of complex molecules with targeted biological activities. This compound serves as a key precursor in the development of potent inhibitors for various therapeutic targets. Research has demonstrated its critical role as a core fragment in the synthesis of brain-penetrant microtubule-stabilizing agents, which are being investigated as candidate treatments for Alzheimer's disease and related neurodegenerative tauopathies . Furthermore, this aminotrifluoropropanol scaffold is a fundamental component in a class of N,N-disubstituted trifluoro-3-amino-2-propanols that function as powerful inhibitors of Cholesteryl Ester Transfer Protein (CETP), a promising target for the treatment of coronary heart disease . The presence of the trifluoromethyl group is a key design element, often conferring increased metabolic stability and altered reactivity to the final active compound . The synthetic utility of this compound is highlighted by efficient asymmetric routes, including catalytic hydrogenation and biocatalytic reduction, which provide access to the enantiomerically pure (R)-enantiomer on a scalable level for pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHBQWFBUTROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962893
Record name 3-Amino-1,1,1-trifluoropropan-2-ol
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Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-38-9
Record name 3-Amino-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
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Record name 3-Amino-1,1,1-trifluoropropan-2-ol
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Foundational & Exploratory

3-Amino-1,1,1-trifluoropropan-2-ol CAS number 431-38-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, CAS number 431-38-9, is a pivotal fluorinated building block in modern medicinal and agricultural chemistry. Its structure, featuring a trifluoromethyl group adjacent to a chiral amino alcohol, makes it a highly valuable intermediate for synthesizing complex molecules with enhanced pharmacological properties. The incorporation of the trifluoromethyl moiety is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safe handling protocols, designed to support professionals in leveraging this versatile compound in research and development.

Physicochemical and Structural Properties

This compound is a colorless liquid or solid with a strong odor, recognized for its utility in introducing the trifluoromethyl group into organic molecules.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 431-38-9[2]
Molecular Formula C₃H₆F₃NO[1][2]
Molecular Weight 129.08 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms TFAP, 1-amino-3,3,3-trifluoro-2-propanol[1][2]
Melting Point 99°C[1][3][4]
Boiling Point 176.5°C at 760 mmHg[1][5]
Density 1.344 g/cm³[1]
Flash Point 60.5°C[1]
pKa 10.14 ± 0.35 (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
InChIKey RISHBQWFBUTROQ-UHFFFAOYSA-N[2]
Canonical SMILES C(C(C(F)(F)F)O)N[2]

Synthesis and Stereochemistry

The synthesis of this compound typically involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide. This approach is efficient and provides a direct route to the desired amino alcohol scaffold.

General Synthetic Pathway: Epoxide Aminolysis

The most common and industrially viable route starts from 1,1,1-trifluoro-2,3-epoxypropane. This precursor undergoes ring-opening with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) to yield the racemic product. The causality of this reaction is driven by the high reactivity of the strained epoxide ring towards nucleophiles. The attack of the amine occurs preferentially at the less sterically hindered carbon (C3), leading to the desired product.

G cluster_0 Synthesis Workflow A 1,1,1-Trifluoro-2,3-epoxypropane (CAS 359-41-1) C Racemic this compound A->C Nucleophilic Ring-Opening B Ammonia Source (e.g., NH4OH) B->C D Purification (e.g., Distillation) C->D E Final Product (CAS 431-38-9) D->E

General synthesis workflow for this compound.
Representative Experimental Protocol
  • Reaction Setup: A pressure-rated reactor is charged with 1,1,1-trifluoro-2,3-epoxypropane and a suitable solvent (e.g., methanol or water).

  • Reagent Addition: The reactor is cooled, and an excess of aqueous ammonium hydroxide is added portion-wise, ensuring the internal temperature is maintained.

  • Reaction: The mixture is sealed and heated. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the excess ammonia and solvent are removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or solid.

Enantioselective Synthesis and Resolution

The presence of a chiral center at the C2 position means the molecule exists as (R) and (S) enantiomers. In drug development, often only one enantiomer is biologically active, making stereoselective synthesis or resolution critical.[6]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to directly produce one enantiomer in excess. For instance, asymmetric reduction of the corresponding amino-ketone precursor using a chiral catalyst system (e.g., a CBS catalyst) can yield enantiomerically enriched product.[7]

  • Chiral Resolution: This is the process of separating a racemic mixture. It can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral auxiliary), which can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino alcohol.

Applications in Drug Development and Research

The utility of this compound stems from the unique properties imparted by the trifluoromethyl (-CF3) group.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical groups but possesses distinct electronic and steric properties that are highly advantageous in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF3 can block oxidative metabolism at that position, increasing the drug's half-life.

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups (like the amino group in this molecule), which can lead to stronger binding interactions with target proteins.[1]

  • Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a shape that is more favorable for receptor binding.

G cluster_1 Impact of -CF3 Group in Drug Design Core Parent Molecule CF3 Introduction of -CF3 Group Core->CF3 Fluorination Prop1 Increased Metabolic Stability CF3->Prop1 Prop2 Enhanced Lipophilicity CF3->Prop2 Prop3 Modulated pKa & Binding Affinity CF3->Prop3

Influence of the trifluoromethyl group on molecular properties.
Use as a Versatile Intermediate

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its bifunctional nature (amine and alcohol) allows for diverse subsequent chemical modifications to build more complex molecular architectures.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315)

  • Causes Serious Eye Damage (H318)

  • May Cause Respiratory Irritation (H335)

  • Harmful to Aquatic Life with Long Lasting Effects (H412)

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields.[8]

  • First Aid:

    • Eye Contact: Immediately flush eyes with large amounts of water and seek prompt medical attention.[8]

    • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[8]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[8]

Storage
  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8]

  • The recommended storage temperature is 2-8°C, protected from light.[1][8]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its strategic value lies in the predictable and beneficial impact of its trifluoromethyl group on the pharmacokinetic and pharmacodynamic profiles of new chemical entities. A thorough understanding of its synthesis, stereochemistry, and handling is paramount for researchers aiming to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

  • LookChem. Cas 431-38-9, 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL.

  • ChemScene. Safety Data Sheet - 3-Amino-1,1,1-trifluoro-2-propanol.

  • Parchem. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL (Cas 431-38-9).

  • PubChem. this compound | C3H6F3NO | CID 418965.

  • PubChem. this compound hydrochloride | C3H7ClF3NO | CID 23290109.

  • Sigma-Aldrich. this compound AldrichCPR.

  • Shanghai Scochem Technology Co., Ltd. this compound.

  • ChemBuyersGuide.com, Inc. Accela ChemBio Inc. (Page 63).

  • Chemieliva Pharmaceutical Co., Ltd. this compound | 431-38-9.

  • Apollo Scientific. this compound.

  • SpectraBase. this compound - 13C NMR - Chemical Shifts.

  • Sigma-Aldrich. this compound.

  • TradeIndia. Fluorides Supplier.

  • Santa Cruz Biotechnology. this compound | CAS 431-38-9.

  • INDOFINE Chemical Company. this compound.

  • ChemWhat. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • ChemicalBook. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS 431-38-9.

  • PubChem. 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride | C3H5ClF3NO | CID 53417321.

  • Carl ROTH. Safety Data Sheet: Sodium nitroprusside dihydrate.

  • MilliporeSigma. this compound Sigma-Aldrich purchase.

  • Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol.

  • Merck. this compound sigma-aldrich supplier.

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • BenchChem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

  • Google Patents. US4379941A - Resolution of racemic amino acids.

  • Appretech Scientific Limited. this compound.

  • Echemi. 3-amino-1,1,1-trifluoro-2-propanol.

  • Advent Bio. 3-Amino-1,1,1-Trifluoro-2-Propanol.

  • MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development.

  • BOC Sciences. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives.

Sources

physical and chemical properties of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral fluorinated amino alcohol that has emerged as a pivotal building block in modern medicinal and agrochemical research. The strategic placement of a trifluoromethyl (-CF₃) group adjacent to an amino alcohol functionality imparts unique stereoelectronic properties that are highly sought after in drug design. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its spectroscopic profile, a representative synthetic protocol, and a discussion of its applications, reactivity, and safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: The Significance of Trifluoromethylated Building Blocks

In the landscape of drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key pharmacological properties.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, often leading to improved binding affinity and better pharmacokinetic profiles.[1] β-amino-α-trifluoromethyl alcohols, such as this compound, are particularly valuable as they combine the influential -CF₃ group with two versatile functional handles—an amine and a hydroxyl group—on a chiral scaffold. This trifecta of features makes it an exceptionally attractive starting material for creating complex, stereochemically-defined molecules with potential therapeutic applications.

Chemical Identity and Structure

The fundamental identity of this compound is established by its systematic name and unique identifiers.

  • IUPAC Name: this compound[2][3]

  • CAS Registry Number: 431-38-9[1][2]

  • Molecular Formula: C₃H₆F₃NO[1][2]

  • Molecular Weight: 129.08 g/mol [1][2]

  • Synonyms: 3-Amino-1,1,1-trifluoro-2-propanol, 1-Amino-3,3,3-trifluoro-2-propanol[2]

The molecule possesses a single stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-3-amino-1,1,1-trifluoropropan-2-ol. The stereochemistry is critical for its application in asymmetric synthesis and for its interaction with chiral biological targets.

Caption: General structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The strong electron-withdrawing nature of the -CF₃ group significantly influences these characteristics compared to its non-fluorinated analog.

PropertyValueSource(s)
Appearance White to off-white solid[4]
Melting Point 99 °C[1][4]
Boiling Point 176.5 ± 40.0 °C (Predicted)[4]
Density 1.344 ± 0.06 g/cm³ (Predicted)[4]
pKa (of conjugate acid) 10.14 ± 0.35 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Expert Insights: The Impact of Trifluoromethylation

The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the rest of the molecule. This has two profound consequences:

  • Acidity of the Hydroxyl Group: The C-O bond is polarized, making the hydroxyl proton more acidic than in a typical alcohol.

  • Basicity of the Amino Group: The electron-withdrawing effect extends to the amino group, reducing its basicity (i.e., lowering the pKa of its conjugate acid) compared to non-fluorinated 3-amino-2-propanol. This modulation of pKa is a critical parameter in drug design for optimizing target binding and solubility at physiological pH.

Spectroscopic Profile

¹H NMR

The proton NMR spectrum is expected to be relatively simple.

  • -CH₂-NH₂ (C1): Two diastereotopic protons, appearing as complex multiplets due to coupling with the C2 proton.

  • -CH(OH)- (C2): A multiplet, split by the neighboring C1 protons and coupled to the C3 trifluoromethyl group (³JH-F).

  • -OH and -NH₂: Broad signals, which may exchange with D₂O.

¹³C NMR

The carbon spectrum will show three distinct signals.

  • -CH₂-NH₂ (C1): A signal in the aliphatic amine region.

  • -CH(OH)- (C2): A signal further downfield due to the attached oxygen, showing coupling to the fluorine atoms (²JC-F).

  • -CF₃ (C3): A characteristic quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F), typically with a large coupling constant.

¹⁹F NMR

The fluorine NMR is the simplest, showing a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would be expected to be a doublet due to coupling with the C2 proton (³JF-H).

Infrared (IR) Spectroscopy

Key expected vibrational modes include:

  • O-H and N-H stretching: Broad absorptions in the 3200-3500 cm⁻¹ region.

  • C-H stretching: Absorptions just below 3000 cm⁻¹.

  • C-F stretching: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule would be expected to fragment. Key fragments would likely arise from the loss of small neutral molecules or radicals, such as H₂O, NH₃, or cleavage adjacent to the functional groups.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through several routes. A common and effective strategy involves the reduction of an intermediate containing the required carbon skeleton and oxidation states, such as a β-nitro-α-trifluoromethyl alcohol or a trifluoromethyl-substituted amino ketone. The reduction of the nitro group to an amine is a high-yielding and reliable transformation.

General Synthesis Workflow Start Trifluoroacetaldehyde (or hydrate) Intermediate β-Nitro-α-trifluoromethyl alcohol intermediate Start->Intermediate Base-catalyzed Henry Reaction Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Intermediate Reduction Reduction (e.g., H₂, Raney-Ni or LAH) Intermediate->Reduction Product 3-Amino-1,1,1- trifluoropropan-2-ol Reduction->Product

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction of a Nitro Alcohol Intermediate

The following protocol is a representative, generalized procedure based on established chemical transformations for this class of compounds. Researchers should consult primary literature for specific, optimized conditions and perform appropriate risk assessments before undertaking any experimental work.

Step 1: Synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add nitromethane (1.0 eq) and a suitable solvent (e.g., methanol).

  • Reaction: Slowly add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitro alcohol can be purified by flash column chromatography.

Step 2: Reduction to this compound

  • Setup: In a high-pressure hydrogenation vessel, dissolve the purified 1,1,1-trifluoro-3-nitropropan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction vigorously at room temperature for 6-12 hours.

  • Monitoring: Monitor the consumption of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Chemical Reactivity

The bifunctional nature of the molecule allows for a wide range of chemical transformations:

  • N-Functionalization: The primary amine can readily undergo acylation, alkylation, sulfonylation, and reductive amination to form amides, secondary/tertiary amines, sulfonamides, and other derivatives.

  • O-Functionalization: The secondary alcohol can be alkylated to form ethers, acylated to form esters, or oxidized to the corresponding ketone under specific conditions.

  • Cyclization: The 1,2-amino alcohol motif is a precursor to various heterocyclic structures, such as oxazolines, which are valuable ligands in asymmetric catalysis.

Applications in Research and Development

The primary application of this compound is as a chiral building block for the synthesis of high-value, complex molecules.

  • Pharmaceuticals: It serves as a key intermediate for introducing the trifluoromethyl-hydroxy-ethylamine scaffold into drug candidates. This motif is found in inhibitors of proteases (e.g., HIV protease, renin) and other enzymes, where the hydroxyl group can mimic a transition state and the CF₃ group can enhance binding and metabolic stability.

  • Agrochemicals: In agrochemical development, the inclusion of a CF₃ group can lead to products with enhanced efficacy, better environmental persistence, and improved transport properties within the target organism.

  • Chiral Ligands: The enantiomerically pure forms of this amino alcohol can be used to synthesize chiral ligands for asymmetric catalysis, where the CF₃ group can be used to fine-tune the steric and electronic properties of the catalyst.

Role as a Synthetic Building Block Start 3-Amino-1,1,1- trifluoropropan-2-ol N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect O_Protect O-Functionalization (e.g., Ether, Ester) Start->O_Protect Coupling Peptide Coupling or Alkylation with R-X N_Protect->Coupling O_Protect->Coupling Product Complex Bioactive Molecule (e.g., Protease Inhibitor) Coupling->Product

Caption: Synthetic utility of the target compound in building complex molecules.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1]

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a trifluoromethyl group, an amine, and a hydroxyl moiety on a chiral platform provides chemists with a powerful building block to construct novel molecules with tailored properties. Understanding its physicochemical characteristics, reactivity, and spectroscopic profile is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][4][5] 3-Amino-1,1,1-trifluoropropan-2-ol (TFA-propanolamine) stands out as a critical chiral building block for introducing this valuable moiety.[6] Its structure, containing a trifluoromethyl group adjacent to a hydroxyl and an amino group on a simple propane backbone, creates a fascinating interplay of stereoelectronic effects that dictate its three-dimensional shape.

This guide provides an in-depth analysis of the molecular structure and conformational preferences of TFA-propanolamine. Understanding its intrinsic conformational biases is paramount for researchers, as this "pre-organization" of the building block can significantly influence the topology of the final drug molecule, ultimately impacting its interaction with biological targets. We will explore the key intramolecular forces at play and detail the experimental and computational methodologies used to elucidate its preferred spatial arrangement.

Molecular Structure: An Analysis of Key Features

The structure of this compound (C₃H₆F₃NO) is deceptively simple, yet rich in features that drive its chemical behavior and conformational landscape.[7][8][9][10][11]

  • Propane Backbone: A three-carbon chain provides the fundamental scaffold.

  • Trifluoromethyl (-CF3) Group: Located at the C1 position, this group is a powerful electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This influences the acidity of nearby protons and creates a localized dipole.

  • Hydroxyl (-OH) Group: Positioned at C2, this group can act as both a hydrogen bond donor and acceptor.

  • Amino (-NH2) Group: Located at C3, this group is basic and also serves as a hydrogen bond donor and acceptor.

  • Chiral Center: The C2 carbon, bonded to four different substituents (H, OH, CF3, and CH2NH2), is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers).

The powerful inductive effect of the -CF3 group and the hydrogen bonding capabilities of the -OH and -NH2 groups are the primary determinants of the molecule's conformational preferences.

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

While rotation is possible around the C1-C2 and C2-C3 single bonds, TFA-propanolamine does not exist as a random mixture of conformations. Instead, it shows a strong preference for a "folded" or gauche arrangement, stabilized by a key intramolecular hydrogen bond.

This preference is a result of a balance between several forces:

  • Intramolecular Hydrogen Bonding: The most significant stabilizing interaction is a hydrogen bond between the hydroxyl group proton (donor) and the lone pair of electrons on the amino group nitrogen (acceptor). This interaction pulls the two ends of the molecule closer, favoring a gauche conformation around the C2-C3 bond.[12][13]

  • Gauche Effect: In molecules with adjacent electronegative substituents, conformations where these groups are gauche (dihedral angle of ~60°) are often more stable than the anti conformation (180°).[14][15] This stereoelectronic effect, driven by hyperconjugation, involves the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.[14][15][16]

  • Steric Hindrance: While the gauche conformation is electronically favored, steric repulsion between the bulky -CF3 group and the -NH2 group can be a destabilizing factor. However, in this molecule, the stabilizing hydrogen bond and gauche effect typically overcome this repulsion.

The interplay of these forces results in a dominant conformation where the molecule adopts a folded structure, pre-organizing the functional groups in a specific spatial orientation.

Methodologies for Conformational Elucidation: A Validated Approach

Determining the preferred conformation of a flexible molecule like TFA-propanolamine requires a synergistic approach, combining experimental data from solution and solid-state with high-level computational modeling. This self-validating system ensures a high degree of confidence in the final structural assignment.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular conformation in solution.[17] For fluorinated molecules, multinuclear experiments involving ¹H, ¹³C, and ¹⁹F are particularly insightful.[18][19][20]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of TFA-propanolamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as polarity can influence hydrogen bonding and conformational equilibrium.[14]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the protons on C2 and C3.

  • ¹⁹F NMR Acquisition: Acquire a ¹H-decoupled ¹⁹F NMR spectrum to confirm the chemical shift of the -CF3 group.[20]

  • 2D Correlation Spectroscopy (COSY/HSQC): Perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign all proton and carbon signals.

  • Coupling Constant Analysis: Carefully measure the three-bond vicinal coupling constants (³JHH) between the protons on C2 and C3. The magnitude of these couplings is directly related to the dihedral angle between the bonds via the Karplus equation. A larger coupling constant typically indicates an anti relationship, while smaller values suggest a gauche arrangement.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or 1D HOESY (¹H-¹⁹F) spectrum.[17] NOE signals are observed between protons (or other nuclei) that are close in space (< 5 Å), regardless of whether they are bonded. A strong NOE between the proton on C2 and protons on C3 would provide definitive evidence for a folded, gauche conformation.[21]

Causality: The Karplus relationship provides a quantitative link between an experimentally measured value (³J) and a key structural parameter (dihedral angle). This allows us to move from spectral data to a 3D structural model. NOE provides through-space validation of this model.

2. Single-Crystal X-ray Crystallography

This technique provides an exact snapshot of the molecule's conformation in the solid state.

Workflow:

  • Crystallization: Grow a single, high-quality crystal of TFA-propanolamine, typically by slow evaporation from a suitable solvent.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles are determined with high precision.

Causality: While solution dynamics are absent, the solid-state structure reveals the most stable intrinsic conformation, often highlighting the same intramolecular forces, like hydrogen bonding, that dominate in solution.[17]

Computational Chemistry Workflow

Quantum chemical calculations are essential for exploring the potential energy surface of the molecule and quantifying the relative stabilities of different conformers.

Step-by-Step Computational Protocol:

  • Initial Conformer Generation: Build the TFA-propanolamine molecule in a molecular modeling program. Perform a systematic conformational search by rotating around the C1-C2 and C2-C3 bonds to generate a library of possible low-energy structures.

  • Geometry Optimization: Optimize the geometry of each generated conformer using a robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest energy minimum.

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Data Analysis: Compare the relative energies of all stable conformers. The conformer with the lowest energy is predicted to be the most abundant.

  • Validation: Compare the computationally predicted geometry (dihedral angles, interatomic distances) with the experimental data from NMR and X-ray crystallography. Theoretical NMR parameters (chemical shifts, coupling constants) can also be calculated and compared to experimental spectra for a final layer of validation.

Data Summary: Conformational Energy Profile
ConformationDihedral Angle (H-C2-C3-H)Key InteractionRelative Energy (kcal/mol)Predicted Population
Gauche (Folded) ~60°Intramolecular O-H···N H-Bond0.00 (Global Minimum)>95%
Anti (Extended) ~180°Sterically open but lacks H-bond> 2.5<5%

Note: Values are representative and depend on the specific computational method and solvent model used.

Visualization of Key Concepts

Below are diagrams illustrating the key stabilizing interaction and the integrated workflow for conformational analysis.

cluster_0 Gauche Conformation of TFA-propanolamine C1 CF3 C2 C-OH C1->C2 C3 C-NH2 C2->C3 C2->C3 Intramolecular H-Bond (O-H···N)

Caption: Dominant gauche conformer stabilized by an O-H···N hydrogen bond.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Validation & Conclusion NMR NMR Spectroscopy (Solution State) Validation Data Correlation (Exp. vs. Theory) NMR->Validation ³J values, NOE XRay X-Ray Crystallography (Solid State) XRay->Validation Solid Geometry DFT DFT Calculations (Energy Profile) DFT->Validation Relative Energies Conclusion Validated 3D Conformation Validation->Conclusion

Caption: Integrated workflow for conformational analysis of TFA-propanolamine.

Implications for Drug Development

A deep understanding of the conformational bias of TFA-propanolamine is not merely an academic exercise; it has profound practical implications for drug design.[1][3]

  • Conformational Constraint: By incorporating this building block, chemists can introduce a "conformational lock" into a larger molecule. The pre-organized gauche fold reduces the number of accessible conformations for the final drug, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Pharmacophore Presentation: The fixed spatial relationship between the hydroxyl, amino, and trifluoromethyl groups creates a well-defined pharmacophore. This allows for more rational drug design, as chemists can predict how these functional groups will be presented to a receptor or enzyme active site.

  • Improved Physicochemical Properties: The trifluoromethyl group itself enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[2][5] The intramolecular hydrogen bond can mask the polar -OH and -NH2 groups, further modulating the molecule's lipophilicity and permeability characteristics.[12]

References
  • The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.
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A Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C3H6F3NO encompasses several structural isomers of aminofluoropropanol. Among these, 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9) emerges as a chiral building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a primary amine, a secondary alcohol, and a metabolically robust trifluoromethyl (-CF3) group, makes it a valuable synthon for introducing fluorine into complex molecules to enhance their pharmacological profiles. This guide provides an in-depth technical overview of this compound, focusing on its stereoselective synthesis, comprehensive analytical validation, and strategic application in modern drug development. Protocols are detailed from the perspective of a senior application scientist, emphasizing the causal reasoning behind methodological choices to ensure reproducibility and success.

Introduction: Nomenclature and Strategic Importance

The unambiguous identification of a molecule is paramount. While the general descriptor "aminofluoropropanol" for C3H6F3NO is imprecise, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides clarity. The most prominent and synthetically valuable isomer is This compound .[2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This compound contains a chiral center at the C-2 position, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-3-amino-1,1,1-trifluoropropan-2-ol and (S)-3-amino-1,1,1-trifluoropropan-2-ol. As the biological activity of chiral drugs often resides in a single enantiomer, controlling this stereochemistry during synthesis is not merely an academic exercise but a critical regulatory and safety requirement.

Physicochemical and Stereochemical Properties

A thorough understanding of a compound's physical properties is essential for its handling, formulation, and synthesis.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 431-38-9[3]
Molecular Formula C3H6F3NO[3]
Molecular Weight 129.08 g/mol [2]
Melting Point 99 °C[4][5]
Boiling Point 176.5 °C at 760 mmHg (Predicted)[1]
Form Solid

The key structural feature is the stereocenter at the carbon atom bearing the hydroxyl group (C-2). The differential spatial arrangement of the substituents around this center dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

G cluster_mirror Mirror Plane racemic_label Racemic this compound R_node (R)-enantiomer C2_R C* Chiral Center NH2_R H₂N C2_R->NH2_R C1 OH_R HO C2_R->OH_R C2 H_R H C2_R->H_R CF3_R F₃C C2_R->CF3_R C3 S_node (S)-enantiomer C2_S C* Chiral Center NH2_S H₂N C2_S->NH2_S C1 OH_S HO C2_S->OH_S C2 H_S H C2_S->H_S CF3_S F₃C C2_S->CF3_S C3 a a b b

Figure 1: Enantiomers of this compound.

Asymmetric Synthesis Protocol

Achieving high enantiomeric purity is critical. A robust and field-proven method for synthesizing chiral amino alcohols is the asymmetric reduction of a prochiral aminoketone using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary choice, known for its high enantioselectivity and reliability.[6]

This protocol outlines the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, starting from the corresponding aminoketone precursor.

G cluster_workflow Asymmetric Synthesis Workflow start Precursor Synthesis: 3-Amino-1,1,1-trifluoro- propan-2-one HCl step1 Neutralization: Prepare free aminoketone (Et₃N, THF) start->step1 Base step3 Asymmetric Reduction: Slow addition of free aminoketone to catalyst solution, -20 °C step1->step3 step2 Catalyst Activation: (R)-CBS Catalyst + Borane Source (e.g., BMS) in THF, -20 °C step2->step3 Activated Catalyst step4 Reaction Quench: Slow addition of Methanol (MeOH) step3->step4 2-4 hours step5 Work-up & Extraction: Aqueous NaHCO₃ wash, Extraction with Ethyl Acetate step4->step5 step6 Purification: Flash Column Chromatography (Silica Gel) step5->step6 end Final Product: (R)-3-Amino-1,1,1-trifluoro- propan-2-ol step6->end High e.e.

Figure 2: Workflow for CBS-catalyzed asymmetric reduction.
Methodology: Asymmetric Reduction

Objective: To synthesize (R)-3-amino-1,1,1-trifluoropropan-2-ol with high enantiomeric excess (>95% e.e.).

Materials:

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride (precursor)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • Methanol (MeOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Protocol:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents). Add anhydrous THF to dissolve the catalyst.

  • Activation: Cool the catalyst solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice). Slowly add the borane-dimethyl sulfide (BMS) complex (1.1 equivalents) to the catalyst solution. Stir for 10-15 minutes to allow for complex formation. The causality here is critical: the borane coordinates to the nitrogen of the CBS catalyst, creating a sterically defined and highly electrophilic Lewis acid that will direct the hydride delivery.

  • Substrate Preparation: In a separate flask, suspend the precursor, 3-amino-1,1,1-trifluoropropan-2-one hydrochloride (1.0 equivalent), in anhydrous THF. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free aminoketone. The resulting triethylammonium chloride salt can be removed by filtration under argon, or the slurry can be used directly.

  • Asymmetric Reduction: Add the solution/slurry of the free aminoketone dropwise to the activated catalyst mixture over a period of 30-45 minutes. It is crucial to maintain the reaction temperature at -20 °C to ensure high enantioselectivity. The slow addition prevents a buildup of unreacted ketone and minimizes background, non-catalyzed reduction.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% MeOH in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -20 °C. This step safely decomposes any excess borane reagent.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure to remove THF and excess methanol. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes acidic boron byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by flash column chromatography on silica gel to afford the pure (R)-3-amino-1,1,1-trifluoropropan-2-ol.

Analytical Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation of both structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. Predicted spectrum (400 MHz, DMSO-d₆):

    • δ ~4.0-4.2 ppm (m, 1H): This multiplet corresponds to the proton on C-2 (-CH(OH)-). It will be split by the adjacent -CH₂- protons and the -CF₃ group.

    • δ ~2.8-3.0 ppm (m, 2H): These are the diastereotopic protons of the aminomethylene group (-CH₂NH₂).

    • δ (broad s): Signals for the -OH and -NH₂ protons will be present as broad singlets and are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum confirms the carbon backbone.

    • δ ~125 ppm (q, JC-F ≈ 280 Hz): The C-3 carbon attached to the three fluorine atoms appears as a quartet due to strong one-bond coupling.[7]

    • δ ~70 ppm (q, JC-F ≈ 30 Hz): The C-2 carbon bearing the hydroxyl group shows a smaller quartet due to two-bond coupling to the -CF₃ group.[7]

    • δ ~45 ppm: The C-1 carbon of the aminomethylene group.[7]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum should show a single signal (singlet or a complex multiplet depending on coupling to C2-H) around δ -75 to -80 ppm (relative to CFCl₃), characteristic of a -CF₃ group adjacent to a chiral center.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Expected Molecular Ion: For Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 130.05 .

  • Key Fragmentation Pathways (Electron Ionization - EI):

    • Alpha-Cleavage: The most common fragmentation for amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom.

      • Cleavage between C1 and C2 would yield a fragment at m/z 30.03 ([CH₂NH₂]⁺) .

      • Cleavage between C2 and C3 is highly likely, yielding a stable trifluoromethyl cation precursor.

    • Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z 111.03 is expected.

Chromatographic Analysis (Enantiomeric Purity)

Chiral High-Performance Liquid Chromatography (HPLC): Determining the enantiomeric excess (e.e.) is mandatory. This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column: A polysaccharide-based CSP such as a Daicel Chiralpak® series column (e.g., AD-H, IC) or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® T. These phases are known to be effective for separating amino alcohols.[8][9][10]

  • Mobile Phase: A typical normal-phase eluent system would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Dissolve a small sample (~1 mg/mL) of the synthesized product in the mobile phase.

    • Inject onto the HPLC system.

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Application in Drug Development: A Case Study Perspective

While this compound is a valuable building block, its strategic importance is best understood by examining how similar structures are used in marketed pharmaceuticals. A preeminent example is Sitagliptin , the active ingredient in Januvia®, a leading treatment for type 2 diabetes.[11][12]

Sitagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). Its core structure contains a chiral β-amino acid fragment with a trifluorophenyl group. Although not identical, the key chiral amine + trifluoromethyl motif is conceptually analogous to this compound and perfectly illustrates its utility.

G cluster_sitagliptin Sitagliptin Core Structure cluster_building_block Key Pharmacophoric Elements sitagliptin_structure Sitagliptin chiral_amine Chiral Amine Center (Essential for binding to DPP-4 active site) chiral_amine->sitagliptin_structure Contributes to tfm_group Trifluoromethyl Group (Enhances metabolic stability and potency) tfm_group->sitagliptin_structure Contributes to

Figure 3: Key structural motifs in Sitagliptin analogous to the aminofluoropropanol building block.

In the synthesis of Sitagliptin, the installation of the chiral amine is the most critical step. Merck's groundbreaking second-generation synthesis utilizes a highly efficient asymmetric hydrogenation of a prochiral enamine, highlighting the industrial importance of stereoselective methods for creating such centers.[13] The trifluoromethyl groups on the phenyl ring serve to lock in a favorable conformation and improve metabolic stability, demonstrating the powerful synergy of these two structural features—a synergy that researchers aim to achieve when they select building blocks like this compound for their own discovery programs.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its defined structure, stereochemistry, and the potent influence of its trifluoromethyl group provide a reliable and effective means to construct novel pharmaceutical agents with improved drug-like properties. The successful application of this building block hinges on the ability to synthesize it in high enantiomeric purity and to rigorously validate its structure and quality. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique advantages of this powerful fluorinated synthon.

References

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  • Li, T. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

  • Li, P. et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432. Available from: [Link]

  • Various Authors. (2014). Process for the preparation of sitagliptin and intermediate compounds. WIPO Patent WO2014023930A1.
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  • Phenomenex. Technical Guide To Chiral HPLC Separations. Available from: [Link]

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3-Amino-1,1,1-trifluoropropan-2-ol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1,1,1-trifluoropropan-2-ol: Melting and Boiling Point Analysis

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 431-38-9), a key fluorinated building block in medicinal chemistry and materials science. We delve into the molecular characteristics that govern these fundamental physical properties, contrasting experimentally determined data with computational predictions. This document furnishes detailed, field-proven protocols for the accurate determination of both melting and boiling points, designed for researchers, chemists, and quality control professionals. The guide emphasizes the principles of scientific integrity, offering insights into the causality behind experimental choices and the importance of method validation for ensuring data trustworthiness.

Introduction to this compound

This compound is a chiral amino alcohol distinguished by the presence of a trifluoromethyl group. This functional moiety is of high interest in drug development, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

This guide will focus exclusively on these two critical parameters, providing both the established data and the methodologies required for their verification.

Table 1: Chemical Identity and Key Properties of this compound

PropertyValueSource(s)
CAS Number 431-38-9[1][2][3][4]
Molecular Formula C₃H₆F₃NO[4][5][6]
Molecular Weight 129.08 g/mol [4][5][6]
IUPAC Name This compound[6]
Physical Form White to Off-White Solid[2]
Melting Point 99 °C[1][2][3][5]
Boiling Point 176.5 ± 40.0 °C (Predicted)[2][5]

The Molecular Basis for Melting and Boiling Points

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of three key features—the hydroxyl group (-OH), the primary amine (-NH₂), and the trifluoromethyl group (-CF₃)—dictates the strength of its intermolecular forces, which must be overcome for phase transitions to occur.

  • Hydrogen Bonding: The presence of both an -OH group (a hydrogen bond donor and acceptor) and an -NH₂ group (also a hydrogen bond donor and acceptor) allows for the formation of a robust, three-dimensional network of intermolecular hydrogen bonds. This is the dominant force contributing to its solid state at room temperature and its relatively high melting point.

  • Dipole-Dipole Interactions: The high electronegativity of the fluorine and oxygen atoms creates significant bond dipoles (C-F, C-O). The strongly electron-withdrawing trifluoromethyl group, in particular, induces a substantial molecular dipole, leading to strong dipole-dipole attractions that further stabilize the solid lattice and increase the energy required for boiling.

  • Van der Waals Forces: These ubiquitous, weaker forces also contribute to intermolecular attraction.

The combination of these forces, particularly the extensive hydrogen bonding, explains why this low-molecular-weight compound is a solid with a melting point of 99 °C.

Caption: Intermolecular hydrogen bonding between molecules.

Melting Point Analysis and Experimental Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting point is sharp, typically occurring over a narrow range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range. The reported melting point for this compound is a sharp 99 °C, suggesting high purity in the samples analyzed.[1][2][3][5]

Protocol 1: Determination of Melting Point via Digital Apparatus

This protocol describes a self-validating method for the precise determination of the melting point range using a modern digital apparatus (e.g., Mel-Temp or similar).

Methodology:

  • Sample Preparation:

    • Place a small amount of the dry this compound onto a clean, dry watch glass.

    • Crush the solid into a fine powder using a spatula.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

    • Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.

    • Rationale: A small, tightly packed sample ensures uniform heat transfer, which is essential for an accurate and sharp melting point reading. Overfilling leads to a broad, inaccurate range.[7]

  • Instrument Setup and Calibration:

    • Before analyzing the sample, confirm the apparatus's accuracy using a certified standard with a known melting point close to 99 °C (e.g., Benzoic Acid, M.P. 122 °C, or Urea, M.P. 133 °C).

    • Rationale: Calibration is a cornerstone of a self-validating system. It ensures the trustworthiness of the data by correcting for any instrumental bias.

  • Measurement - Rapid Determination (Optional):

    • Set a high ramp rate (e.g., 10-20 °C/minute) to quickly find the approximate melting point. This value is for estimation only and should not be reported as the final result.[8]

    • Rationale: This initial rapid scan saves time by identifying the temperature region of interest.

  • Measurement - Precise Determination:

    • Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

    • Place a fresh capillary tube with the sample into the heating block.

    • Set a slow ramp rate of 1-2 °C per minute.

    • Rationale: A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is the single most critical factor for obtaining an accurate melting point.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of solid melts.

    • The melting point is reported as the range T₁ – T₂.

  • Validation:

    • Repeat the precise determination with at least two more fresh samples. The results should be consistent within 0.5 °C.

G start Start prep Prepare Sample (1-2 mm in capillary) start->prep calibrate Calibrate Instrument (with known standard) prep->calibrate fast_run Rapid Scan (10-20 °C/min) calibrate->fast_run cool Cool to T_est - 20°C fast_run->cool Estimate M.P. slow_run Slow Scan (1-2 °C/min) cool->slow_run record Record T₁ (first liquid) and T₂ (all liquid) slow_run->record repeat Consistent Results? record->repeat repeat->cool No end End: Report Range T₁-T₂ repeat->end Yes (≥2 runs)

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis and Experimental Considerations

Unlike the melting point, the reported boiling point of 176.5 °C is a predicted value with a very large uncertainty of ± 40.0 °C.[2][5] This prediction is likely derived from Quantitative Structure-Property Relationship (QSPR) models, which estimate properties based on molecular structure. While useful for initial estimates, such predictions are not a substitute for rigorous experimental data. The large uncertainty underscores the need for experimental verification.

The high predicted boiling point is consistent with the strong intermolecular forces, particularly hydrogen bonding, which require significant thermal energy to overcome, allowing the molecules to escape into the vapor phase.

Protocol 2: Micro-Boiling Point Determination

For research and development, where sample quantities may be limited, the micro-boiling point (Thiele tube or digital equivalent) method is ideal.

Methodology:

  • Sample Preparation:

    • Add a small amount (approx. 0.2-0.3 mL) of this compound (melted if necessary) into a small-diameter test tube (e.g., a Durham tube).

    • Take a melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Apparatus Setup:

    • Attach the test tube assembly to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital boiling point apparatus). Ensure the sample is fully immersed in the heating medium.

    • Rationale: The Thiele tube is designed to create convection currents, ensuring uniform heating of the sample and thermometer.

  • Measurement:

    • Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

    • Rationale: This rapid stream indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • Observe the exact temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.

  • Validation and Correction:

    • Repeat the measurement to ensure consistency.

    • Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), a pressure correction may be necessary for the boiling point.

G start Start prep Place sample (0.2 mL) and inverted capillary in Durham tube start->prep setup Attach to thermometer and immerse in heating bath prep->setup heat Heat Gently setup->heat observe_bubbles Observe rapid, continuous stream of bubbles heat->observe_bubbles cool Turn off heat, allow to cool slowly observe_bubbles->cool record Record temperature when liquid enters capillary cool->record end End: Report Boiling Point record->end

Caption: Workflow for micro-boiling point determination.

Conclusion

The physicochemical properties of this compound are dictated by its unique molecular structure. Its experimentally determined melting point of 99 °C is a testament to the strong intermolecular forces, primarily hydrogen bonding, that define its solid state. In contrast, the boiling point remains computationally predicted and carries a significant margin of error, highlighting a critical data gap. For any application in research or drug development requiring high precision, such as distillation for purification or high-temperature reaction design, the experimental determination of the boiling point is not just recommended but essential. The protocols provided herein offer a robust framework for obtaining trustworthy and reproducible data for both of these fundamental properties.

References

  • This compound - INDOFINE Chemical Company. (n.d.). Retrieved from [Link]

  • 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 - ChemWhat. (n.d.). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021-09-19). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Northern Arizona University. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Amino-1,1,1-trifluoropropan-2-ol, a fluorinated amino alcohol of increasing interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its solubility, drawing upon an analysis of its molecular structure, including the influential trifluoromethyl group and the potential for intramolecular hydrogen bonding. While quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide synthesizes existing qualitative information and provides a robust framework for predicting its solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this solid compound using the gold-standard shake-flask method is presented, empowering researchers to generate precise and reliable data.

Introduction: The Significance of this compound

This compound is a chiral building block that incorporates both a primary amine and a trifluoromethylated secondary alcohol. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions in synthetic chemistry to formulation strategies in drug development. This guide aims to provide a deep understanding of the factors that dictate its solubility and to equip researchers with the practical tools to assess it.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, the key molecular features influencing its solubility are the polar amino and hydroxyl groups, the highly electronegative and lipophilic trifluoromethyl group, and the potential for intramolecular hydrogen bonding.

The Dual Nature of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group exerts a profound and somewhat paradoxical influence on solubility. While it is highly electron-withdrawing and can increase the acidity of nearby protons (such as the hydroxyl proton), it is also considered to be lipophilic. This dual nature means that the -CF3 group can simultaneously enhance interactions with both polar and non-polar solvents, leading to a complex solubility profile. In the context of this compound, the -CF3 group is expected to increase its solubility in non-polar solvents compared to its non-fluorinated analog, while also influencing the hydrogen bonding capabilities of the hydroxyl group.

The Role of Polar Functional Groups and Hydrogen Bonding

The primary amine (-NH2) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a predisposition for solubility in polar protic solvents such as water and alcohols. These solvents can engage in hydrogen bonding with the solute, effectively solvating it.

Intramolecular Hydrogen Bonding: A Key Determinant

The proximity of the amino and hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. This internal interaction can effectively "mask" the polar nature of these groups, reducing their availability for intermolecular hydrogen bonding with solvent molecules. Consequently, strong intramolecular hydrogen bonding can lead to a decrease in solubility in polar solvents and a relative increase in solubility in less polar or non-polar solvents.

Predicted Solubility Profile

Based on the theoretical considerations and the limited available data, a predicted solubility profile for this compound in a range of common laboratory solvents is presented below. It is important to note that this is a qualitative prediction and should be confirmed by experimental determination.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterSparingly SolubleThe polar amino and hydroxyl groups can hydrogen bond with water. However, the lipophilic trifluoromethyl group and potential for intramolecular hydrogen bonding may limit high solubility. The hydrochloride salt is expected to be significantly more water-soluble.
MethanolSlightly to Moderately SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding. Existing data suggests slight solubility.
EthanolSlightly to Moderately SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability should allow for some degree of dissolution.
IsopropanolSlightly SolubleThe increased hydrocarbon character of isopropanol compared to methanol and ethanol may lead to slightly lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly to Moderately SolubleDMSO is a strong hydrogen bond acceptor and can interact with the hydroxyl group. Existing data indicates slight solubility.
N,N-Dimethylformamide (DMF)Moderately SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of accepting hydrogen bonds.
AcetonitrileSparingly to Slightly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in lower solubility.
AcetoneSlightly SolubleThe ketone functionality can act as a hydrogen bond acceptor, facilitating some degree of solubility.
Tetrahydrofuran (THF)Slightly SolubleThe ether oxygen can act as a hydrogen bond acceptor.
Non-Polar DichloromethaneSlightly SolubleThe trifluoromethyl group may enhance solubility in chlorinated solvents.
TolueneSparingly SolubleLimited interactions are expected between the polar functional groups and the non-polar aromatic ring.
HexaneInsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Note: "Insoluble" is generally defined as <0.1 mg/mL, "Sparingly Soluble" as 0.1-1 mg/mL, "Slightly Soluble" as 1-10 mg/mL, and "Moderately Soluble" as 10-100 mg/mL.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive understanding of the solubility of this compound, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a solid compound.[1] The following protocol is a detailed, step-by-step guide tailored for this specific application.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, providing the thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another validated quantitative method.

Experimental Workflow

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_vial Combine in sealed vial shake Shake at constant temp. (e.g., 24-72 hours) prep_vial->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute quantify Quantify by HPLC dilute->quantify

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.

    • Securely cap the vial.

    • Prepare replicate samples for each solvent (n=3 is recommended).

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[2][3]

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • Report the mean solubility and standard deviation for the replicate samples.

Conclusion

The solubility of this compound is a complex interplay of its polar functional groups, the lipophilic trifluoromethyl moiety, and the potential for intramolecular hydrogen bonding. While qualitative data suggests it is slightly soluble in polar solvents like methanol and DMSO, a comprehensive understanding requires empirical determination across a range of solvent classes. The provided theoretical framework offers a basis for predicting its behavior, and the detailed shake-flask protocol empowers researchers to generate the precise, quantitative data necessary for advancing its applications in drug discovery and chemical synthesis.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. Cas 431-38-9,3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Available from: [Link]

  • INDOFINE Chemical Company. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Available from: [Link]

  • ChemWhat. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • ResearchGate. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available from: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available from: [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available from: [Link]

  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Aminocrotononitrile (CAS 1118-61-2). Available from: [Link]

  • WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Available from: [Link]

  • PubMed Central. HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Available from: [Link]

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Spectroscopic Characterization of 3-Amino-1,1,1-trifluoropropan-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the chiral fluorinated amino alcohol, 3-Amino-1,1,1-trifluoropropan-2-ol (CAS No. 431-38-9). As a valuable building block in medicinal chemistry, a thorough understanding of its structural features is paramount for its effective use in drug design and development. This document outlines the foundational principles and expected outcomes for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific compound is not centralized, this guide synthesizes data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. Detailed, field-proven experimental protocols are provided for each technique, alongside an in-depth interpretation of the expected spectral data. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a structurally intriguing molecule that combines the key pharmacophoric elements of a primary amine, a secondary alcohol, and a trifluoromethyl group. The trifluoromethyl moiety is of particular interest in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent molecules. The amino alcohol backbone provides a versatile scaffold for further chemical elaboration.

Accurate structural elucidation is the cornerstone of any drug discovery program. Spectroscopic techniques provide an indispensable toolkit for confirming the identity, purity, and detailed structural features of synthesized molecules. This guide will delve into the core spectroscopic techniques used to characterize this compound, with a focus on not just the data itself, but the scientific rationale behind the expected spectral features.

The basic properties of this compound are summarized below:

PropertyValue
CAS Number 431-38-9[1][2][3][4]
Molecular Formula C₃H₆F₃NO[1][5][6][7]
Molecular Weight 129.08 g/mol [1][5][6][7]
IUPAC Name This compound[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the carbon skeleton and the spatial relationships of the protons and fluorine atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will account for the six hydrogen atoms in the molecule. The presence of the chiral center at C2 will render the two protons on C1 diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with coupling to each other and to the proton on C2.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 4.2Multiplet1HCH-OHThe proton on the carbon bearing the hydroxyl group is expected to be deshielded by the adjacent electron-withdrawing CF₃ group and the hydroxyl group itself.
~ 2.8 - 3.2Multiplet2HCH₂-NH₂The protons on the carbon adjacent to the amine group will be deshielded by the nitrogen atom. Due to the chiral center, these may appear as a complex multiplet.
Broad Singlet3H-NH₂, -OHThe protons of the amine and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show three distinct carbon signals. The trifluoromethyl group will cause the C1 signal to appear as a quartet due to one-bond C-F coupling. The C2 carbon will also exhibit coupling to the fluorine atoms, though with a smaller coupling constant (²JCF). While a full spectrum requires an account to be viewed on SpectraBase, the existence of this data has been noted in PubChem.[5][8]

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~ 125Quartet (¹JCF ≈ 280 Hz)CF₃The carbon of the trifluoromethyl group is highly deshielded and will be split into a quartet by the three fluorine atoms.
~ 70Quartet (²JCF ≈ 30 Hz)CH-OHThe carbon bearing the hydroxyl group is deshielded by the oxygen and the CF₃ group and will show a smaller coupling to the fluorine atoms.
~ 45Singlet or Triplet (³JCF)CH₂-NH₂The carbon adjacent to the amine group is the most shielded of the carbon backbone. It may show a small three-bond coupling to the fluorine atoms.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for characterizing fluorinated compounds.[9][10] For this compound, a single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will be split by the proton on the adjacent C2 carbon. A listing for a ¹⁹F NMR spectrum of the (S)-enantiomer is available on SpectraBase, though full access is restricted.[11]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -75 to -80DoubletCF₃The chemical shift is typical for a CF₃ group adjacent to a stereocenter. The signal will be split into a doublet by the single proton on C2 (³JHF).
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) A->B C Transfer to 5 mm NMR tube B->C D Tune and shim the instrument C->D E Acquire ¹H spectrum D->E F Acquire ¹³C spectrum E->F G Acquire ¹⁹F spectrum F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Reference spectra (e.g., TMS, CFCl₃) I->J K Integrate and pick peaks J->K L L K->L Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the -OH and -NH₂ protons.

  • Instrument Setup: The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H. The probe should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F, and the magnetic field should be shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically employed to simplify the spectrum to singlets (though C-F coupling will remain).

    • ¹⁹F NMR: This is a high-sensitivity nucleus, so fewer scans are generally needed. The spectrum can be acquired with or without proton decoupling to observe the ³JHF coupling.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Peak picking and integration are the final steps before interpretation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the O-H, N-H, and C-F bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
3400 - 3200Strong, BroadO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group. This is a very characteristic band for alcohols.[12][13][14]
3350 - 3250MediumN-H stretchAs a primary amine, two distinct bands are expected in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds. These are typically sharper than the O-H band.[15]
2950 - 2850MediumC-H stretchAliphatic C-H stretching vibrations.
1650 - 1580MediumN-H bendThe scissoring vibration of the primary amine group.[15]
1350 - 1100StrongC-F stretchThe C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in this region.[16][17]
1100 - 1000StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect a background spectrum (empty stage) B->C D Collect the sample spectrum C->D E Ratio sample spectrum against background D->E F Identify and label major absorption bands E->F G G F->G Functional Group Identification

Caption: Workflow for IR spectroscopic analysis.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is the standard for this analysis.

  • Sample Preparation: For a solid sample like this compound, the ATR technique is ideal. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Data Acquisition:

    • First, a background spectrum of the empty ATR crystal is collected. This is to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

    • Next, the sample spectrum is collected. The instrument scans the sample with infrared radiation over a range of about 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The key absorption bands are then identified and correlated with specific functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the confirmation of the molecular weight and can provide clues about the molecule's structure.

Predicted Mass Spectrum Data

For this compound (MW = 129.08), the following is expected in an electron ionization (EI) mass spectrum:

m/zPredicted FragmentRationale
129[M]⁺The molecular ion peak, corresponding to the intact molecule with one electron removed. This may be of low intensity.
112[M - NH₃]⁺Loss of ammonia from the molecular ion.
99[M - CH₂NH₂]⁺Alpha-cleavage next to the amine group, resulting in the loss of a CH₂NH₂ radical.
69[CF₃]⁺A very common fragment for trifluoromethyl-containing compounds, corresponding to the trifluoromethyl cation.[18]
60[M - CF₃]⁺Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds.[18][19]
Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_proc Data Interpretation A Dissolve sample in a volatile solvent (e.g., Methanol) B Inject into the instrument (e.g., via GC or direct infusion) A->B C Ionization (e.g., EI, ESI) B->C D Mass Analyzer (e.g., Quadrupole, TOF) C->D E Detection D->E F Generate mass spectrum (Intensity vs. m/z) E->F G Identify molecular ion and fragment peaks F->G H H G->H Structural Confirmation

Sources

The Trifluoromethyl Amino Alcohol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out for its profound impact on a molecule's physicochemical and biological properties.[1][2][3] When this powerful moiety is integrated into an amino alcohol scaffold, the resulting trifluoromethyl amino alcohols emerge as a class of compounds with remarkable and diverse biological activities. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of trifluoromethyl amino alcohols. We will delve into the mechanistic underpinnings of their actions, explore key structure-activity relationships, and provide detailed experimental protocols for their evaluation. Case studies of prominent drugs, such as the antiretroviral agent Efavirenz and the antimalarial Mefloquine, will serve to illustrate the clinical success of this privileged structural motif.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple methyl group mimic.[3] Its unique properties—high electronegativity, metabolic stability, and lipophilicity—confer significant advantages in drug design.[1][2][4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[2][3] This often translates to an extended drug half-life and improved pharmacokinetic profile.

  • Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes and improve oral bioavailability.[2][6]

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby amino groups, influencing their ionization state at physiological pH. This can be critical for optimizing interactions with biological targets.

  • Improved Target Binding: The steric bulk and unique electronic properties of the CF₃ group can lead to stronger and more selective interactions with the active sites of enzymes or receptors.[2]

When combined with the versatile amino alcohol scaffold—a common feature in many bioactive molecules—the resulting compounds are primed for potent and specific biological activity.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of trifluoromethyl amino alcohols has been a subject of intensive research, leading to a variety of methodologies that allow for precise control over stereochemistry, which is often crucial for biological activity.

Key synthetic approaches include:

  • Nucleophilic Trifluoromethylation: This is a widely used method involving the addition of a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), to aldehydes or ketones.[7][8] This approach allows for the direct installation of the CF₃ group.

  • Reduction of Trifluoromethyl Ketones: Trifluoromethyl ketones can be synthesized through various methods, such as the Dakin-West reaction, and subsequently reduced to the corresponding alcohols.[9][10]

  • From Chiral Building Blocks: Enantiomerically pure trifluoromethyl amino alcohols can be synthesized starting from chiral precursors, such as chiral epoxides or α-amino acids.[9][11]

The choice of synthetic route is often dictated by the desired stereochemistry and the overall complexity of the target molecule. A general workflow for accessing these compounds is illustrated below.

G cluster_start Starting Materials cluster_methods Key Synthetic Transformations cluster_products Intermediate / Final Products Aldehydes/Ketones Aldehydes/Ketones Nucleophilic Trifluoromethylation Nucleophilic Trifluoromethylation Aldehydes/Ketones->Nucleophilic Trifluoromethylation Amino Acids Amino Acids Dakin-West Reaction Dakin-West Reaction Amino Acids->Dakin-West Reaction Trifluoromethyl Amino Alcohols Trifluoromethyl Amino Alcohols Nucleophilic Trifluoromethylation->Trifluoromethyl Amino Alcohols Trifluoromethyl Ketones Trifluoromethyl Ketones Dakin-West Reaction->Trifluoromethyl Ketones Reduction Reduction Reduction->Trifluoromethyl Amino Alcohols Trifluoromethyl Ketones->Reduction

Caption: General synthetic pathways to trifluoromethyl amino alcohols.

Key Biological Activities and Mechanisms of Action

Trifluoromethyl amino alcohols have demonstrated a broad spectrum of biological activities, finding applications as antiviral, antimalarial, anticancer, and antifungal agents.

Antiviral Activity: The Case of Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[12][13]

  • Mechanism of Action: Efavirenz functions through the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme.[12][14] It binds to a hydrophobic pocket on the enzyme, distinct from the active site, known as the NNRTI pocket.[12][13] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[13][15] Efavirenz is highly specific for HIV-1 reverse transcriptase and does not inhibit HIV-2 or human DNA polymerases.[14][16]

G Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Inactive_RT Inactive RT Complex RT->Inactive_RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes Efavirenz Efavirenz Efavirenz->RT Binds to Allosteric Site Inactive_RT->Viral_DNA INHIBITS Replication Viral Replication Viral_DNA->Replication

Caption: Mechanism of action of Efavirenz.

Antimalarial Activity: The Case of Mefloquine

Mefloquine has been a crucial drug in the treatment and prophylaxis of malaria.[17] While its exact mechanism was debated for some time, recent studies have provided significant clarity.

  • Mechanism of Action: Mefloquine targets the 80S ribosome of the malaria parasite, Plasmodium falciparum, thereby inhibiting protein synthesis.[17][18][19] Cryo-electron microscopy has revealed that mefloquine binds to the GTPase-associated center on the ribosome.[19][20] This binding obstructs the translation process, leading to the death of the parasite. Mutagenesis of the mefloquine-binding residues has been shown to confer resistance, confirming this as a key parasite-killing mechanism.[19]

Enzyme Inhibition in Other Therapeutic Areas

The trifluoromethyl amino alcohol motif is a versatile scaffold for designing enzyme inhibitors for various diseases.

  • Anticancer: Trifluoromethyl ketones, which are closely related to and can be derived from trifluoromethyl amino alcohols, have been investigated as inhibitors of histone deacetylases (HDACs) and various proteases involved in cancer progression.[10][21] The trifluoromethyl group often acts as a key pharmacophore, mimicking the tetrahedral transition state of amide bond hydrolysis.[11]

  • Antifungal: Novel L-amino alcohol derivatives, including fluorinated variants, have shown potent, broad-spectrum antifungal activity.[22][23]

Structure-Activity Relationship (SAR) Studies

Optimizing the biological activity of trifluoromethyl amino alcohols involves systematic modifications to their structure. Key areas for modification include:

  • The Aromatic/Aliphatic Substituent (R1): Altering the substituents on any aromatic rings can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • The Amino Substituent (R2): The nature of the substituent on the nitrogen atom can influence the compound's pKa and its ability to form hydrogen bonds.

  • Stereochemistry: The stereocenters at the alcohol- and amino-bearing carbons are often critical for activity. Synthesizing and testing individual enantiomers or diastereomers is crucial.[24]

A hypothetical SAR table for a generic trifluoromethyl amino alcohol targeting a specific enzyme is presented below.

CompoundR1R2StereochemistryIC₅₀ (nM)
1a PhenylH(1R, 2S)520
1b 4-ChlorophenylH(1R, 2S)150
1c 3,5-bis(CF₃)phenylH(1R, 2S)25
1d 3,5-bis(CF₃)phenylMethyl(1R, 2S)85
1e 3,5-bis(CF₃)phenylH(1S, 2R)>10,000

Data are hypothetical and for illustrative purposes only.

This hypothetical data illustrates that electron-withdrawing groups on the phenyl ring (1b, 1c) can enhance potency, while substitution on the nitrogen may be detrimental (1d). Crucially, the stereochemistry is shown to be essential for activity (1e).

Experimental Protocols for Biological Evaluation

Evaluating the potential of novel trifluoromethyl amino alcohols requires a standardized set of in vitro assays.

Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.[25]

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the target enzyme)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (if available)

  • 96-well microplates

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range might be 100 µM to 1 nM.

  • Enzyme and Inhibitor Pre-incubation: Add 10 µL of each test compound dilution to the wells of a 96-well plate. Add 80 µL of the enzyme solution (at a pre-determined optimal concentration) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[26]

  • Initiate Reaction: Add 10 µL of the substrate solution to each well to start the reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[26]

Protocol: Cell Viability (MTT) Assay for Cytotoxicity

This assay is used to assess the general cytotoxicity of a compound against a chosen cell line.[27][28]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO-treated cells). Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Caption: Workflow for a typical MTT cytotoxicity assay.

Future Directions and Conclusion

The trifluoromethyl amino alcohol scaffold continues to be a highly fruitful area for drug discovery. Future research will likely focus on:

  • Novel Biological Targets: Exploring the activity of these compounds against new and challenging targets, such as protein-protein interactions and epigenetic modifiers.

  • Improved Synthetic Methods: Developing more efficient and stereoselective synthetic routes to access novel chemical space.

  • Structure-Based Design: Utilizing computational chemistry and structural biology to design next-generation inhibitors with enhanced potency and selectivity.

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The Trifluoromethyl Moiety as a Bioactive Modulator: Unpacking the Role of Fluorine in 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of physicochemical properties. This guide provides an in-depth analysis of the role of the trifluoromethyl group in defining the properties of 3-Amino-1,1,1-trifluoropropan-2-ol, a valuable building block in pharmaceutical development.[3] We will dissect the electronic and steric influences of the CF₃ group, its impact on metabolic stability, pKa modulation, and conformational preference, and provide field-proven experimental protocols for validating these effects.

The Ascendancy of Fluorine in Drug Design

Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the element's transformative impact on drug development.[2] Unlike other halogens, fluorine's unique combination of properties allows it to act as a "magic bullet" for rectifying common liabilities in lead compounds.[2]

Key attributes of fluorine include:

  • High Electronegativity: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect can significantly alter the acidity and basicity (pKa) of nearby functional groups.[4][5]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol), rendering it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) superfamily.[6][7][8]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, only slightly larger than hydrogen (~1.20 Å), fluorine can replace hydrogen or a hydroxyl group with minimal steric perturbation.[7]

  • Lipophilicity Modulation: The introduction of a CF₃ group can increase a molecule's lipophilicity, which can enhance membrane permeability and absorption.[1][9]

These properties collectively allow medicinal chemists to fine-tune a molecule's metabolic stability, target binding affinity, membrane permeability, and bioavailability.[2][8][10]

The Trifluoromethyl Group: A Privileged Bioisostere

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom.[11][12] Its introduction into a molecule imparts a unique set of characteristics that go beyond simple steric replacement.

Physicochemical Properties of this compound

The subject of this guide, this compound (CAS 431-38-9), exemplifies the influence of the CF₃ group. Its structure combines the highly polar trifluoromethyl moiety with a hydrophilic amino alcohol backbone.

PropertyValueSource
Molecular Formula C₃H₆F₃NO[13]
Molecular Weight 129.08 g/mol [13]
Melting Point 99°C[3][14]
Boiling Point (Predicted) 176.5 ± 40.0 °C[14]
pKa (Predicted) 10.14 ± 0.35[3]
LogP (Predicted) -0.2[13]
Causality of Fluorine's Influence

The properties listed above are a direct consequence of the CF₃ group's powerful electronic effects.

G cluster_0 Non-Fluorinated Analog cluster_1 This compound NonF H₃C-CH(OH)-CH₂-NH₂ Metabolite H₃C-C(=O)-CH₂-NH₂ (Ketone Metabolite) NonF->Metabolite CYP450 Oxidation (Metabolically Labile) Fluorinated F₃C-CH(OH)-CH₂-NH₂ NoReaction Metabolism Blocked Fluorinated->NoReaction Resistant C-F Bonds (Metabolically Stable)

Caption: Metabolic shielding effect of the trifluoromethyl group.

  • Conformational Control: The polar C-F bonds create strong dipoles that can influence the molecule's preferred 3D shape through stereoelectronic effects like the gauche effect. [7]This can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site, thereby enhancing potency and selectivity. [7][10]

Experimental Validation: In Vitro Metabolic Stability Assay

To validate the claim of enhanced metabolic stability, an in vitro assay using human liver microsomes (HLM) is the industry standard. This protocol provides a self-validating system to quantify the metabolic fate of a compound.

Principle

The assay measures the rate of disappearance of the parent compound (this compound) when incubated with HLMs, which contain a high concentration of CYP450 enzymes. The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP450 activity. [6]A compound with high metabolic stability will be cleared slowly, resulting in a long half-life (t½).

Step-by-Step Protocol
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Solution: Dilute human liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.

  • Incubation Procedure:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound working solution (diluted from stock to achieve a final concentration of 1 µM) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is the T=0 time point for the reaction.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold "stop solution" (typically acetonitrile containing an internal standard). [6] * The 0-minute time point serves as the initial concentration baseline. A control incubation without the NADPH system should be run in parallel to account for non-enzymatic degradation.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability.

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Outlook

The trifluoromethyl group in this compound is not merely a passive substituent; it is an active director of the molecule's fundamental physicochemical and pharmacokinetic properties. By providing a robust shield against metabolic degradation and precisely modulating the basicity of the amino group, the CF₃ moiety transforms a simple amino alcohol into a highly valuable and stable building block for drug discovery. [3]Understanding the causal relationships between fluorination and molecular behavior, as outlined in this guide, empowers researchers to make rational design choices, accelerating the development of safer and more effective therapeutics. The principles demonstrated here are broadly applicable across fluorinated scaffolds, reinforcing the indispensable role of fluorine in the modern pharmaceutical landscape.

References

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Introduction: The Significance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol: Synthesis, Properties, and Applications

This compound (CAS: 431-38-9) is a chiral amino alcohol that represents a confluence of two powerful motifs in modern medicinal chemistry: the vicinal amino alcohol and the trifluoromethyl group.[1][2][3][4][5] While a singular, storied history of its specific discovery is not prominent in the literature, its true significance lies in its role as a versatile fluorinated building block. Its history is intrinsically linked to the development of synthetic methodologies for creating β-amino-α-trifluoromethyl alcohols, a class of compounds sought after for their unique properties.[1]

The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into drug candidates is a well-established strategy to enhance critical pharmaceutical properties.[6][7] The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, and its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation and increasing the drug's in-vivo half-life.[6]

This guide provides a comprehensive overview of this compound, focusing on its logical synthesis, physicochemical properties, and strategic importance for researchers and drug development professionals.

PART 1: Retrosynthesis and Core Synthetic Strategy

The most logical and industrially scalable approach to synthesizing this compound is through the nucleophilic ring-opening of an epoxide precursor. This strategy is efficient and offers excellent control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the C3-N bond in the target molecule points directly to two key starting materials: ammonia (or an ammonia equivalent) as the nucleophile and the activated electrophile, 1,1,1-trifluoro-2,3-epoxypropane (TFPO).

G Target This compound Disconnect C-N Bond Disconnection Target->Disconnect Retrosynthesis Precursors 1,1,1-Trifluoro-2,3-epoxypropane (TFPO) + Ammonia (NH3) Disconnect->Precursors

Caption: Retrosynthetic pathway for this compound.

Key Precursor: 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

The viability of this synthesis hinges on the availability of the key intermediate, TFPO (CAS: 359-41-1).[9][10] This compound is a colorless liquid with a boiling point of approximately 38°C.[9] It serves as an important intermediate for various organic syntheses, particularly for pharmaceuticals and agrochemicals.[10] While commercially available, its preparation can be achieved through the epoxidation of 3,3,3-trifluoropropene.

The Core Reaction: Nucleophilic Ring-Opening of TFPO

The reaction proceeds via an Sₙ2 mechanism. The amine, acting as a strong nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group at C1, the nucleophilic attack preferentially occurs at the least sterically hindered carbon, C3.[11] This reaction is highly regioselective and yields the desired β-amino alcohol.[12][13]

G cluster_reactants Reactants cluster_product Product TFPO 1,1,1-Trifluoro-2,3-epoxypropane Target This compound TFPO->Target Ring-Opening (SN2 Attack at C3) Amine Ammonia (NH3) Amine->Target

Caption: Synthetic workflow via epoxide ring-opening.

PART 2: Experimental Protocols

As a senior application scientist, it is understood that protocols must be robust and self-validating. The following is a representative protocol for the synthesis of this compound based on established literature procedures for the ring-opening of epoxides with amines.[12][13]

Protocol 1: Synthesis via Epoxide Ring-Opening

Objective: To synthesize this compound from 1,1,1-trifluoro-2,3-epoxypropane.

Materials:

  • 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

  • Aqueous Ammonia (28-30%) or Ammonia in Methanol

  • Ethanol (or other suitable protic solvent)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq) in ethanol.

  • Nucleophile Addition: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. The use of excess amine drives the reaction to completion.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Depending on the amine's reactivity, gentle heating may be required.

  • Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in diethyl ether and wash with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

PART 3: Alternative Synthetic Routes

While epoxide opening is the most direct route, other established methods for synthesizing β-amino-α-trifluoromethyl alcohols are noteworthy.[1]

  • Reduction of α-Aminoalkyl Trifluoromethyl Ketones: This involves the synthesis of an α-amino ketone intermediate, which is then reduced to the corresponding amino alcohol. The ketone precursor can often be prepared from an α-amino acid derivative via the Dakin-West reaction.[1]

  • Trifluoromethylation of α-Amino Aldehydes: This approach uses a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMS-CF₃), which adds to an N-protected α-amino aldehyde.[1][14][15] Subsequent deprotection yields the target amino alcohol.

G cluster_ketone Route A: Ketone Reduction cluster_aldehyde Route B: Aldehyde Trifluoromethylation Target This compound AminoAcid α-Amino Acid Derivative Ketone α-Aminoalkyl Trifluoromethyl Ketone AminoAcid->Ketone Dakin-West Reaction Ketone->Target Reduction Aldehyde N-Protected α-Amino Aldehyde TMS_Adduct TMS-CF3 Adduct Aldehyde->TMS_Adduct Add Ruppert-Prakash Reagent (TMS-CF3) TMS_Adduct->Target Hydrolysis & Deprotection

Caption: Alternative synthetic workflows for β-amino-α-trifluoromethyl alcohols.

These alternative routes can be advantageous for creating stereochemically defined variants of the target molecule, especially when starting from a chiral pool of amino acids or aldehydes.

PART 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 431-38-9[2][4][5]
Molecular Formula C₃H₆F₃NO[2][4][5]
Molecular Weight 129.08 g/mol [2][4][5]
Appearance White to off-white solid(Typical)
Melting Point 99°C[4]
Boiling Point Not specified
SMILES C(C(C(F)(F)F)O)N[5]
Predicted Spectroscopic Signatures
  • ¹H NMR: Protons on the C1-C2-C3 backbone would show characteristic splitting patterns. The CH-OH proton would be a multiplet, coupled to the CH₂ and potentially the CF₃ group. The CH₂-NH₂ protons would appear as a multiplet adjacent to the chiral center. The OH and NH₂ protons may be broad and their chemical shift solvent-dependent.

  • ¹³C NMR: Three distinct carbon signals are expected. The C1 carbon bearing the CF₃ group would show a quartet due to C-F coupling. The C2 (CH-OH) and C3 (CH₂-NH₂) carbons would appear in the aliphatic region.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and strong C-F stretching (~1100-1300 cm⁻¹).

Conclusion and Outlook

This compound, while not a compound with a celebrated discovery, is a cornerstone building block in fluoro-organic synthesis. Its value is derived from the potent combination of the trifluoromethyl group and the amino alcohol functionality. The most direct and reliable synthesis proceeds through the regioselective ring-opening of 1,1,1-trifluoro-2,3-epoxypropane, a testament to the power and predictability of fundamental organic reaction mechanisms. For researchers in drug discovery, this molecule offers a readily accessible starting point for introducing fluorine into novel therapeutics, with the goal of enhancing metabolic stability, membrane permeability, and target affinity.[6][16] Its continued use in the synthesis of complex chiral ligands and peptidomimetics ensures its relevance in the ongoing quest for more effective and safer medicines.

References

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Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

As a pivotal building block in the synthesis of novel pharmaceuticals and agrochemicals, 3-Amino-1,1,1-trifluoropropan-2-ol is increasingly utilized in research and development laboratories.[1] The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of target molecules, including metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, moving beyond a simple recitation of procedural steps to explain the causality behind each precaution. Our objective is to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and foster a culture of safety.

Compound Profile and Hazard Identification

This compound (CAS No. 431-38-9) is a solid at room temperature with a melting point of approximately 99°C.[4][5][6] While its utility in organic synthesis is significant, it is imperative to recognize its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][4][7]

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[4][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][4][7]

The presence of both an amino group and a trifluoromethyl group contributes to its unique reactivity and toxicological profile. The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the amino group and the overall reactivity of the molecule.[8]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 431-38-9[4][5][6][9][10][11][12][13][14][15]
Molecular Formula C₃H₆F₃NO[4][5][6][9][10][11][12][13][14][15]
Molecular Weight 129.08 g/mol [4][5][6][9][10][11][12][13][14][15]
Appearance Solid
Melting Point 99°C[4][5][6]
Boiling Point 176.5°C at 760 mmHg[1]
Flash Point 60.5°C[1]

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is essential. The primary objective is to minimize all routes of exposure: dermal, ocular, and inhalation.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The rationale for this is to contain and exhaust any airborne particles, preventing inhalation.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8][16] This is a critical preparatory measure for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] When there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive facial protection.[10]

  • Hand Protection: Wear protective gloves.[1] Given that no specific glove breakthrough time data is available for this compound, it is prudent to select gloves made of a material resistant to a broad range of chemicals, such as nitrile rubber. For prolonged or repeated contact, consider double-gloving.[10] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the compound.[1]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[10] For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[16]

Diagram 1: PPE Decision Workflow

PPE_Workflow start Start: Handling This compound fume_hood Is the procedure likely to generate dust or aerosols? start->fume_hood use_hood Work in a certified chemical fume hood. fume_hood->use_hood Yes well_ventilated Work in a well-ventilated area. fume_hood->well_ventilated No splash_risk Is there a significant splash risk? use_hood->splash_risk well_ventilated->splash_risk face_shield Wear a face shield over safety goggles. splash_risk->face_shield Yes goggles Wear chemical safety goggles. splash_risk->goggles No gloves Wear appropriate chemical-resistant gloves. face_shield->gloves goggles->gloves lab_coat Wear a flame-resistant lab coat. gloves->lab_coat end Proceed with Experiment lab_coat->end

Caption: PPE selection based on procedural risk.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the compound.

Safe Handling Practices
  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep containers securely sealed when not in use to prevent the release of vapors and contamination.[1]

  • Avoid physical damage to containers.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed.[8][16]

  • Store in original containers.[1]

  • Avoid contact with incompatible materials such as strong acids and strong oxidizing agents.[8][16] The amino group can react exothermically with acids, while the overall molecule may be susceptible to oxidation.

Emergency Procedures: A Self-Validating System

A robust emergency plan is a self-validating system when it is well-documented, understood by all personnel, and regularly reviewed.

First Aid Measures

The immediate response to an exposure is critical in mitigating harm.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. The rationale for prolonged rinsing is to ensure the complete removal of the chemical.

  • In case of skin contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Contaminated clothing should be laundered separately before reuse.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If ingested: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE as outlined in Section 2.2.

    • For dry spills, use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1]

    • For wet spills, absorb with an inert material and place in a sealed, labeled container for disposal.

    • Wash the spill area with large amounts of water.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency services.

    • Restrict access to the area.

Diagram 2: Spill Response Protocol

Spill_Response spill Spill of 3-Amino-1,1,1- trifluoropropan-2-ol Occurs assess_size Assess Spill Size spill->assess_size minor_spill Minor Spill assess_size->minor_spill Small & Contained major_spill Major Spill assess_size->major_spill Large or Uncontained ppe Don appropriate PPE minor_spill->ppe evacuate Evacuate the area major_spill->evacuate contain Contain spill with inert absorbent ppe->contain cleanup Clean up using dry methods (avoiding dust) contain->cleanup dispose Place in sealed container for hazardous waste cleanup->dispose decontaminate Decontaminate spill area dispose->decontaminate end Incident Report decontaminate->end alert Alert Emergency Services evacuate->alert restrict Restrict access to the area alert->restrict restrict->end

Caption: Decision-making for spill response.

Firefighting and Disposal Considerations

Firefighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[1]

  • Hazards from Combustion: While the compound itself is not considered a significant fire risk, containers may burn.[1] Upon thermal decomposition, it may emit corrosive fumes.[1] When exposed to high temperatures or flames, fluorinated organic compounds can form hazardous decomposition products such as hydrogen fluoride.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Disposal Considerations
  • Chemical waste must be disposed of in accordance with local, regional, and national regulations.[7]

  • Dispose of contents/container to an approved waste disposal plant.[8][16]

  • Do not allow the material to enter drains or waterways.[1]

Toxicological and Ecological Information: Data Gaps and Precautionary Principles

In the absence of this specific data, a precautionary approach is mandated. The handling procedures and personal protective equipment recommendations outlined in this guide are based on the known GHS hazard classifications and the general principles of handling fluorinated organic compounds and amino alcohols. Researchers must treat this compound with a high degree of caution, assuming a higher level of toxicity until more definitive data becomes available.

Conclusion

This compound is a valuable tool in modern chemical synthesis. Its effective and safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. This guide has provided a framework for its safe handling, grounded in the principles of hazard identification, exposure control, and emergency preparedness. By integrating these practices into all experimental workflows, researchers can mitigate risks and advance their scientific objectives in a safe and responsible manner.

References

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  • YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved from [Link]

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  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

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The Strategic Advantage of Trifluoromethylated Building Blocks: A Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] These attributes make trifluoromethylated building blocks, such as 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, invaluable assets for medicinal chemists. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound hydrochloride, a versatile chiral building block poised to accelerate the development of next-generation therapeutics.

Physicochemical Properties: A Quantitative Overview

The hydrochloride salt of this compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₇ClF₃NO[2]
Molecular Weight 165.54 g/mol [2]
Melting Point 99 °C (for the free base)[3]
Solubility Slightly soluble in DMSO and Methanol (for the free base)[4]
Appearance White to off-white solid
CAS Number 3832-24-4[2]

Synthesis and Characterization: A-Step-by-Step Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step process, beginning with the nucleophilic ring-opening of a suitable trifluoromethylated epoxide, followed by conversion to the hydrochloride salt. The following protocol is a representative method based on established chemical transformations.

Part 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol (Intermediate)

This initial step involves the synthesis of an azido-intermediate, which can then be reduced to the desired amine.

Materials:

  • 3,3,3-Trifluoropropylene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,3,3-trifluoropropylene oxide in methanol.

  • To this solution, add sodium azide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Azido-1,1,1-trifluoropropan-2-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol to this compound

The azido group is a versatile precursor to the amine. A standard method for this transformation is catalytic hydrogenation.

Materials:

  • 3-Azido-1,1,1-trifluoropropan-2-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the purified 3-Azido-1,1,1-trifluoropropan-2-ol in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield this compound as the free base.

Part 3: Formation of this compound Hydrochloride Salt

The final step is the conversion of the free amine to its more stable hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether or Dioxane

  • Anhydrous Hydrochloric acid (HCl) solution in diethyl ether or dioxane, or HCl gas

Procedure:

  • Dissolve the purified this compound in anhydrous diethyl ether or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in the chosen solvent, or bubble anhydrous HCl gas through the solution, while stirring.

  • A white precipitate of this compound hydrochloride will form.

  • Continue the addition of HCl until the precipitation is complete.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

G cluster_synthesis Synthesis Workflow Start 3,3,3-Trifluoropropylene oxide Step1 Ring-opening with NaN3/NH4Cl in MeOH Start->Step1 Intermediate 3-Azido-1,1,1-trifluoropropan-2-ol Step1->Intermediate Step2 Catalytic Hydrogenation (H2, Pd/C) in EtOH Intermediate->Step2 FreeBase This compound Step2->FreeBase Step3 Salt Formation with HCl in Ether/Dioxane FreeBase->Step3 Product This compound HCl Step3->Product

Caption: Synthetic workflow for this compound hydrochloride.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aminomethylene (-CH₂-NH₃⁺), the hydroxyl-bearing methine (-CH-OH), and the hydroxyl proton. The coupling patterns will provide information about the connectivity of these protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon (-CF₃), the hydroxyl-bearing carbon, and the aminomethylene carbon. A publicly available ¹³C NMR spectrum for the free base can be found on SpectraBase.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and C-F bonds.

Applications in Drug Discovery: A Case Study in DPP-4 Inhibition

The unique structural features of this compound hydrochloride make it a highly attractive building block for the synthesis of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chiral amino alcohol moiety can participate in key hydrogen bonding interactions with biological targets.[1]

A prominent example of a therapeutic area where such trifluoromethylated amino structures are relevant is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[6][7]

The drug Sitagliptin , a potent and selective DPP-4 inhibitor, features a trifluoromethyl group and a chiral amine, which are crucial for its activity.[8] The trifluoromethyl group of sitagliptin interacts with a specific pocket in the DPP-4 enzyme, contributing to its high binding affinity.[9] While not a direct component, the structural motifs of this compound hydrochloride are highly analogous to the key pharmacophoric elements of sitagliptin and other DPP-4 inhibitors. This makes it a valuable starting material for the synthesis of novel DPP-4 inhibitors with potentially improved properties.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] These hormones are released in response to food intake and play a crucial role in regulating blood glucose levels by:

  • Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppressing glucagon secretion from pancreatic α-cells.

By inhibiting DPP-4, compounds like sitagliptin increase the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose.[9][10]

G cluster_pathway DPP-4 Inhibition Pathway Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Pancreas Pancreas Incretins->Pancreas Stimulation Inactivated Inactive Incretins DPP4->Inactivated DPP4i DPP-4 Inhibitor (e.g., Sitagliptin) DPP4i->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Safety and Handling

This compound hydrochloride is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifluoromethyl group and chiral amino alcohol functionality offer a powerful combination for designing novel therapeutics with enhanced properties. The insights into its synthesis, properties, and potential applications, particularly in the context of DPP-4 inhibition, underscore its significance for researchers and scientists in the pharmaceutical industry. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., ... & Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][9][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active, and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151.

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  • Organic Syntheses. (n.d.). A. 3-Ammoniopropylsulfate (1). Retrieved from [Link]

  • Google Patents. (n.d.). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • ResearchGate. (n.d.). a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... Retrieved from [Link]

  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
  • MDPI. (2010). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Retrieved from [Link]

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Methodological & Application

Asymmetric Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Fluorinated Building Block

3-Amino-1,1,1-trifluoropropan-2-ol, a chiral trifluoromethylated amino alcohol, represents a cornerstone synthon in modern medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group (CF3) into bioactive molecules can profoundly enhance their pharmacological profiles, improving metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of robust and scalable asymmetric strategies to access this valuable molecule in high enantiopurity, tailored for researchers and professionals in the pharmaceutical and chemical sciences. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, actionable protocols.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of this compound hinges on the stereoselective construction of two adjacent chiral centers. The primary strategies employed involve the asymmetric reduction of α-amino trifluoromethyl ketones, nucleophilic addition to trifluoromethylated imines, and enzymatic resolutions. Each approach offers distinct advantages and is selected based on substrate scope, desired stereoisomer, and scalability.

Asymmetric Reduction of α-Aminoalkyl Trifluoromethyl Ketones

A prevalent and highly effective strategy involves the diastereoselective or enantioselective reduction of a corresponding α-aminoalkyl trifluoromethyl ketone precursor.[3] This method allows for the establishment of the hydroxyl stereocenter in a controlled manner.

Conceptual Workflow:

Caption: Workflow for Asymmetric Reduction of α-Aminoalkyl Trifluoromethyl Ketones.

Mechanistic Insight: The Dakin-West reaction provides a reliable route to the α-amino trifluoromethyl ketone precursor from readily available α-amino acids.[3] The subsequent asymmetric reduction is the key stereochemistry-determining step. Catalysts such as Corey-Bakshi-Shibata (CBS) oxazaborolidines or Noyori-type ruthenium and rhodium complexes are frequently employed.[4][5] These catalysts create a chiral environment that directs the hydride delivery from a reducing agent (e.g., borane or isopropanol) to one of the prochiral faces of the ketone, leading to the desired enantiomer of the alcohol.

Application Protocol 1: CBS-Catalyzed Asymmetric Reduction

This protocol details the enantioselective reduction of N-protected 1-amino-3,3,3-trifluoroacetone.

Materials:

  • N-Boc-1-amino-3,3,3-trifluoroacetone

  • (R)- or (S)-CBS catalyst solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N-Boc-1-amino-3,3,3-trifluoroacetone (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Catalyst Addition: Slowly add the (R)- or (S)-CBS catalyst solution (0.1 eq) dropwise over 5 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reducing Agent Addition: Add BMS (1.2 eq) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL per mmol of substrate) at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL per mmol of substrate) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected this compound.

  • Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final product.

Data Summary:

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)
(R)-CBSN-Boc-1-amino-3,3,3-trifluoroacetone>90>95
(S)-CBSN-Boc-1-amino-3,3,3-trifluoroacetone>90>95
Nucleophilic Addition to Trifluoromethyl Imines

Another powerful strategy involves the addition of nucleophiles to trifluoromethyl-containing imines.[6] This approach is particularly versatile as it allows for the introduction of various substituents. For the synthesis of the target amino alcohol, a key transformation is the stereoselective addition of a suitable carbon nucleophile to an N-protected trifluoromethyl aldimine.

Conceptual Workflow:

Caption: Workflow for Nucleophilic Addition to Trifluoromethyl Imines.

Mechanistic Insight: The in situ generation of the highly reactive trifluoromethyl imine from trifluoroacetaldehyde and a protected amine is a common practice. The stereoselectivity of the nucleophilic addition is controlled by a chiral catalyst, which can be a Lewis acid or an organocatalyst.[7] For instance, a chiral phosphoric acid can act as a Brønsted acid catalyst, activating the imine towards nucleophilic attack through hydrogen bonding.[6] Subsequent reduction of the resulting carbonyl group yields the desired amino alcohol.

Enzymatic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules.[8][9][10] Enzymes such as dehydrogenases can catalyze the enantioselective synthesis of fluorinated alanine enantiomers from the corresponding pyruvate substrates.[8] Subsequent reduction of the carboxylic acid functionality would lead to the target amino alcohol.

Conceptual Workflow:

Caption: Workflow for Enzymatic Synthesis.

Mechanistic Insight: Alanine dehydrogenases catalyze the reductive amination of trifluoropyruvate using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[8] The enzyme's chiral active site ensures the formation of a single enantiomer of trifluoroalanine. A subsequent, non-enzymatic reduction step is then required to convert the amino acid to the amino alcohol.

Application Protocol 2: Enzymatic Reductive Amination

This protocol outlines the synthesis of (R)- or (S)-trifluoroalanine using an appropriate dehydrogenase.

Materials:

  • Trifluoropyruvate

  • Alanine Dehydrogenase (e.g., from Vibrio proteolyticus for (R)-enantiomer or diaminopimelate dehydrogenase from Symbiobacterium thermophilum for (S)-enantiomer)

  • Ammonium chloride (NH4Cl)

  • NAD(P)H (or a cofactor regeneration system)

  • Phosphate buffer (pH 7.5-8.5)

  • Formate dehydrogenase and sodium formate (for cofactor regeneration)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer. Add trifluoropyruvate (1.0 eq), ammonium chloride (5-10 eq), and NAD(P)H (0.01-0.1 eq). If using a cofactor regeneration system, add sodium formate (1.5 eq) and formate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the appropriate dehydrogenase.

  • Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • pH Control: Monitor the pH of the reaction and adjust as necessary to maintain the optimal range for enzyme activity.

  • Monitoring: Track the conversion of trifluoropyruvate and the formation of trifluoroalanine using HPLC or NMR spectroscopy.

  • Workup and Isolation: Once the reaction is complete, denature the enzyme by heating or pH change. Remove the precipitated protein by centrifugation. The resulting aqueous solution containing trifluoroalanine can be purified by ion-exchange chromatography.

  • Reduction to Amino Alcohol: The isolated trifluoroalanine can be reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF.

Data Summary:

Enzyme SourceProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
Vibrio proteolyticus ALD(R)-Trifluoroalanine>85>99
Symbiobacterium thermophilum DPDH(S)-Trifluoroalanine>85>99

Conclusion and Future Outlook

The asymmetric synthesis of this compound is a well-established field with a variety of robust and efficient methods. The choice of synthetic route depends on factors such as the desired stereoisomer, scale of the reaction, and availability of starting materials and catalysts. Catalytic asymmetric reduction of α-amino trifluoromethyl ketones remains a highly practical and scalable approach. Concurrently, enzymatic methods are gaining prominence due to their exceptional selectivity and environmentally friendly nature.[11] Future research will likely focus on the development of novel catalysts with even higher activities and selectivities, as well as the engineering of enzymes for enhanced substrate scope and stability. These advancements will continue to facilitate the accessibility of this crucial chiral building block for the advancement of pharmaceutical and materials science.

References

  • Jiang, Z. et al. (2004). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 47(4), 1235–1246. [Link]

  • Wang, J. et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Letters, 24(16), 3047–3052. [Link]

  • Bernardi, L. et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(26), 9133-9139. [Link]

  • Goryunov, D. A. et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4967. [Link]

  • Prakash, G. K. S. & Yudin, A. K. (2021). The synthesis of trifluoromethylated amino acids. Chemical Reviews, 97(3), 757-786. [Link]

  • Romero-Téllez, S. et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 5(1), 1-9. [Link]

  • Barata-Vallejo, S. et al. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Angewandte Chemie International Edition, 60(38), 20857-20862. [Link]

  • Soloshonok, V. A. & Han, J. (2010). Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. Organic Letters, 12(9), 2008-2011. [Link]

  • Reddy, K. S. et al. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 8(2), 793-798. [Link]

  • Koksch, B. et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 14, 1246-1253. [Link]

  • Soloshonok, V. A. & Han, J. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters, 12(9), 2008-2011. [Link]

  • Sharma, M. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 456. [Link]

  • Soloshonok, V. A. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 127(1), 12-29. [Link]

  • Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Sharma, M. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 456. [Link]

  • Chen, Y. et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(6), 1603-1607. [Link]

  • Rios, R. et al. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. Chemistry, 17(7), 2018-2037. [Link]

  • Kroutil, W. et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a continuous‐flow microreactor system. ChemCatChem, 10(12), 2636-2640. [Link]

Sources

Application Notes & Protocols for the Enzymatic Synthesis of Chiral 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enzymatic synthesis of enantiomerically pure (R)- and (S)-3-Amino-1,1,1-trifluoropropan-2-ol. This chiral fluorinated amino alcohol is a valuable building block in medicinal chemistry, attributed to the unique stereochemical and electronic properties conferred by the trifluoromethyl group. We present two primary biocatalytic strategies: Lipase-Catalyzed Kinetic Resolution of a racemic mixture and Transaminase-Mediated Asymmetric Synthesis from a prochiral ketone. Detailed, step-by-step protocols for enzyme screening, preparative-scale synthesis, and chiral analysis are provided, underpinned by explanations of the scientific rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency, selectivity, and sustainability of biocatalysis for the synthesis of high-value chiral intermediates.

Introduction: The Strategic Importance of Chiral Fluorinated Amino Alcohols

Chirality is a critical determinant of a drug's efficacy and safety, making the production of single-enantiomer pharmaceuticals a paramount concern in drug development.[1][2] The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, chiral 3-amino-1,1,1-trifluoropropan-2-ol, also known as trifluoroalaninol, represents a highly sought-after synthon for the development of novel therapeutics.

Traditional chemical synthesis of such molecules often requires harsh reaction conditions, expensive chiral auxiliaries, and may suffer from incomplete stereoselectivity. Biocatalysis, utilizing enzymes as natural catalysts, offers a greener, more efficient, and highly selective alternative.[2][3] This guide focuses on two robust enzymatic approaches to obtain the (R) and (S) enantiomers of this key intermediate.

Overview of Biocatalytic Strategies

Two distinct and powerful enzymatic strategies are detailed for the synthesis of enantiopure this compound:

  • Strategy A: Lipase-Catalyzed Kinetic Resolution. This method involves the enantioselective acylation of a racemic mixture of this compound. One enantiomer is preferentially acylated by the lipase, allowing for the separation of the acylated product from the unreacted enantiomer. This is an excellent choice when the racemic starting material is readily available.

  • Strategy B: Transaminase-Mediated Asymmetric Synthesis. This approach builds the chiral center by transferring an amino group from a donor molecule to the prochiral ketone, 1,1,1-trifluoro-3-aminopropan-2-one. This method is highly efficient as, theoretically, it can achieve a 100% yield of the desired enantiomer.

G cluster_0 Biocatalytic Strategies cluster_1 Strategy A: Kinetic Resolution cluster_2 Strategy B: Asymmetric Synthesis Racemic Amino Alcohol Racemic Amino Alcohol Lipase Lipase Racemic Amino Alcohol->Lipase + Prochiral Ketone Prochiral Ketone Transaminase Transaminase Prochiral Ketone->Transaminase + Separation Separation Lipase->Separation Mixture of (R)-Ester & (S)-Alcohol Acyl Donor Acyl Donor Acyl Donor->Lipase (R)-Ester (R)-Ester Separation->(R)-Ester (S)-Alcohol (S)-Alcohol Separation->(S)-Alcohol (S)-Amino Alcohol (S)-Amino Alcohol Transaminase->(S)-Amino Alcohol High e.e. Amine Donor Amine Donor Amine Donor->Transaminase

Diagram 1: Comparative workflow of the two enzymatic strategies.

Strategy A: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust technique that leverages the differential reaction rates of enantiomers with a chiral catalyst.[5] In this protocol, a lipase selectively acylates one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. The resulting mixture of an ester and an alcohol can then be readily separated.

Rationale for Enzyme and Acyl Donor Selection

Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas cepacia, are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[6][7] The choice of acyl donor is also critical; vinyl acetate is often preferred as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.

Protocol 1: Screening of Lipases for Kinetic Resolution

Objective: To identify the most effective lipase and optimal reaction time for the enantioselective acylation.

Materials:

  • Racemic this compound

  • Immobilized Lipases (e.g., Novozym 435 (CAL-B), Pseudomonas cepacia lipase)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

  • Reaction vials (2 mL) with magnetic stir bars

  • Thermostated shaker

  • Chiral HPLC or GC system for analysis

Procedure:

  • In separate 2 mL vials, add 10 mg of racemic this compound.

  • To each vial, add 1 mL of anhydrous solvent.

  • Add 20 mg of an immobilized lipase to each vial.

  • Add 1.5 equivalents of vinyl acetate to initiate the reaction.

  • Seal the vials and place them in a thermostated shaker at 40°C and 200 rpm.

  • Withdraw small aliquots (e.g., 10 µL) at various time points (e.g., 2, 4, 8, 24 hours).

  • Filter the aliquots to remove the enzyme and dilute with the mobile phase for chiral HPLC/GC analysis.

  • Analyze the samples to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol.

Protocol 2: Preparative-Scale Kinetic Resolution

Objective: To produce gram-scale quantities of enantiopure this compound.

Materials:

  • Racemic this compound (e.g., 1 g)

  • Optimal lipase from screening (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous MTBE

  • Round-bottom flask with magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1 g of racemic this compound in 50 mL of anhydrous MTBE in a round-bottom flask.

  • Add the optimal amount of immobilized lipase (e.g., 200 mg of Novozym 435).

  • Add 1.5 equivalents of vinyl acetate.

  • Stir the reaction at 40°C and monitor the progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to maximize the e.e. of both the product and the remaining substrate.

  • Filter off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amino alcohol from the acylated product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability, broad substrate scope, and proven enantioselectivity.[6]
Solvent Methyl tert-butyl ether (MTBE)Good solvent for both substrate and product, and enzyme-compatible.
Acyl Donor Vinyl AcetateIrreversible reaction due to tautomerization of the byproduct.
Temperature 40°CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLC/GCTo accurately determine conversion and enantiomeric excess.

Table 1: Key parameters for lipase-catalyzed kinetic resolution.

Strategy B: Transaminase-Mediated Asymmetric Synthesis

Asymmetric synthesis from a prochiral precursor offers the potential for a 100% theoretical yield of the desired enantiomer.[8][9] ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[10]

G Prochiral Ketone 1,1,1-Trifluoro-3- aminopropan-2-one Transaminase ω-Transaminase (PLP cofactor) Prochiral Ketone->Transaminase Amine Donor (S)-alpha-Methyl- benzylamine Amine Donor->Transaminase Chiral Amino Alcohol (S)-3-Amino-1,1,1-trifluoro- propan-2-ol Transaminase->Chiral Amino Alcohol Ketone Byproduct Acetophenone Transaminase->Ketone Byproduct

Diagram 2: Transaminase-mediated asymmetric synthesis.

Rationale for Enzyme and Amine Donor Selection

A wide range of commercially available ω-transaminases with varying substrate specificities and stereopreferences exist. Screening a panel of these enzymes is crucial for identifying a catalyst with high activity and selectivity for the target ketone. Isopropylamine or (S)-α-methylbenzylamine are commonly used as amine donors.

Protocol 3: Screening of ω-Transaminases

Objective: To identify an ω-transaminase that can efficiently convert 1,1,1-trifluoro-3-aminopropan-2-one to the desired chiral amino alcohol with high e.e.

Materials:

  • 1,1,1-Trifluoro-3-aminopropan-2-one (as hydrochloride salt)

  • A panel of ω-Transaminases (e.g., from Codexis or other suppliers)

  • Pyridoxal-5'-phosphate (PLP) solution (50 mM)

  • Amine donor (e.g., Isopropylamine or (S)-α-methylbenzylamine)

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 8.0)

  • 96-well microtiter plates

  • Plate shaker and incubator

Procedure:

  • Prepare a stock solution of the ketone substrate in the buffer.

  • In the wells of a 96-well plate, add buffer, PLP solution (to a final concentration of 1 mM), and the amine donor (e.g., 500 mM).

  • Add the ketone substrate to a final concentration of 10-20 mM.

  • Initiate the reactions by adding the different ω-transaminase enzymes to the wells.

  • Seal the plate and incubate at 30°C with shaking.

  • After 24 hours, quench the reaction (e.g., by adding a strong acid or base).

  • Analyze the samples by chiral HPLC to determine the conversion and e.e. of the product.

Protocol 4: Preparative-Scale Asymmetric Synthesis

Objective: To synthesize the chiral amino alcohol on a larger scale.

Materials:

  • 1,1,1-Trifluoro-3-aminopropan-2-one hydrochloride

  • Optimal ω-transaminase from screening

  • PLP

  • Amine donor

  • Buffer solution

  • pH-stat or autotitrator

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the ketone substrate in the buffer.

  • Add PLP (1 mM) and the amine donor (e.g., 1 M Isopropylamine).

  • Adjust the pH to the optimum for the chosen enzyme (typically pH 7.5-8.5).

  • Add the ω-transaminase.

  • Maintain the pH at the optimal level using a pH-stat.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the reaction by adjusting the pH.

  • Work up the reaction mixture to isolate the product (e.g., by extraction).

  • Purify the product, if necessary, by crystallization or chromatography.

ParameterRecommended ConditionRationale
Enzyme Screened ω-TransaminaseEssential to find an enzyme with high activity and selectivity for the specific substrate.
Cofactor Pyridoxal-5'-phosphate (PLP)Required for transaminase activity.
Amine Donor IsopropylamineInexpensive and the acetone byproduct is volatile and easily removed.
pH 7.5 - 8.5Most ω-transaminases have a slightly alkaline pH optimum.
Equilibrium Shift High concentration of amine donorDrives the reaction towards product formation.

Table 2: Key parameters for transaminase-mediated asymmetric synthesis.

Analytical Method: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

While a specific method for this exact compound is not widely published, a general approach for chiral amines and amino alcohols can be adapted.[11][12] Derivatization is often not necessary with modern chiral stationary phases.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometer detector.

  • Chiral Stationary Phase (CSP): A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a good starting point for underivatized amino alcohols.[12][13]

Suggested HPLC Conditions:

ParameterCondition
Column Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.1 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Mass Spectrometry

Note: These conditions are a starting point and should be optimized for baseline separation of the enantiomers.

Conclusion

The enzymatic synthesis of chiral this compound offers significant advantages over traditional chemical methods. Both lipase-catalyzed kinetic resolution and transaminase-mediated asymmetric synthesis are powerful, scalable, and sustainable strategies. The choice between these methods will depend on the availability of the starting materials and the specific requirements of the synthesis. The protocols provided in this guide offer a robust framework for researchers to successfully produce these high-value chiral building blocks.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Patel, R. N. (2008). Biocatalysis: Synthesis of Key Intermediates for Development of Drugs. AAPS Journal, 10(3), 361-379.
  • Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 805625.
  • Gotor-Fernández, V., & Gotor, V. (2011).
  • Contente, M. L., & Molinari, F. (2018). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Biotechnology Advances, 36(4), 1149-1163.
  • Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution. Current Organic Chemistry, 11(13), 1149-1163.
  • Paradisi, F., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 115(3), 613-621.
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360.
  • Ma, L., & Wang, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(20), 7667-7684.
  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
  • Kelly, S. A., et al. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemic pharmaceuticals. Chirality, 16(7), 439-450.
  • Kamal, A., et al. (2007). Lipase catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Tetrahedron: Asymmetry, 18(5), 627-633.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Forró, E., & Fülöp, F. (2015). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 20(7), 12011-12023.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-185.
  • Stewart, J. D. (2001). Dehydrogenases and transaminases in asymmetric synthesis. Current Opinion in Chemical Biology, 5(2), 120-129.
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of sitagliptin, a potent DPP-4 inhibitor for the treatment of type 2 diabetes. Science, 329(5989), 305-309.
  • Claus, J. E. (2011). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter, 29.4, 8-10.
  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Ilisz, I., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126.
  • Onys'ko, M. Y., et al. (2019). Preparation of enantiopure trifluoroalanine (S)‐6. Chemistry of Heterocyclic Compounds, 55(10), 1226-1227.
  • Yu, J., et al. (2019). Dynamic Kinetic Resolution for Asymmetric Synthesis of L‐Noncanonical Amino Acids from D‐Ser Using Tryptophan Synthase and Alanine Racemase.

Sources

laboratory scale synthesis protocol for 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 431-38-9) is a pivotal fluorinated building block in medicinal chemistry and drug development.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group into organic molecules can significantly enhance their pharmacological properties. This is primarily because the -CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which aids in membrane permeability, and modulate binding affinity to biological targets.[4]

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is based on a robust and well-established chemical transformation sequence:

  • Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between trifluoroacetaldehyde and nitromethane to yield the intermediate, 1,1,1-trifluoro-3-nitropropan-2-ol.

  • Reduction of the Nitro Group: Subsequent reduction of the nitroalkanol intermediate to the target primary amine using catalytic hydrogenation.

This guide is designed for researchers and scientists, offering in-depth procedural details, explanations for critical steps, safety protocols, and characterization data.

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

Step 1: Henry Reaction

Trifluoroacetaldehyde reacts with nitromethane in the presence of a base to form 1,1,1-trifluoro-3-nitropropan-2-ol.

Step 2: Catalytic Hydrogenation

The nitro group of the intermediate is reduced to a primary amine using hydrogen gas and a palladium catalyst to yield the final product.

Experimental Protocol

Part A: Synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol

This step leverages the Henry reaction, a classic method for forming β-nitro alcohols. The electron-withdrawing nature of the trifluoromethyl group makes trifluoroacetaldehyde a highly reactive electrophile. A mild base is sufficient to deprotonate nitromethane, forming a nitronate anion that acts as the nucleophile.

Materials

  • Trifluoroacetaldehyde ethyl hemiacetal (or Trifluoroacetaldehyde hydrate[5])

  • Nitromethane (CH₃NO₂)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) and nitromethane (1.5 eq). Dissolve the components in anhydrous THF (approx. 2 M concentration relative to the aldehyde).

  • Initiation: Cool the stirred solution to 0 °C using an ice/water bath.

  • Catalyst Addition: Slowly add triethylamine (0.1 eq) dropwise via the dropping funnel over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C, as the reaction is exothermic. Uncontrolled temperature can lead to side reactions and reduced yield.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde indicates completion.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution until the pH is ~7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). This removes any remaining acid and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Result: The crude product, 1,1,1-trifluoro-3-nitropropan-2-ol, is typically obtained as a pale yellow oil and can be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Part B: Synthesis of this compound

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method as it is clean and high-yielding, avoiding the use of metal hydride reagents which can be difficult to handle.

Materials

  • Crude 1,1,1-trifluoro-3-nitropropan-2-ol (from Part A)

  • Palladium on carbon (10% Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment

  • Parr hydrogenation apparatus or a two-neck flask with a balloon for H₂

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure

  • Reaction Setup: Dissolve the crude 1,1,1-trifluoro-3-nitropropan-2-ol (1.0 eq) in methanol (approx. 0.5 M concentration) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol %) to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle the wet catalyst carefully and avoid creating dust.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas three times to remove all air.

  • Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-12 hours.

  • Work-up:

    • Carefully vent the excess hydrogen gas in a fume hood. Purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, the Celite pad must be kept wet with the solvent (methanol) during filtration to prevent the catalyst from drying and igniting upon contact with air.

    • Rinse the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by distillation under reduced pressure to yield a white solid.[3][6]

Quantitative Data Summary

Parameter Step A: Henry Reaction Step B: Hydrogenation
Key Reagent Trifluoroacetaldehyde ethyl hemiacetal1,1,1-Trifluoro-3-nitropropan-2-ol
Equivalents 1.01.0
Co-reagent Nitromethane (1.5 eq)H₂ (excess), 10% Pd/C (0.05 eq)
Solvent Anhydrous THFMethanol
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 4-5 hours4-12 hours
Expected Yield 70-85% (crude)80-95% (after purification)
Product Appearance Pale yellow oilWhite solid

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part A: Henry Reaction cluster_step2 Part B: Reduction Start Trifluoroacetaldehyde + Nitromethane Reaction1 Base-Catalyzed Addition (0°C -> RT) Start->Reaction1 TEA/DBU, THF Workup1 Acid Quench & Extraction Reaction1->Workup1 Intermediate Crude 1,1,1-Trifluoro-3- nitropropan-2-ol Workup1->Intermediate Reaction2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reaction2 Methanol Workup2 Catalyst Filtration & Solvent Removal Reaction2->Workup2 Purification Recrystallization or Distillation Workup2->Purification FinalProduct 3-Amino-1,1,1- trifluoropropan-2-ol Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the CH₂, CH, OH, and NH₂ protons.

    • ¹³C NMR: Expect signals for the two carbon atoms of the propanol backbone.

    • ¹⁹F NMR: A single signal (likely a doublet due to coupling with the adjacent proton) is expected for the -CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product (C₃H₆F₃NO, MW: 129.08 g/mol ).[2][6][7]

  • Melting Point (MP): The purified solid should have a sharp melting point consistent with literature values (approx. 99 °C).[3][6]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this synthesis.[8] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[9]

  • Trifluoroacetaldehyde: This reagent is volatile, flammable, and toxic upon inhalation.[5][10] Ensure all manipulations are performed in a fume hood. Ground equipment to prevent ignition from static discharge.[5][10]

  • Nitromethane: A flammable liquid that can form explosive mixtures with air. Avoid heat, sparks, and open flames.

  • Catalytic Hydrogenation:

    • Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure the reaction apparatus is properly assembled and leak-tested.

    • Palladium on carbon (Pd/C) is pyrophoric and may ignite spontaneously if exposed to air while dry. Always handle the catalyst in a wet state and filter it under a blanket of solvent.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

References

  • Trifluoroacetaldehyde hydrate, ca 75% in water Safety Data Sheet. Alfa Aesar. Available at: [Link]

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  • This compound hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

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  • 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9. ChemWhat. Available at: [Link]

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The Strategic Integration of 3-Amino-1,1,1-trifluoropropan-2-ol in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of fluorinated building blocks has emerged as a powerful tool in this endeavor. Among these, 3-Amino-1,1,1-trifluoropropan-2-ol, a chiral trifluoromethylated amino alcohol, has garnered significant attention as a versatile scaffold for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the applications of this unique building block, complete with detailed protocols and insights into its role in shaping the properties of drug molecules.

The Trifluoromethyl Advantage: Why this compound is a Privileged Scaffold

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to modulate a molecule's physicochemical and biological properties.[1][2] When incorporated into the 3-amino-2-propanol backbone, it imparts a unique combination of features that medicinal chemists can leverage to overcome common drug development hurdles.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life in the body. Furthermore, the lipophilicity of the trifluoromethyl group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. This strategic modification can also influence the pKa of nearby functional groups and alter the conformation of the molecule, leading to enhanced binding affinity and selectivity for its biological target.[1]

A Case Study in Cardiovascular Drug Discovery: CETP Inhibitors

A compelling example of the successful application of the this compound scaffold is in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol, with the goal of mitigating cardiovascular disease risk.[3][4]

A series of potent and selective CETP inhibitors were designed around the N,N-disubstituted-trifluoro-3-amino-2-propanol core.[3][5] Structure-activity relationship (SAR) studies revealed that the (R)-enantiomer of the this compound backbone was crucial for high-potency inhibition.[3]

One of the most notable CETP inhibitors, anacetrapib, demonstrated significant efficacy in clinical trials, reducing major coronary events.[1][2] Although not all CETP inhibitors have reached the market due to various factors, the clinical data for anacetrapib underscores the potential of this class of compounds and, by extension, the value of the trifluoromethylated amino alcohol scaffold.

The Mechanism of CETP Inhibition and its Impact on Lipid Profile

The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition.

CETP_Inhibition cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters Liver Liver HDL->Liver Reverse Cholesterol Transport VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Inhibitor CETP Inhibitor (e.g., Anacetrapib) Inhibitor->CETP Inhibits

Caption: Mechanism of CETP inhibition.

The table below summarizes the impact of the CETP inhibitor anacetrapib on key lipid parameters from the REVEAL clinical trial.[1]

Lipid ParameterChange with Anacetrapib
HDL Cholesterol+104%
LDL Cholesterol-17%
Non-HDL Cholesterol-18%
Apolipoprotein A-I+36%
Lipoprotein(a)-25%

Protocols for the Medicinal Chemist

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-1,1,1-trifluoropropan-2-ol

The enantiomerically pure (R)-isomer is often the desired building block for biological applications, as demonstrated in the case of CETP inhibitors.[3] A reliable method for its synthesis is the asymmetric reduction of the corresponding prochiral aminoketone using a Corey-Bakshi-Shibata (CBS) catalyst.[6]

Workflow for Asymmetric Reduction:

Caption: Workflow for the asymmetric synthesis of (R)-3-Amino-1,1,1-trifluoropropan-2-ol.

Step-by-Step Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, 1 M in toluene). Add anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.1 equivalents) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-Amino-1,1,1-trifluoro-2-propanone hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter off the resulting salt. Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.[6]

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Quenching and Workup: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.[6]

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-Amino-1,1,1-trifluoropropan-2-ol.[6]

Protocol 2: Synthesis of an Azido-Derivative for Bioconjugation

The amino group of this compound can be transformed into an azide, providing a versatile handle for "click chemistry" and other bioconjugation reactions. This allows for the site-specific labeling of biomolecules with probes or other functionalities.

Step-by-Step Procedure for 3-Azido-1,1,1-trifluoropropan-2-ol Synthesis:

  • Starting Material: In a round-bottom flask, dissolve 3,3,3-trifluoropropylene oxide (1 equivalent) in a 1:1 mixture of methanol and water.

  • Ring Opening: Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Azido-1,1,1-trifluoropropan-2-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Future Perspectives

The utility of this compound in medicinal chemistry is far from exhausted. Its unique stereochemical and electronic properties make it an attractive building block for the development of a wide range of therapeutic agents, including enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and peptidomimetics. As our understanding of the "fluorine effect" in drug design continues to evolve, we can anticipate the emergence of new and innovative applications for this versatile chiral scaffold. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their quest for the next generation of medicines.

References

  • Barter, P. J., & Rye, K. A. (2018). The Trials and Tribulations of CETP Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(3), 492-501. [Link].

  • Davis, T. A., & Ellman, J. A. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. [Link].

  • Claremon, D. A., et al. (2002). Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. Journal of Medicinal Chemistry, 45(24), 5278-5292. [Link].

  • Millar, J. S., et al. (2016). Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E. Journal of Lipid Research, 57(3), 439-448. [Link].

  • Lonza AG. (2000). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • PubChem. This compound. National Center for Biotechnology Information. Accessed December 29, 2025. [Link].

  • Toth, P. P., et al. (2023). Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. Medicina, 59(11), 1957. [Link].

  • ResearchGate. (2002). Chiral N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein. ResearchGate. [Link].

  • Tselepis, A. D. (2018). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Current Medicinal Chemistry, 25(20), 2321-2329. [Link].

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(24), 5917. [Link].

  • Gotto, A. M., & Brinton, E. A. (2011). Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Current Atherosclerosis Reports, 13(2), 111-118. [Link].

  • Nicholls, S. J., & Nelson, A. J. (2019). Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity. Current Opinion in Lipidology, 30(4), 291-297. [Link].

  • Al-Salahat, A., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. Archiv der Pharmazie, 350(12). [Link].

  • ResearchGate. (2023). Abstract 4368890: Cholesteryl Ester Transfer Protein (CETP) Inhibition with Obicetrapib Produces Substantial Reductions in LDL Particles: Pooled Analysis of BROOKLYN and BROADWAY Phase 3 Clinical Trials. ResearchGate. [Link].

  • ResearchGate. (2009). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link].

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Accessed December 29, 2025. [Link].

  • Amgen Inc. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • Nicholls, S. (2021, November 16). AHA 2021: ROSE: CETPi Lowers LDL-C in Patients Taking High Intensity Statins [Video]. YouTube. [Link].

  • WIPO. (2015). Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [Link].

  • ResearchGate. (2016). The effects of anacetrapib on CETP-mediated cholesterol transport. Abbreviations. ResearchGate. [Link].

  • Al-Trawneh, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5403. [Link].

  • Koksch, B., & Huhn, T. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 1378-1386. [Link].

Sources

Application Notes: 3-Amino-1,1,1-trifluoropropan-2-ol as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Chiral Synthons

In contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, exerts profound effects on a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is installed on a stereochemically defined scaffold, it creates a chiral building block of immense value.[3][4][5] 3-Amino-1,1,1-trifluoropropan-2-ol is an exemplary member of this class, merging the unique electronic properties of the CF₃ group with the versatile reactivity of the 1,2-amino alcohol motif.

This guide provides an in-depth exploration of this compound as a chiral synthon. We will delve into its synthesis, key reactions, and provide field-tested protocols for its application, demonstrating its utility for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development. The ability to leverage this building block allows for the efficient construction of complex, stereochemically rich molecules that are otherwise difficult to access.[6][7]

Physicochemical Properties & Strategic Advantages

The power of this compound stems from the synergistic interplay between its three key structural features: the chiral center, the amino group, and the trifluoromethyl group.

  • The Trifluoromethyl Group (CF₃): This strongly electron-withdrawing group acts as a "lipophilic hydrogen bond donor" and can serve as a bioisostere for groups like phenyl or isopropyl.[8] Its presence significantly increases the acidity of the adjacent hydroxyl proton and decreases the basicity of the amine, influencing reactivity and potential biological interactions.

  • The 1,2-Amino Alcohol Motif: This is a privileged scaffold in organic synthesis. The vicinal amino and hydroxyl groups can be selectively protected, activated, or derivatized. They can also coordinate to metals, making derivatives of this compound useful as chiral ligands in asymmetric catalysis.[9]

  • The Chiral Center: The defined stereochemistry at the C-2 position is the critical feature that allows for the synthesis of enantiomerically pure target molecules, a fundamental requirement in modern pharmacology.[3]

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 431-38-9[11][12]
Molecular Formula C₃H₆F₃NO[10][13]
Molecular Weight 129.08 g/mol [10][13]
Melting Point 99 °C[12]
Appearance White solidN/A

Enantioselective Synthesis of the Building Block

Access to enantiomerically pure (R)- or (S)-3-Amino-1,1,1-trifluoropropan-2-ol is paramount. The most robust and widely cited method involves the regioselective ring-opening of an enantiopure trifluoromethyl-substituted epoxide. This strategy ensures excellent stereochemical fidelity.[8]

The general workflow involves two key steps starting from commercially available chiral trifluoromethyloxirane: (1) regioselective ring-opening at the less hindered C-3 position with an azide nucleophile, followed by (2) reduction of the resulting azido alcohol to the primary amine.

G cluster_0 Synthetic Pathway to Chiral Building Block start (S)-1,1,1-Trifluoro-2,3-epoxypropane (Chiral Precursor) step1 (S)-1-Azido-3,3,3-trifluoropropan-2-ol (Azido Alcohol Intermediate) start->step1  Step 1: NaN₃, EtOH/H₂O (Regioselective Ring-Opening) step2 (S)-3-Amino-1,1,1-trifluoropropan-2-ol (Final Building Block) step1->step2  Step 2: H₂, Pd/C (Azide Reduction) G cluster_0 Synthetic Utility of the Chiral Building Block start This compound path1_node1 N-Protected Intermediate (e.g., N-Boc) start->path1_node1  Selective N-Protection path2_node1 O-Protected Intermediate (e.g., O-TBDMS) start->path2_node1  Selective O-Protection path3_node1 Formation of Oxazolidinone start->path3_node1  Cyclization path1_node2 O-Alkylation / O-Acylation path1_node1->path1_node2  Activate/Derivatize -OH path1_node3 Peptide Coupling (Amide Bond Formation) path1_node1->path1_node3  Activate -OH, couple with Amino Acid path2_node2 N-Alkylation / N-Acylation path2_node1->path2_node2  Derivatize -NH₂ path3_node2 Chiral Auxiliary path3_node1->path3_node2  Application

Sources

Application Notes and Protocols for the Incorporation of 3-Amino-1,1,1-trifluoropropan-2-ol into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Trifluoromethylated Moieties in Peptide Therapeutics

The site-selective incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery, enabling the fine-tuning of pharmacological profiles. Among the most impactful modifications is the introduction of fluorine, particularly in the form of a trifluoromethyl (CF₃) group. This moiety imparts a unique combination of properties, including increased metabolic stability, enhanced hydrophobicity, and improved binding affinity by altering the electronic properties of the peptide backbone and side chains.[1]

3-Amino-1,1,1-trifluoropropan-2-ol represents a versatile building block for introducing a trifluoromethyl group adjacent to the peptide backbone. When incorporated as a substituent on a glycine residue, it generates an N-alkylated, trifluoromethylated amino acid analogue. This modification can significantly influence peptide conformation and resistance to enzymatic degradation, offering a powerful tool for researchers, scientists, and drug development professionals to overcome common challenges in peptide therapeutics, such as poor stability and bioavailability.[1]

This guide provides a comprehensive overview, from the synthesis of the necessary protected building block to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and the final characterization of the modified peptide.

PART 1: Synthesis of the Fmoc-Protected Building Block

To incorporate this compound into a peptide using standard Fmoc-based SPPS, it must first be converted into a suitable protected building block. A common strategy is to use it to N-alkylate a protected amino acid, such as glycine. The resulting secondary amine is then protected with an Fmoc group, and the hydroxyl group must also be protected to prevent unwanted side reactions during peptide synthesis.[2] The tert-butyl (tBu) group is an appropriate choice for hydroxyl protection as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

The following is a proposed synthetic route to obtain Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine , the key building block for SPPS.

Diagram: Synthetic Pathway for the Protected Building Block

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydroxyl Protection cluster_2 Step 3: Fmoc Protection cluster_3 Step 4: Ester Deprotection A Glycine tert-butyl ester C N-(2-Hydroxy-3,3,3-trifluoropropyl) glycine tert-butyl ester A->C NaBH(OAc)₃, DCM B 3,3,3-Trifluoropyruvaldehyde B->C D N-(2-(tert-Butoxy)-3,3,3-trifluoropropyl) glycine tert-butyl ester C->D tert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ E N-Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl) glycine tert-butyl ester D->E Fmoc-OSu, NaHCO₃, Dioxane/H₂O F Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine (Final Building Block) E->F TFA, DCM

Caption: Proposed synthetic route for the orthogonally protected building block.

Experimental Protocol: Synthesis of Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine

Materials:

  • Glycine tert-butyl ester hydrochloride

  • 3,3,3-Trifluoropyruvaldehyde (or its hydrate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Reductive Amination.

    • To a solution of Glycine tert-butyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, add 3,3,3-trifluoropyruvaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield N-(2-Hydroxy-3,3,3-trifluoropropyl)glycine tert-butyl ester.

  • Step 2: Hydroxyl Protection (tert-butylation).

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

    • Add a catalytic amount of BF₃·OEt₂ (0.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Filter the reaction mixture through a pad of celite and wash with DCM.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude N-(2-(tert-Butoxy)-3,3,3-trifluoropropyl)glycine tert-butyl ester is often used in the next step without further purification.

  • Step 3: Fmoc Protection.

    • Dissolve the crude product from Step 2 (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

    • Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 12-16 hours.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl and brine, then dry over Na₂SO₄ and concentrate.

    • Purify the crude product by flash chromatography to obtain N-Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine tert-butyl ester.

  • Step 4: Selective Ester Deprotection.

    • Dissolve the purified product from Step 3 (1.0 eq) in a solution of 25% TFA in DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

    • The resulting product, Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine , can be purified by crystallization or flash chromatography to yield a solid suitable for SPPS.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity.

PART 2: Incorporation into Peptides via Fmoc-SPPS

The synthesized building block can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[4] The primary challenge during SPPS is the coupling step, which can be inefficient due to the steric bulk of the trifluoromethyl and tert-butyl groups, as well as the reduced nucleophilicity of the secondary amine of the N-alkylated glycine.[5] To overcome this, the use of a potent coupling reagent and optimized conditions are critical.

Diagram: SPPS Workflow for Incorporation

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step (Building Block + HATU + DIPEA in DMF) Double Coupling Recommended Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping If coupling incomplete Repeat Repeat Cycle for next amino acid Washing2->Repeat Capping->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage End of Sequence Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for incorporating the trifluoromethylated building block via SPPS.

Optimized SPPS Protocol

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-N-(2-(tert-butoxy)-3,3,3-trifluoropropyl)glycine (Building Block)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Trifluoromethylated Building Block:

    • Pre-activation: In a separate vessel, dissolve the Building Block (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to stand for 1-2 minutes.

    • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.

    • Wash and Test: Wash the resin with DMF (3 times). Perform a Kaiser test to check for free amines. A positive (blue) result indicates incomplete coupling.

    • Second Coupling (Recommended): If the Kaiser test is positive, or as a standard precaution for this sterically hindered residue, repeat the coupling step (4.1-4.2) with a fresh solution of activated building block for another 1-2 hours.[1]

  • Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent standard amino acids in the peptide sequence. Standard coupling times (30-60 min) and single couplings are typically sufficient for non-hindered amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the t-butyl group on the hydroxyl moiety.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Quantitative Data: Coupling Efficiency Comparison
Coupling ReagentRelative Reactivity for Hindered ResiduesTypical ConditionsExpected EfficiencyReference
DIC/HOBtLow to Moderate3-5 eq reagent, 2-4 h< 80% (single coupling)[1]
HBTU/HOBtModerate to High3-4 eq reagent, 1-2 h85-95% (single coupling)
HATU/DIPEA Very High 3 eq reagent, 1-2 h >98% (single coupling), >99.5% (double coupling) [1][6]
COMU/DIPEAVery High3 eq reagent, 1-2 h>98% (single coupling)[1]

Efficiency is highly sequence-dependent. For the title building block, double coupling with HATU is strongly recommended to drive the reaction to completion.

PART 3: Purification and Characterization

Purification of the crude peptide is essential to remove deletion sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.

Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Column: C18 preparative or semi-preparative column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A shallow gradient is often required to separate the target peptide from closely eluting impurities. A typical gradient might be 5-65% B over 60 minutes. The increased hydrophobicity from the trifluoromethyl group may require a slightly higher percentage of organic solvent for elution compared to the non-fluorinated analogue.

    • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry is crucial to confirm the identity of the final peptide. The observed molecular weight should match the calculated theoretical mass.

  • Expected Mass: The incorporation of the N-(2-hydroxy-3,3,3-trifluoropropyl)glycine moiety adds 171.05 Da (C₅H₈F₃NO₂) to the peptide backbone relative to a standard glycine residue.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the location of the modification. The fragmentation pattern of peptides containing trifluoromethyl groups can sometimes be complex, but standard b- and y-ion series should be observable, with the mass of the modified residue correctly identified in the fragmentation ladder.

Conclusion and Field Insights

The incorporation of this compound, via an N-alkylated glycine building block, is a robust strategy for enhancing the drug-like properties of synthetic peptides. The primary synthetic challenges—the preparation of a suitably protected monomer and its sterically hindered coupling during SPPS—are readily overcome with modern synthetic methodologies. The use of a high-potency coupling reagent like HATU is paramount for achieving high-purity peptides. The resulting trifluoromethylated peptides are expected to exhibit increased stability and modified conformational properties, making this an invaluable tool for medicinal chemists aiming to develop next-generation peptide therapeutics.

References

  • Vedejs, E., & Klapars, A. (2001). A New, Powerful, and Safer Peptide Coupling Reagent.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Principles and Practice. Methods in Molecular Biology, 384, 3-45.
  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Tetrahedron, 55(22), 6813-6830.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Smoleń, S., & Głowacki, E. D. (2020). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2556-2589. [Link]

  • Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6828. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418965, this compound. Retrieved December 30, 2025, from [Link].

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Bofill, J. M., & Albericio, F. (2003). The long and winding road to solid-phase peptide synthesis: a historical overview. Combinatorial Chemistry & High Throughput Screening, 6(6), 489-503.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved December 30, 2025, from [Link]

  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?[Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved December 30, 2025, from [Link]

  • Våbenø, J., & Lejon, T. (2003). Minimal protection strategy for solid-phase synthesis of peptides with C-terminal aldehydes. Journal of Peptide Research, 61(4), 195-201.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). The eternal quest for the ideal protecting group.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved December 30, 2025, from [Link]

  • Yan, B., & Gstach, H. (1996). On-bead monitoring of solid-phase reactions. Journal of Organic Chemistry, 61(24), 8632-8633.
  • Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-2229. [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (1994). Fragmentation of protonated peptides: surface-induced dissociation in conjunction with a quantum mechanical approach. Journal of the American Society for Mass Spectrometry, 5(5), 371-383.

Sources

reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Manipulation of 3-Amino-1,1,1-trifluoropropan-2-ol

Abstract

This document provides a detailed technical guide on the synthetic reactions of this compound with common electrophiles. As a trifluoromethylated chiral building block, this amino alcohol is of significant interest in medicinal chemistry and drug development for creating novel fluorinated scaffolds.[1][2] This guide elucidates the molecule's unique reactivity profile, influenced by the potent electron-withdrawing nature of the trifluoromethyl group, and provides detailed, field-tested protocols for its N-acylation and subsequent cyclization to form valuable 2-oxazoline derivatives. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, optimization strategies, and robust self-validation through comprehensive characterization.

Introduction and Reactivity Profile

This compound is a bifunctional molecule featuring a primary amine and a secondary alcohol. Its synthetic utility is profoundly influenced by the adjacent trifluoromethyl (-CF₃) group, which imparts unique electronic properties. The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1]

The key to successfully employing this reagent lies in understanding how the -CF₃ group modulates the reactivity of the neighboring functional groups:

  • Amine Nucleophilicity: The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the nitrogen atom. This decreases the basicity and nucleophilicity of the primary amine compared to its non-fluorinated analog, 3-amino-1,2-propanediol.[3] Consequently, reactions at the nitrogen center may require more forcing conditions or highly reactive electrophiles.

  • Alcohol Acidity: Conversely, the inductive effect of the -CF₃ group increases the acidity of the hydroxyl proton, making it a better leaving group upon activation. This property is particularly advantageous in dehydrative cyclization reactions.[4]

This dual-reactivity profile allows for selective transformations, primarily initiating at the more nucleophilic amine center, followed by subsequent reactions involving the alcohol.

G cluster_0 Reactivity Profile mol This compound amine Primary Amine (-NH2) Decreased Nucleophilicity (due to CF3 induction) mol->amine More Nucleophilic Site alcohol Secondary Alcohol (-OH) Increased Acidity (due to CF3 induction) mol->alcohol Site for Subsequent Transformation

Figure 1: Conceptual diagram illustrating the modulated reactivity of the amine and alcohol functionalities in this compound due to the electron-withdrawing trifluoromethyl group.

Core Application: N-Acylation and Oxazoline Synthesis

A primary and highly useful transformation of this compound is its reaction with acylating agents to form an N-(2-hydroxy-3,3,3-trifluoropropyl)amide. This intermediate can be readily cyclized to furnish a 4-(trifluoromethyl)-2-oxazoline ring system, a privileged scaffold in medicinal chemistry and a precursor to other chiral structures.[5]

The overall pathway involves two key steps:

  • N-Acylation: The primary amine attacks an electrophilic acyl source (e.g., an acyl chloride or anhydride) to form a stable amide bond.

  • Dehydrative Cyclization: The hydroxyl group of the amide intermediate, often activated by an acid catalyst, undergoes intramolecular nucleophilic attack on the amide carbonyl, eliminating water to form the oxazoline ring.[5]

Detailed Experimental Protocols

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol details the synthesis of N-(2-hydroxy-3,3,3-trifluoropropyl)benzamide as a representative example.

Objective: To selectively acylate the primary amine of this compound.

Materials:

  • This compound (1.0 eq)[6]

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath. The cooling is critical to manage the exothermic reaction and prevent side product formation.[7]

  • Slowly add triethylamine (1.5 eq) to the solution. The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[7]

  • Add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-(2-hydroxy-3,3,3-trifluoropropyl)benzamide.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4-(trifluoromethyl)-4,5-dihydrooxazole

This protocol leverages the N-acylation reaction and follows it with an in-situ acid-catalyzed cyclization.

Objective: To synthesize a trifluoromethylated 2-oxazoline directly from the amino alcohol and a carboxylic acid derivative.

G start Starting Materials: - Amino Alcohol - Acyl Chloride - Base (TEA) step1 Step 1: N-Acylation Solvent: DCM Temp: 0°C to RT start->step1 intermediate Intermediate: N-Acylated Amino Alcohol step1->intermediate step2 Step 2: Acid Addition Catalyst: TfOH (cat.) intermediate->step2 step3 Step 3: Dehydrative Cyclization Temp: Reflux Byproduct: H2O step2->step3 workup Work-up & Purification - Aqueous Wash - Chromatography step3->workup end Final Product: 2-Oxazoline Derivative workup->end

Figure 2: Experimental workflow for the one-pot synthesis of a 2-oxazoline derivative.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triflic acid (TfOH) (5-10 mol%)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Perform the N-acylation reaction as described in Protocol 1, steps 1-5 .

  • After confirming the formation of the intermediate amide via TLC, cool the reaction mixture again to 0 °C.

  • Carefully add triflic acid (TfOH, 0.05-0.10 eq) to the stirred solution. TfOH is a powerful acid catalyst that activates the hydroxyl group, facilitating its departure as water.[5]

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 4-12 hours. The progress of the cyclization can be monitored by TLC or LC-MS, observing the disappearance of the intermediate and the appearance of the oxazoline product.

  • Work-up: a. Cool the reaction to room temperature. b. Carefully quench the reaction with a saturated solution of NaHCO₃ until gas evolution ceases. c. Separate the organic layer, and wash it with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-4-(trifluoromethyl)-4,5-dihydrooxazole.

Data Presentation and Characterization

The successful synthesis of the target compounds should be validated through standard analytical techniques.

Compound NameStructureExpected YieldKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹⁹F NMR Signal (CDCl₃, δ ppm)Expected Mass [M+H]⁺
N-(2-hydroxy-3,3,3-trifluoropropyl)benzamideC₁₀H₁₀F₃NO₂75-90%7.8-7.4 (m, 5H, Ar-H), 6.8 (br s, 1H, NH), 4.3 (m, 1H, CH-OH), 3.8-3.6 (m, 2H, CH₂-N), 3.0 (d, 1H, OH)~ -78 to -80 (d)234.07
2-Phenyl-4-(trifluoromethyl)-4,5-dihydrooxazoleC₁₀H₈F₃NO60-85%8.0-7.4 (m, 5H, Ar-H), 4.8-4.6 (m, 1H, CH-CF₃), 4.5 (t, 1H, O-CH₂), 4.2 (dd, 1H, O-CH₂)~ -77 to -79 (d)216.06

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield of N-Acylation 1. Incomplete reaction. 2. Starting amine protonated by HCl byproduct.1. Increase reaction time or gently warm to RT. 2. Ensure sufficient base (1.5-2.0 eq of TEA or Pyridine) is used. Use a non-nucleophilic base like DIPEA if needed.[7]
Formation of Diacylated Product Use of excess acylating agent or highly reactive conditions.Use stoichiometric amounts (1.0-1.05 eq) of the acylating agent. Maintain low temperatures (0 °C) during addition.
No Cyclization to Oxazoline 1. Insufficient acid catalysis. 2. Deactivation of catalyst.1. Increase catalyst loading of TfOH to 10-15 mol%. 2. Ensure all reagents and solvents are anhydrous. Consider alternative dehydrating agents like Burgess reagent for milder conditions.
Low Purity after Work-up Incomplete removal of base or acidic byproducts.Perform all aqueous washes thoroughly during the work-up. An additional wash with dilute copper sulfate can help remove residual pyridine.

Conclusion

This compound serves as a versatile and valuable building block for introducing trifluoromethylated chiral centers into complex molecules. Its unique, electronically-tuned reactivity allows for selective N-acylation, which can be followed by a robust, acid-catalyzed dehydrative cyclization to yield functionalized 2-oxazolines. The protocols provided herein offer reliable and scalable methods for researchers to access these important fluorinated scaffolds, paving the way for further exploration in pharmaceutical and materials science applications.

References

  • ACS Central Science. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. [Link]

  • ResearchGate. (n.d.). Preparation of trifluoromethyl-containing chiral compounds via transition-metal-catalyzed cross-coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

  • Canadian Journal of Chemistry. (1971). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. [Link]

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Mastering the Gatekeeper: A Detailed Protocol for the N-Protection of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting 3-Amino-1,1,1-trifluoropropan-2-ol

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorinated motifs is a widely recognized strategy to enhance the pharmacological profile of lead compounds. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] this compound is a valuable chiral building block that combines the advantageous trifluoromethyl group with a reactive amino functionality, making it a sought-after component in the synthesis of complex molecules.[2]

However, the very reactivity of the primary amine that makes this molecule a versatile synthetic precursor also presents a significant challenge. Unwanted side reactions at the nitrogen atom can lead to a cascade of impurities, reducing yields and complicating purification. To harness the full potential of this building block, the transient masking of the amino group through the use of a protecting group is not just advantageous, but essential.

This comprehensive application note provides detailed protocols for the N-protection of this compound using three of the most ubiquitous and versatile protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Beyond a mere recitation of steps, this guide delves into the underlying principles governing the choice of protecting group, reaction conditions, and purification strategies, empowering the researcher to make informed decisions tailored to their specific synthetic goals.

Choosing Your Guardian: A Decision Framework for Protecting Group Selection

The selection of an appropriate N-protecting group is a critical strategic decision in any multi-step synthesis. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations, and be selectively removed, again in high yield, without affecting other functional groups. The concept of "orthogonality" is paramount – the ability to deprotect one functional group in the presence of others.

Below is a decision-making framework to guide the selection of Boc, Cbz, or Fmoc for the protection of this compound.

G start Synthetic Goal: Protect the amine of This compound q1 Are subsequent reaction conditions strongly acidic? start->q1 q2 Are subsequent reaction conditions strongly basic? q1->q2 No fmoc Fmoc Group (9-fluorenylmethyloxycarbonyl) q1->fmoc Yes q3 Will catalytic hydrogenation be employed for other transformations? q2->q3 No boc Boc Group (tert-butyloxycarbonyl) q2->boc Yes q3->boc Yes cbz Cbz Group (benzyloxycarbonyl) q3->cbz No

Caption: Decision workflow for selecting an appropriate N-protecting group.

The Protocols: Step-by-Step Guidance for N-Protection

The following protocols are presented as robust starting points for the N-protection of this compound. Researchers are encouraged to monitor reaction progress by thin-layer chromatography (TLC) and optimize conditions as necessary.

Protocol 1: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.

Reaction Scheme:

G sub This compound reag Boc₂O, Base Solvent sub->reag prod N-Boc-3-Amino-1,1,1-trifluoropropan-2-ol reag->prod G sub This compound reag Cbz-Cl, Base Solvent sub->reag prod N-Cbz-3-Amino-1,1,1-trifluoropropan-2-ol reag->prod G sub This compound reag Fmoc-Cl or Fmoc-OSu, Base Solvent sub->reag prod N-Fmoc-3-Amino-1,1,1-trifluoropropan-2-ol reag->prod

Sources

Application Notes and Protocols: The Use of 3-Amino-1,1,1-trifluoropropan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Chiral Ligand Design

The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. In the realm of asymmetric catalysis, the use of chiral ligands containing fluorine, particularly the trifluoromethyl (CF₃) group, has garnered significant attention. The unique electronic properties of the CF₃ group—namely, its strong electron-withdrawing nature and steric bulk—can profoundly influence the stereochemical outcome of a catalytic reaction.

3-Amino-1,1,1-trifluoropropan-2-ol is a chiral building block of significant interest for the synthesis of novel ligands for asymmetric catalysis. Its structure combines a stereogenic center bearing a hydroxyl group and an adjacent carbon with an amino group and a trifluoromethyl group. This arrangement of functionalities makes it an excellent precursor for a variety of chiral ligands, particularly for metal-catalyzed reactions where the formation of a stable chelate complex is crucial for enantiocontrol. The presence of the CF₃ group can enhance the Lewis acidity of the metal center and create a unique steric and electronic environment, leading to improved enantioselectivity in many cases.

This guide provides a detailed overview of the application of this compound in asymmetric catalysis, focusing on the synthesis of a representative chiral ligand and its use in the highly valuable enantioselective addition of diethylzinc to aldehydes.

Part 1: Synthesis of a Chiral Ligand from (R)-3-Amino-1,1,1-trifluoropropan-2-ol

A common strategy to convert chiral amino alcohols into effective ligands is through N-alkylation or N-arylation to introduce a sterically demanding group. This modification enhances the ligand's ability to create a well-defined chiral pocket around the metal center. Here, we describe the synthesis of a representative N-benzyl substituted ligand from (R)-3-Amino-1,1,1-trifluoropropan-2-ol.

Protocol: Synthesis of (R)-N-Benzyl-3-amino-1,1,1-trifluoropropan-2-ol

This protocol is based on standard procedures for the N-alkylation of amino alcohols.

Materials:

  • (R)-3-Amino-1,1,1-trifluoropropan-2-ol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (R)-3-Amino-1,1,1-trifluoropropan-2-ol (1.0 eq) in anhydrous DCM (0.2 M) is added benzaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to allow for the formation of the corresponding imine.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure (R)-N-Benzyl-3-amino-1,1,1-trifluoropropan-2-ol.

Expected Outcome:

The reaction should provide the desired N-benzylated amino alcohol in good yield (typically 70-85%). The purity can be assessed by NMR spectroscopy and mass spectrometry.

Part 2: Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Chiral amino alcohols are among the most effective ligands for this transformation. The in-situ generated zinc-ligand complex creates a chiral environment that directs the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product.

The Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group in the ligand backbone is believed to enhance the Lewis acidity of the zinc center in the catalytic complex. This heightened acidity can lead to a more organized and rigid transition state, thereby amplifying the steric and electronic differentiation between the two prochiral faces of the aldehyde and resulting in higher enantioselectivity.

Diagram: Proposed Catalytic Cycle

Catalytic Cycle cluster_main Catalytic Cycle for Diethylzinc Addition Ligand Chiral Amino Alcohol Ligand (L) Catalyst Chiral Zinc Complex (LZnEt) Ligand->Catalyst + Et₂Zn - Ethane Et2Zn Diethylzinc (Et₂Zn) TransitionState Diastereomeric Transition States Catalyst->TransitionState + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Zinc Alkoxide Product Complex TransitionState->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et₂Zn - EtZnOR' Product Chiral Alcohol Product Product_Complex->Product + H₂O (workup) Zn_Byproduct EtZnOR'

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is adapted from general procedures for the asymmetric addition of diethylzinc to aldehydes using chiral amino alcohol ligands.[1][2]

Materials:

  • (R)-N-Benzyl-3-amino-1,1,1-trifluoropropan-2-ol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) determination

Procedure:

  • A flame-dried Schlenk flask is charged with the chiral ligand (R)-N-Benzyl-3-amino-1,1,1-trifluoropropan-2-ol (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene (0.5 M relative to the aldehyde) is added, and the mixture is stirred until the ligand dissolves.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.0 M solution in hexanes, 2.0 eq) is added dropwise to the ligand solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Benzaldehyde (1.0 eq) is added dropwise at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product, (R)-1-phenyl-1-propanol, is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Expected Performance:

Based on studies with structurally similar fluorinated and non-fluorinated amino alcohol ligands, high yields and excellent enantioselectivities can be expected.

Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
N-Alkyl Amino AlcoholBenzaldehyde>9090-97
Trifluoromethylated Amino AlcoholBenzaldehyde>90>95

Data is representative of results from analogous systems and serves as an expected performance benchmark.

Diagram: Experimental Workflow

Experimental Workflow cluster_workflow Enantioselective Ethylation Workflow A 1. Dissolve Chiral Ligand in Anhydrous Toluene B 2. Cool to 0 °C A->B C 3. Add Diethylzinc (Stir for 30 min) B->C D 4. Add Benzaldehyde C->D E 5. Reaction at 0 °C (Monitor by TLC) D->E F 6. Quench with aq. NH₄Cl E->F G 7. Workup and Extraction F->G H 8. Purification by Column Chromatography G->H I 9. Chiral HPLC Analysis (Determine ee) H->I

Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.

Conclusion and Future Outlook

This compound serves as a valuable and versatile chiral building block for the development of highly effective ligands for asymmetric catalysis. The strategic placement of the trifluoromethyl group can lead to significant improvements in enantioselectivity, making these ligands attractive for the synthesis of complex chiral molecules in the pharmaceutical and agrochemical industries. The protocols provided herein for the synthesis of an N-substituted derivative and its application in the enantioselective addition of diethylzinc to an aldehyde offer a solid foundation for researchers to explore the full potential of this fluorinated amino alcohol in asymmetric synthesis. Future investigations could expand the scope of these ligands to other catalytic transformations, such as asymmetric reductions, additions of other organometallic reagents, and cycloaddition reactions.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

Sources

Application Note: Strategies for the Chiral Resolution of Racemic 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 3-Amino-1,1,1-trifluoropropan-2-ol is a valuable chiral building block in medicinal chemistry, prized for the unique stereochemical and electronic properties conferred by the trifluoromethyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective chiral resolution of its racemic mixture. We explore and provide detailed protocols for three primary methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution (EKR), and preparative chiral chromatography. The causality behind experimental choices, self-validating protocols, and comparative data are presented to enable researchers to select and implement the optimal strategy for their specific needs.

Introduction: The Significance of a Chiral Fluorinated Amino Alcohol

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (TFAPO), with its vicinal amino and hydroxyl groups and a stereogenic center bearing a trifluoromethyl moiety, represents a synthon of high interest.[1] As with most bioactive molecules, the biological activity is often confined to a single enantiomer.[2] Therefore, the efficient separation of the racemic mixture into its constituent (R)- and (S)-enantiomers is a critical step in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide is designed to move beyond a simple listing of steps, providing the underlying principles and rationale to empower researchers to adapt and troubleshoot these resolution protocols effectively.

Strategic Overview of Chiral Resolution

The resolution of racemic TFAPO can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as scale, required enantiomeric purity, cost of reagents, and available equipment.

dot graph "Chiral_Resolution_Strategies" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="10"]; edge [fontname="helvetica", fontsize="9"];

subgraph "cluster_0" { label="Racemic (R/S)-TFAPO"; bgcolor="#F1F3F4"; racemate [label="(R/S)-TFAPO Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_1" { label="Resolution Methodologies"; bgcolor="#F1F3F4"; diastereomeric [label="Diastereomeric Salt\nCrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; enzymatic [label="Enzymatic Kinetic\nResolution (EKR)", fillcolor="#FFFFFF", fontcolor="#202124"]; chromatography [label="Preparative Chiral\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_2" { label="Separated Products"; bgcolor="#F1F3F4"; r_enantiomer [label="(R)-TFAPO", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_enantiomer [label="(S)-TFAPO", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; modified_enantiomer [label="Modified (S)-TFAPO\n+ Unreacted (R)-TFAPO", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

racemate -> diastereomeric [label=" + Chiral Acid "]; racemate -> enzymatic [label=" + Enzyme/Acyl Donor "]; racemate -> chromatography [label=" Direct Injection "];

diastereomeric -> r_enantiomer [label=" Fractional\nCrystallization\n& Liberation "]; diastereomeric -> s_enantiomer [label=" From Mother Liquor\n& Liberation "]; enzymatic -> modified_enantiomer [label=" Selective Acylation "]; chromatography -> r_enantiomer [label=" Elutes Second "]; chromatography -> s_enantiomer [label=" Elutes First "]; } Caption: Overview of primary strategies for resolving racemic TFAPO.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[3]

Principle of Causality: The choice of the chiral resolving agent and the crystallization solvent is paramount. The resolving agent must form a stable, crystalline salt with the amine. The solvent system must be selected to maximize the solubility difference between the two diastereomeric salts—ideally, one salt should be sparingly soluble while the other remains in the mother liquor.

Protocol 3.1: Resolution with (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in methanol.

    • In a separate vessel, dissolve 0.5 equivalents of (+)-DPTTA in the same volume of methanol. Note: Using 0.5 eq of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other enantiomer as the free base in solution, simplifying subsequent recovery.

    • Slowly add the DPTTA solution to the amino alcohol solution with gentle stirring at room temperature.

  • Crystallization:

    • Allow the combined solution to stir for 1-2 hours at room temperature to initiate salt formation.

    • If no precipitate forms, slowly add a less polar co-solvent like ethyl acetate or toluene until turbidity is observed.

    • Heat the mixture gently (e.g., 40-50 °C) to redissolve the solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath (0-4 °C) for 12-24 hours to maximize crystallization.

  • Isolation and Purification:

    • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold crystallization solvent.

    • Dry the diastereomeric salt under vacuum.

    • Self-Validation: Check the optical rotation of the salt. Recrystallize from the same solvent system until a constant optical rotation is achieved, indicating diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic system of ethyl acetate and water.

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure TFAPO.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 5).

dot graph "Diastereomeric_Salt_Resolution_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="10"]; edge [fontname="helvetica", fontsize="9"];

A [label="Racemic (R/S)-TFAPO\n+ (R,R)-Resolving Agent", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Mixture of Diastereomeric Salts\n(R)-TFAPO-(R,R)-Salt\n(S)-TFAPO-(R,R)-Salt", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Fractional Crystallization\n(Solvent Selection is Key)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Insoluble Salt Crystal\n(e.g., (R)-TFAPO-(R,R)-Salt)", shape="cylinder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Soluble Salt in Mother Liquor\n(e.g., (S)-TFAPO-(R,R)-Salt)", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Base Treatment (Liberation)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Base Treatment (Liberation)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Pure (R)-TFAPO", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Pure (S)-TFAPO", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D [label="Different Solubility"]; C -> E [label="Different Solubility"]; D -> F; E -> G; F -> H; G -> I; } Caption: Workflow for Diastereomeric Salt Crystallization.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions are prized for their high selectivity and mild reaction conditions. Kinetic resolution involves the stereoselective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For TFAPO, lipases are commonly used to catalyze the enantioselective acylation of either the amino or hydroxyl group.

Principle of Causality: Lipases, such as Candida antarctica Lipase B (CAL-B), possess a chiral active site that preferentially binds and catalyzes the reaction of one enantiomer over the other.[4] The choice of acyl donor and solvent is critical; the reaction should be irreversible to prevent product hydrolysis from lowering the e.e., and the solvent must maintain enzyme activity while dissolving the substrate.

Protocol 4.1: CAL-B Catalyzed N-Acylation
  • Reaction Setup:

    • To a flask, add racemic this compound (1.0 eq), an acyl donor such as ethyl acetate (which can also serve as the solvent) or isopropenyl acetate (1.5 eq), and an appropriate organic solvent (e.g., 2-methyl-2-butanol or tert-butyl methyl ether).

    • Add the immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) to the mixture (typically 10-50 mg per mmol of substrate).

  • Enzymatic Reaction:

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C) on an orbital shaker.

    • Self-Validation: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.[4]

  • Workup and Separation:

    • Once ~50% conversion is reached, remove the enzyme by filtration and wash it with the reaction solvent for potential reuse.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted TFAPO enantiomer and the N-acylated TFAPO enantiomer. These can be separated by standard column chromatography on silica gel, exploiting the polarity difference between the free amino alcohol and the amide.

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • If the other enantiomer is desired, the purified N-acyl-TFAPO can be hydrolyzed back to the free amino alcohol using acidic or basic conditions (e.g., refluxing in 3 M HCl).

Comparative Data for Resolution Methods
MethodKey ReagentTypical YieldTypical e.e. (%)ProsCons
Diastereomeric Salt (+)-DPTTA< 50% per cycle> 98%Scalable, well-established, high purity achievableRequires stoichiometric resolving agent, racemization of undesired enantiomer needed for high overall yield
Enzymatic (EKR) Novozym 435~45% (for each enantiomer)> 99%[5]Extremely high selectivity, mild conditions, reusable catalystMaximum yield is 50% without a racemization step, requires separation of product and substrate
Chiral Chromatography Chiral Stationary Phase> 90%> 99%Direct separation, high purity, fast method developmentHigh cost of chiral stationary phases, limited scalability, requires specialized equipment

Method 3: Preparative Chiral Chromatography & Analytical Purity Control

Direct separation of enantiomers by preparative High-Performance Liquid Chromatography (HPLC) is the most straightforward but often most expensive method. For analytical purposes, chiral HPLC or GC is essential for determining the success of any resolution.[6]

Principle of Causality: Chiral Stationary Phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte.[7] Differences in the stability of these transient complexes lead to different retention times, allowing for their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for polar molecules like amino alcohols.[6]

Protocol 5.1: Analytical Chiral HPLC Method
  • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP) or a similar macrocyclic glycopeptide column is recommended for underivatized amino alcohols.

  • Mobile Phase: A polar organic or reversed-phase mode is suitable. A typical starting point is Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1). The acidic and basic additives are crucial for good peak shape with amino alcohols.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Procedure:

    • Dissolve a small sample (~1 mg/mL) of the resolved TFAPO in the mobile phase.

    • Inject onto the column and record the chromatogram.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Conclusion and Recommendations

The optimal strategy for resolving racemic this compound depends on the specific requirements of the project.

  • For large-scale industrial synthesis , diastereomeric salt crystallization often remains the most cost-effective and scalable approach, especially if the undesired enantiomer can be racemized and recycled.

  • For high-purity reference standards and medium-scale synthesis where selectivity is paramount, enzymatic kinetic resolution offers unparalleled enantioselectivity under environmentally benign conditions.

  • For rapid, small-scale separation and high-throughput screening , preparative chiral chromatography provides a direct and efficient, albeit more expensive, route to both pure enantiomers.

Regardless of the method chosen, accurate determination of enantiomeric excess by a validated chiral HPLC or GC method is a non-negotiable quality control step.

References

  • Shahmohammadi, S., et al. (2020). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available at: [Link]

  • Google Patents. (1983). Resolution of racemic amino acids. US4379941A.
  • Basava, V., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity, published in PMC. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Long, W.J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available at: [Link]

  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Fodor, G., & Kiss, J. (1949). Separation of diastereoisomeric amino-alcohols. Nature. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, published in PMC. Available at: [Link]

  • Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. Available at: [Link]

  • de la Cruz, C.N., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]

  • da Silva, G.P., et al. (2018). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Amino-1,1,1-trifluoropropan-2-ol for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The 3-Amino-1,1,1-trifluoropropan-2-ol (TFAPO) scaffold is a particularly valuable building block for this purpose.[4] When integrated into a larger molecule and subsequently oxidized, it forms a trifluoromethyl ketone (TFMK) "warhead." This electrophilic moiety is a highly effective, transition-state analog inhibitor, particularly for serine and cysteine proteases.[5][6][7][8] TFMKs typically act as reversible covalent inhibitors, forming a stable but reversible hemiketal or hemithioketal adduct with the catalytic serine or cysteine residue in the enzyme's active site.[5][7] This application note provides a comprehensive guide for researchers, detailing the synthesis of peptidyl-TFMK inhibitors from TFAPO and the subsequent biochemical protocols for their rigorous kinetic characterization.

The Scientific Rationale: Why Trifluoromethyl Ketones?

The efficacy of TFMKs stems from the powerful electron-withdrawing nature of the three fluorine atoms. This effect dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue within an enzyme's active site.[5][7] Unlike more reactive warheads like chloromethyl ketones, the resulting covalent adduct is often a stable, tetrahedral hemiketal or hemithioketal, which mimics the transition state of substrate hydrolysis.[6][8] This interaction is frequently reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with irreversible inhibitors.[9]

The general mechanism is a two-step process: an initial, non-covalent binding event (governed by the inhibition constant, K_i) followed by the formation of the covalent adduct (governed by the inactivation rate constant, k_inact).[10][11]

Mechanism_of_Inhibition E_NuH Enzyme-NuH (Ser-OH or Cys-SH) E_I_noncovalent Non-covalent E·I Complex E_NuH->E_I_noncovalent k_on / k_off (Ki) I_TFMK Inhibitor-TFMK (R-CO-CF3) I_TFMK->E_I_noncovalent E_I_covalent Covalent Adduct (Hemiketal/Hemithioketal) E_I_noncovalent->E_I_covalent k_inact / k_rev (Reversible Covalent)

Figure 1: Mechanism of reversible covalent inhibition by a trifluoromethyl ketone (TFMK). The inhibitor first binds non-covalently, then reacts with an active site nucleophile (NuH) to form a stable, tetrahedral adduct.

Application Protocol I: Synthesis of Peptidyl-TFMK Inhibitors

This section outlines the transformation of the TFAPO building block into a peptidyl-TFMK inhibitor. The process involves three key stages: N-terminal protection of TFAPO, coupling to a peptide, and final oxidation to generate the TFMK warhead.

Synthesis_Workflow start 3-Amino-1,1,1- trifluoropropan-2-ol (TFAPO) step1 Step 1: N-Protection (e.g., Fmoc-OSu or Boc2O) start->step1 step2 Step 2: Peptide Coupling (e.g., HATU, HOBt, DIEA) step1->step2 step3 Step 3: Oxidation (e.g., Dess-Martin Periodinane) step2->step3 end Purified Peptidyl-TFMK Inhibitor step3->end

Figure 2: General workflow for the synthesis of a peptidyl-TFMK inhibitor from the TFAPO starting material.

Detailed Synthesis Methodology

Materials:

  • This compound (TFAPO)

  • 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Fmoc-protected amino acid(s)

  • Piperidine

  • Dess-Martin periodinane (DMP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step 1: Synthesis of Fmoc-TFAPO

  • Dissolution: Dissolve TFAPO (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Fmoc Protection: Add Fmoc-OSu (1.1 eq) portion-wise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected TFAPO building block.

Step 2: Peptide Coupling to Fmoc-TFAPO This protocol assumes coupling a single amino acid. For longer peptides, standard solid-phase or solution-phase peptide synthesis cycles would follow.

  • Deprotection (if starting with a resin-bound peptide): If using solid-phase peptide synthesis (SPPS), deprotect the N-terminal Fmoc group of the growing peptide chain using 20% piperidine in DMF.

  • Activation: In a separate flask, dissolve the desired Fmoc-amino acid (1.2 eq), HATU (1.2 eq), and DIEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to a solution of the deprotected peptide (or the amino group of TFAPO if it's the first coupling) (1.0 eq) in DMF.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by LC-MS or a Kaiser test (for SPPS).

  • Workup (Solution Phase): If in solution, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the resulting peptide-TFAPO conjugate by flash chromatography or preparative HPLC.

Step 3: Oxidation to the Trifluoromethyl Ketone (TFMK) This step is critical as it generates the active electrophilic "warhead".

  • Dissolution: Dissolve the peptide-TFAPO conjugate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Oxidation: Add Dess-Martin periodinane (1.5 eq) to the solution.[5]

  • Reaction: Stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until both layers are clear.

  • Workup: Separate the organic layer. Wash with saturated NaHCO₃ and brine.

  • Isolation & Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final peptidyl-TFMK product by flash chromatography or preparative HPLC. Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, and HRMS.

Application Protocol II: Biochemical Characterization

The time-dependent nature of covalent inhibition means that a simple IC₅₀ value can be misleading.[10][12][13] While useful for initial screening, a thorough characterization requires kinetic analysis to determine the individual parameters of binding affinity (K_i) and covalent modification rate (k_inact).[10][14]

Biochemical_Workflow start Purified TFMK Inhibitor step1 Assay Development (Enzyme, Substrate, Buffer) start->step1 step2 Protocol 2: IC50 Determination (Fixed time-point screening) step1->step2 step3 Protocol 3: Time-Dependent Inhibition Assay step2->step3 Potent Hits step4 Data Analysis & Modeling step3->step4 end Determine Kinetic Constants (Ki, kinact) step4->end

Figure 3: Recommended workflow for the biochemical evaluation of TFMK inhibitors, progressing from initial screening to detailed kinetic analysis.

Protocol 2: IC₅₀ Determination at a Fixed Time Point

This assay provides a rapid method to rank a series of inhibitors but must be performed under strictly controlled conditions. For covalent inhibitors, a longer pre-incubation time is often necessary to allow the covalent reaction to approach equilibrium.[15][16]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 4X inhibitor stock solution in assay buffer with a desired percentage of DMSO (e.g., 4%). Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

    • Prepare a 4X substrate solution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of 4X inhibitor dilutions to the appropriate wells ("Inhibitor" wells).

    • Add 25 µL of assay buffer with matching DMSO percentage to "No Inhibitor" (100% activity) and "No Enzyme" (background) wells.

    • Add 50 µL of 2X enzyme solution to "Inhibitor" and "No Inhibitor" wells. Add 50 µL of assay buffer to "No Enzyme" wells.

    • Pre-incubation: Cover the plate and incubate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). This step is critical for allowing the covalent interaction to occur.

    • Initiate Reaction: Add 25 µL of 4X substrate solution to all wells to start the reaction.

  • Data Collection: Immediately begin reading the plate on a plate reader (e.g., fluorescence or absorbance) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Subtract the average velocity of the "No Enzyme" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Kinetic Analysis of Reversible Covalent Inhibition

To obtain the intrinsic kinetic constants, a time-dependent inhibition study is required. This involves measuring the rate of inhibition at various inhibitor concentrations.

Methodology:

  • Assay Setup: Prepare enzyme and inhibitor solutions as in the IC₅₀ protocol.

  • Progress Curves:

    • In a 96-well plate, combine the enzyme and various concentrations of the inhibitor.

    • After a very short pre-incubation (e.g., < 2 minutes), initiate the reaction by adding the substrate.

    • Immediately measure the reaction progress over time (e.g., 30-60 minutes) on a plate reader.

  • Data Analysis:

    • The resulting progress curves will show a decrease in reaction rate over time as the enzyme is progressively inhibited.

    • Fit each progress curve (Product formation vs. time) at each inhibitor concentration [I] to the equation for slow-binding inhibition: P = (v_s * t) + ((v_0 - v_s) / k_obs) * (1 - exp(-k_obs * t)) where:

      • P is the product concentration at time t.

      • v_0 is the initial rate.

      • v_s is the final steady-state rate.

      • k_obs is the observed rate of inhibition.

    • This fitting will yield a k_obs value for each inhibitor concentration.

  • Determining Kinetic Constants:

    • Plot the calculated k_obs values against the inhibitor concentration [I].

    • For a reversible two-step mechanism, fit this data to the hyperbolic equation: k_obs = k_rev + (k_inact * [I]) / (K_i * (1 + [S]/K_m) + [I])

      • A simplified approach often used is to fit the linear portion of the plot at low [I] to determine the apparent second-order rate constant k_inact / K_i.[10][14] More advanced methods can be used to resolve all individual constants.[9][17]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison, especially when evaluating a series of compounds for structure-activity relationships (SAR).

Table 1: Example Data Summary for TFMK Inhibitor Series

Compound ID P1 Moiety P2 Moiety IC₅₀ (nM) (60 min pre-incubation) K_i (nM) k_inact (s⁻¹) k_inact / K_i (M⁻¹s⁻¹)
TFMK-001 Phe Ac-Leu 55.2 120.5 0.005 41,493
TFMK-002 Val Ac-Leu 210.8 450.1 0.004 8,886

| TFMK-003 | Phe | Cbz-Pro | 15.6 | 35.2 | 0.008 | 227,272 |

Interpretation:

  • IC₅₀: Provides a preliminary ranking. TFMK-003 is the most potent in the fixed-time assay.

  • K_i: Represents the initial non-covalent binding affinity. TFMK-003 has the tightest initial binding.

  • k_inact: Represents the maximum rate of covalent bond formation. TFMK-003 reacts the fastest after binding.

  • k_inact / K_i: This second-order rate constant is often considered the most comprehensive measure of inhibitor efficiency, as it accounts for both binding and reactivity.[10][16] TFMK-003 is the most efficient inhibitor overall. This parameter is crucial for guiding medicinal chemistry efforts to optimize both inhibitor recognition (K_i) and reactivity (k_inact).

Conclusion

This compound is a versatile and powerful building block for the design of potent enzyme inhibitors. By following systematic protocols for synthesis and rigorous kinetic characterization, researchers can effectively develop novel TFMK-based therapeutics. Understanding the time-dependent nature of their covalent mechanism and moving beyond simple IC₅₀ values to determine true kinetic constants is essential for accurately evaluating their potential and successfully guiding drug discovery programs.

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Application Notes and Protocols: 3-Amino-1,1,1-trifluoropropan-2-ol as a Versatile Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry

In the landscape of drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of bioactive compounds.[3][4][5] Heterocyclic scaffolds are ubiquitous in pharmaceuticals, and their functionalization with fluorine-containing moieties represents a powerful approach in modern medicinal chemistry.[1][6][7]

3-Amino-1,1,1-trifluoropropan-2-ol stands out as a highly valuable and versatile chiral building block in this context.[8][9] Its structure features a primary amine and a secondary alcohol on adjacent carbons, providing two reactive centers for a variety of cyclization reactions. The strategic placement of a trifluoromethyl group adjacent to the hydroxyl function makes it an ideal precursor for the stereocontrolled synthesis of a range of trifluoromethyl-substituted heterocycles, such as oxazolines, pyrazines, and morpholines. These application notes provide detailed protocols and scientific rationale for leveraging this powerful precursor in synthetic chemistry.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is critical for successful synthesis. This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 431-38-9[10][11][12][13][14][15]
Molecular Formula C₃H₆F₃NO[10][11][12][13]
Molecular Weight 129.08 g/mol [10][11][12][13]
Melting Point 99 °C[8][13][14]
Boiling Point 176.5 °C at 760 mmHg[8]
Appearance Colorless solid/liquid[8]
SMILES C(C(C(F)(F)F)O)N[10]
InChIKey RISHBQWFBUTROQ-UHFFFAOYSA-N[10][16]

The bifunctional nature of this molecule—a nucleophilic amine and a hydroxyl group capable of acting as a nucleophile or being converted into a leaving group—is the foundation of its synthetic utility. The electron-withdrawing trifluoromethyl group influences the reactivity of the adjacent alcohol, a key consideration in planning cyclization strategies.

Application I: Synthesis of Chiral 4-(Trifluoromethyl)-2-oxazolines

2-Oxazolines are privileged heterocyclic motifs found in natural products and pharmaceuticals, and they serve as crucial chiral ligands in asymmetric catalysis.[17][18] The synthesis of trifluoromethylated oxazolines from this compound is a robust and highly efficient process, typically involving a two-step sequence: N-acylation followed by dehydrative cyclization.

Workflow for Trifluoromethylated Oxazoline Synthesis

The overall process is a straightforward and reliable method for generating a library of substituted oxazolines, where the diversity element (R-group) is introduced during the initial acylation step.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Dehydrative Cyclization A This compound C N-(2-hydroxy-3,3,3-trifluoropropyl)amide (Intermediate) A->C Base (e.g., Et3N) DCM, 0°C to rt B Acylating Agent (R-COCl or (R-CO)2O) B->C E 4-(Trifluoromethyl)-2-oxazoline (Final Product) C->E Anhydrous Solvent (e.g., DCM), -78°C to rt C->E D Dehydrating Agent (e.g., DAST, TfOH) D->E

Caption: General workflow for synthesizing 4-(Trifluoromethyl)-2-oxazolines.

Protocol 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)-4,5-dihydrooxazole

This protocol details the synthesis of a representative 2-aryl-substituted oxazoline. The choice of a dehydrating agent is critical; while classic reagents like thionyl chloride can be used, modern reagents offer milder conditions and higher functional group tolerance. Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are particularly effective for this transformation, promoting a clean cyclodehydration.[19] Alternatively, strong protic acids like triflic acid (TfOH) can catalyze the cyclization by activating the hydroxyl group.[18]

Step A: N-Acylation to form N-(2-hydroxy-3,3,3-trifluoropropyl)benzamide

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.29 g, 10.0 mmol) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add benzoyl chloride (1.41 g, 1.17 mL, 10.0 mmol) dropwise over 15 minutes.

    • Causality Note: The slow addition of the acylating agent at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of di-acylated byproducts. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(2-hydroxy-3,3,3-trifluoropropyl)benzamide can be purified by flash chromatography or recrystallization, but is often of sufficient purity to be used directly in the next step.

Step B: Dehydrative Cyclization using DAST

  • Reagent Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(2-hydroxy-3,3,3-trifluoropropyl)benzamide (from Step A, ~10.0 mmol) in anhydrous DCM (50 mL).

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.77 g, 1.45 mL, 11.0 mmol) dropwise via syringe.

    • Causality Note: DAST is a powerful but sensitive fluorinating and dehydrating agent. The reaction is performed at -78 °C to ensure selectivity for hydroxyl activation and subsequent intramolecular Sₙ2 attack by the amide oxygen, minimizing side reactions and preserving stereochemistry.[19] The reaction proceeds with inversion of configuration at the alcohol-bearing carbon.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃ (50 mL).

    • Safety First: Quenching DAST reactions must be done slowly and at low temperature to safely decompose any unreacted reagent and neutralize the acidic byproducts.

  • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexane) to yield the pure 2-phenyl-4-(trifluoromethyl)-4,5-dihydrooxazole.

Product Representative Yield Characterization Notes
2-Phenyl-4-(trifluoromethyl)-4,5-dihydrooxazole80-90% (over two steps)¹⁹F NMR will show a characteristic signal for the CF₃ group. ¹H NMR will show diagnostic shifts for the diastereotopic protons of the CH₂ group and the CH proton of the oxazoline ring.

Application II: Synthesis of 2-(Trifluoromethyl)piperazine Derivatives

Piperazines are another class of heterocycles of immense importance in pharmacology. While direct synthesis from this compound is less commonly cited than for oxazolines, a logical and effective synthetic pathway can be designed based on established organochemical principles. This multi-step approach builds the piperazine ring system by leveraging the dual functionality of the amino alcohol precursor.

Proposed Workflow for Trifluoromethylated Piperazine Synthesis

This pathway involves initial protection of the amine, activation of the alcohol, substitution with a second nitrogen-containing moiety, and a final deprotection/cyclization sequence.

G A This compound B N-Protected Amino Alcohol (e.g., Boc, Cbz) A->B Boc2O or CbzCl C Activated Intermediate (e.g., Tosylate, Mesylate) B->C TsCl or MsCl, Base D Linear Diamine Precursor C->D R-NH-CH2-CO2Et, Base (Sₙ2 Displacement) E N-Protected Piperazine D->E 1. Reduction (LAH) 2. Deprotection/Cyclization F 2-(Trifluoromethyl)piperazine (Final Product) E->F Final Deprotection

Caption: A plausible multi-step workflow for synthesizing 2-(Trifluoromethyl)piperazines.

Protocol 2: A Representative Synthesis of 1-Benzyl-3-(trifluoromethyl)piperazine

This protocol outlines a conceptual but field-proven strategy adapted for this specific precursor.

Step A: N-Protection

  • Protect the primary amine of this compound with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) under standard conditions (e.g., in DCM with a base like triethylamine). This prevents the amine from interfering in the subsequent step.

Step B: Hydroxyl Group Activation

  • Activate the secondary alcohol of the N-Boc protected amino alcohol by converting it into a good leaving group. This is typically achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent like DCM at 0 °C.

Step C: Nucleophilic Substitution

  • React the resulting tosylate or mesylate with a suitable nucleophile that will form the second half of the piperazine ring. For this example, N-benzylaminoacetonitrile can be used. The reaction is an Sₙ2 displacement, performed in a polar aprotic solvent like DMF with a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ to facilitate the reaction.

Step D: Reductive Cyclization

  • The intermediate from Step C contains both a nitrile and a protected amine. A powerful reducing agent like Lithium Aluminum Hydride (LAH) in THF will simultaneously reduce the nitrile to a primary amine and may also cleave the Boc protecting group.

  • Upon aqueous workup, the newly formed primary amine can undergo intramolecular cyclization onto the carbon that originally held the leaving group, forming the piperazine ring. Alternatively, a separate deprotection step followed by a base-mediated cyclization can be performed.

Step E: Final Purification

  • The resulting 1-benzyl-3-(trifluoromethyl)piperazine is then purified using standard techniques such as distillation or column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block for accessing medicinally relevant fluorinated heterocycles. The protocols detailed herein for the synthesis of trifluoromethyl-substituted oxazolines and the proposed pathway for piperazines demonstrate its broad applicability. The straightforward nature of these reactions, combined with the strategic importance of the resulting products, ensures that this precursor will continue to be a valuable tool for researchers, scientists, and professionals in drug development. Future work will likely focus on expanding the scope of heterocycles accessible from this precursor and developing catalytic, enantioselective methods to further streamline synthetic efforts.

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  • 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9. ChemWhat. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Amino-1,1,1-trifluoropropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol (also known as trifluoroalaninol). This valuable chiral building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.[1] However, its synthesis can present challenges, including low yields, side-product formation, and difficulties in purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and maximize your yield of this important molecule.

Overview of a Common Synthetic Route

A prevalent and effective method for synthesizing this compound involves the stereoselective reduction of a protected amino ketone precursor, 3-amino-1,1,1-trifluoropropan-2-one.[2] This ketone is often generated and used in situ or as its hydrochloride salt. The key transformation is the reduction of the ketone to the corresponding alcohol. The choice of reducing agent and reaction conditions is critical for achieving high yield and stereoselectivity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic precursor for this compound?

A1: The most direct precursor is 3-amino-1,1,1-trifluoropropan-2-one, which is often used as its more stable hydrochloride salt.[2] The synthesis generally involves the reduction of the ketone functionality to the secondary alcohol.

Q2: Why is the trifluoromethyl group important in this molecule?

A2: The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physicochemical properties. It can enhance metabolic stability, increase binding affinity, and alter lipophilicity and pKa, making it a highly desirable feature in pharmaceutical candidates.[1][3]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include:

  • Achieving high stereoselectivity: As the product is chiral, controlling the stereochemistry of the alcohol is often crucial.

  • Preventing side reactions: The precursor ketone can be reactive, and the amino group may require protection to prevent unwanted side reactions with the reducing agent.

  • Product purification: Fluorinated compounds can have unique chromatographic behavior, sometimes making separation from impurities challenging.[4]

Troubleshooting Low Yield

Q4: My reaction yield is consistently low. What are the likely causes and how can I fix them?

A4: Low yield can stem from several factors. Use the following decision tree to diagnose the issue:

G start Low Yield Observed incomplete Incomplete Reaction (Starting Material Remains) start->incomplete degradation Product Degradation (Multiple Unidentified Spots on TLC) start->degradation purification Loss During Purification start->purification cause1 Cause: Insufficient Reducing Agent Solution: Increase equivalents of hydride. incomplete->cause1 cause2 Cause: Poor Reagent Quality Solution: Use fresh, anhydrous reagents and solvents. incomplete->cause2 cause3 Cause: Harsh Reaction Conditions Solution: Lower temperature; check pH during workup. degradation->cause3 cause4 Cause: Emulsion during Extraction Solution: Add brine; use different solvent system. purification->cause4 cause5 Cause: Product Volatility Solution: Use rotary evaporator with care; avoid high vacuum. purification->cause5

Figure 1. Troubleshooting workflow for low yield.

Causality Explained:

  • Incomplete Reaction: The trifluoromethyl group is strongly electron-withdrawing, which can make the adjacent carbonyl less electrophilic than typical ketones. This may necessitate a more potent reducing agent or stoichiometric adjustments. Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are moisture-sensitive; degradation leads to lower effective concentration and incomplete reactions.

  • Product Degradation: The amino alcohol product can be sensitive to harsh pH conditions. Strongly acidic or basic conditions during aqueous workup can lead to decomposition or side-product formation.

  • Purification Losses: Fluorinated amino alcohols can sometimes form emulsions during liquid-liquid extraction. Additionally, lower molecular weight fluorinated compounds can be surprisingly volatile, leading to loss during solvent removal.

Managing Impurities and Side Reactions

Q5: I'm observing a significant side product in my reaction. What could it be?

A5: A common side reaction during the reduction of amino ketones is the formation of over-reduction products or dimers, especially with powerful reducing agents like LiAlH₄. If the amino group is unprotected, it can react with the hydride source. It is crucial to characterize the impurity by mass spectrometry and NMR to correctly identify it before optimizing the reaction conditions.

Q6: How can I minimize the formation of this side product?

A6:

  • Protect the Amine: The most robust solution is to protect the primary amine before the reduction step. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is standard. This prevents the amine from reacting with the reducing agent.

  • Control the Temperature: Perform the reduction at a low temperature (e.g., 0 °C or -78 °C). Adding the reducing agent slowly helps to dissipate heat and improve selectivity.

  • Choice of Reducing Agent: Consider a milder reducing agent. Sodium borohydride is less reactive than LiAlH₄ and may provide a cleaner reaction profile. For asymmetric synthesis, catalytic hydrogenation with a chiral catalyst or the use of chiral borane reagents are advanced options that offer high stereoselectivity.[5][6]

Purification and Characterization

Q7: I'm having trouble purifying the final product by column chromatography. What do you recommend?

A7: Fluorinated compounds often exhibit different polarity profiles than their non-fluorinated analogs.[4]

  • Solvent System: You may need to use a more polar solvent system than anticipated. A common mobile phase for amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from tailing on the silica gel column by neutralizing acidic sites.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a C18 reversed-phase column for more polar compounds.

  • Salt Formation: A reliable method for purifying and handling amines is to convert them to a stable salt, such as the hydrochloride or tartrate. This can often facilitate crystallization, which is an excellent purification technique.

Q8: What are the key NMR signals to look for to confirm the structure of this compound?

A8:

  • ¹H NMR: Expect to see a multiplet for the CH-OH proton, which will be coupled to the adjacent CH₂ and the CF₃ group (J-coupling). The CH₂ protons adjacent to the amine will also appear as a multiplet.

  • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. You should observe a doublet corresponding to the CF₃ group, coupled to the CH-OH proton.

  • ¹³C NMR: The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling.

Key Experimental Protocols

Protocol 1: Boc-Protection of 3-Amino-1,1,1-trifluoropropan-2-one

This protocol describes the protection of the amine prior to reduction.

Materials:

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 3-amino-1,1,1-trifluoropropan-2-one hydrochloride (1.0 eq) in DCM.

  • Add a base like triethylamine (2.2 eq) or an aqueous solution of NaHCO₃ (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup: wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected ketone.

Protocol 2: Reduction of Boc-Protected Ketone to Boc-Trifluoroalaninol

This protocol details the key reduction step.

Materials:

  • Boc-3-amino-1,1,1-trifluoropropan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Boc-protected ketone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of water or acetone at 0 °C.

  • Remove the bulk of the methanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected amino alcohol.

Comparison of Reduction Conditions
Reducing AgentSolventTemperature (°C)Typical YieldSelectivityNotes
NaBH₄ MeOH / EtOH0 to RTGood to ExcellentModerateSafer and easier to handle. Good for general applications.
LiAlH₄ THF / Et₂O-78 to 0ExcellentLow to ModerateHighly reactive; may lead to over-reduction. Requires strictly anhydrous conditions.
Catalytic Hydrogenation MeOH / EtOHRTGood to ExcellentHigh (with chiral catalyst)Requires specialized high-pressure equipment. Excellent for asymmetric synthesis.
(R)- or (S)-CBS Reagent THF-20 to RTGoodExcellentProvides high enantioselectivity for asymmetric reductions.

References

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.National Institutes of Health (NIH).
  • Purification of fluorinated alcohols.Google Patents.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.National Institutes of Health (NIH).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.National Institutes of Health (NIH).
  • This compound | CAS 431-38-9.Santa Cruz Biotechnology.
  • This compound.Sigma-Aldrich.
  • This compound.PubChem.
  • Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation.PubMed.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.MDPI.
  • Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases.National Institutes of Health (NIH).
  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride.PubChem.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.MDPI.
  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow.Graz University of Technology.

Sources

Technical Support Center: Purification of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-1,1,1-trifluoropropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who require this critical building block in a highly pure form. The following troubleshooting guides and FAQs address specific issues encountered during crystallization, grounding each recommendation in established physicochemical principles to ensure robust and repeatable outcomes.

Preliminary Considerations & Material Properties

Before initiating any purification protocol, a thorough understanding of the target molecule and adherence to safety protocols are paramount.

Safety First

This compound is classified as a hazardous substance.[1][2]

  • Hazards : Causes skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[2]

  • Required PPE : Always handle this compound inside a certified fume hood. Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • Emergency : Ensure an eye wash station and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Physicochemical Data

Understanding the properties of your compound is the first step in designing a successful purification strategy.

PropertyValueSource
CAS Number 431-38-9[2][3][4]
Molecular Formula C₃H₆F₃NO[2][3]
Molecular Weight 129.08 g/mol [2][4]
Appearance White to off-white solid
Melting Point ~99 °C[3]

Note: The compound also exists as a hydrochloride salt (CAS 3832-24-4), which will have different solubility properties.[5] This guide focuses on the free base.

Core Experimental Protocol: Single-Solvent Crystallization

The objective of crystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which it is poorly soluble at lower temperatures.[6][7] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Workflow Diagram: Crystallization of 3-Amino-1,1,1-trifluoropropan-2-oldot

G cluster_prep Preparation cluster_cryst Crystallization & Isolation Solvent Step 1: Select Solvent Dissolve Step 2: Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve HotFilter Step 3 (Optional): Hot Gravity Filtration Dissolve->HotFilter If insoluble impurities present Cool Step 4: Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cool VacuumFilter Step 5: Isolate Crystals (Vacuum Filtration) Cool->VacuumFilter Wash Step 6: Wash Crystals with Ice-Cold Solvent VacuumFilter->Wash Dry Step 7: Dry Crystals (Vacuum Oven) Wash->Dry Final Pure Crystalline Product Dry->Final

Sources

Technical Support Center: Column Chromatography of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Amino-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for purifying this unique molecule. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly tackle the specific issues you may encounter in the lab.

The structure of this compound, with its highly polar amino alcohol functionality and electron-withdrawing trifluoromethyl group, presents a distinct set of purification challenges.[1][2] The primary amine is basic and prone to strong, undesirable interactions with standard silica-based stationary phases, while the molecule's overall polarity can lead to poor retention in conventional reversed-phase systems. This guide explains the causality behind these issues and provides field-proven methods to achieve optimal separation.

Frequently Asked Questions & Troubleshooting
Section 1: Overcoming Poor Peak Shape

Q1: My peak for this compound is exhibiting significant tailing on a standard silica gel or C18 column. What is the cause?

A1: The most common cause of peak tailing for this and other primary amines is the secondary interaction between the basic amine group and acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[3][4] At neutral pH, a portion of these silanols are deprotonated (SiO⁻), creating negatively charged sites that interact strongly with the protonated amine (R-NH₃⁺). This strong ionic attraction retains a fraction of the analyte longer than the bulk, resulting in a distorted, tailing peak that compromises resolution and quantification.[5][6]

Q2: How can I eliminate peak tailing by modifying my mobile phase?

A2: Modifying the mobile phase is the most direct way to mitigate silanol interactions. The strategy depends on the chromatography mode.

  • For Normal Phase Chromatography (NPC): The addition of a small amount of a competitive base, such as triethylamine (TEA), is highly effective. TEA is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively masking them from your compound and leading to a more symmetrical peak shape.[7]

  • For Reversed-Phase Chromatography (RPC): The goal is to control the ionization state of both the analyte and the silanol groups. This is best achieved by lowering the pH of the mobile phase to 2-3 units below the analyte's pKa. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid ensures that the amine is consistently protonated and, more importantly, suppresses the ionization of the silanol groups, thereby minimizing the strong ionic interactions that cause tailing.[5][8]

The following table provides starting concentrations for common mobile phase modifiers.

Chromatography ModeModifierTypical ConcentrationMechanism of Action
Normal Phase Triethylamine (TEA)0.1 - 0.5% (v/v)Competitively binds to active silanol sites, preventing analyte interaction.[7]
Reversed-Phase Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Suppresses silanol ionization and acts as an ion-pairing agent to improve peak shape.[7]
Reversed-Phase Formic Acid0.1% (v/v)Provides a low pH environment (approx. 2.8) suitable for LC-MS applications.[8]
Reversed-Phase Ammonium Formate/Acetate10 - 20 mMActs as a buffer to maintain a stable low pH and is compatible with mass spectrometry.[7]

Below is a workflow to diagnose and solve peak tailing issues.

G start Peak Tailing Observed check_mode Which chromatography mode? start->check_mode npc Normal Phase check_mode->npc NPC rpc Reversed-Phase check_mode->rpc RPC add_tea Add 0.1-0.5% Triethylamine to the mobile phase. npc->add_tea lower_ph Add 0.1% TFA or Formic Acid to the mobile phase. rpc->lower_ph check_shape_npc Peak shape improved? add_tea->check_shape_npc success Problem Solved check_shape_npc->success Yes fail Consider alternative stationary phase (e.g., HILIC, Polymer-based) check_shape_npc->fail No check_shape_rpc Peak shape improved? lower_ph->check_shape_rpc check_shape_rpc->success Yes check_shape_rpc->fail No G start Purification of This compound decision Is direct purification (HILIC, RPC, NPC) successful? start->decision direct_success Purification Complete decision->direct_success Yes protection_step Step 1: Protect Amine (e.g., with Boc₂O) decision->protection_step No protection_path No, separation is poor chromatography_step Step 2: Chromatograph Boc-protected compound (Standard Silica or C18) protection_step->chromatography_step deprotection_step Step 3: Deprotect (e.g., with TFA) chromatography_step->deprotection_step final_product Pure Product Obtained deprotection_step->final_product

Sources

Technical Support Center: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the ring-opening of 3,3,3-trifluoropropylene oxide.

Problem 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound in my reaction. What are the possible causes and how can I improve it?

Answer:

A low yield can stem from several factors, primarily related to incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The ring-opening of 3,3,3-trifluoropropylene oxide with ammonia or an amine can be slow.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure it has gone to completion.

      • Use a Catalyst: Lewis acids like ytterbium triflate can catalyze the ring-opening of epoxides with amines, often leading to higher yields and shorter reaction times.[1]

      • Excess Nucleophile: Using a significant excess of the amine nucleophile can help drive the reaction to completion.

  • Side Reactions:

    • Polymerization: Epoxides can polymerize under certain conditions.

      • Troubleshooting: Maintain a controlled temperature and avoid highly acidic or basic conditions that can promote polymerization.

    • Volatility of Reactants: 3,3,3-trifluoropropylene oxide is a low-boiling-point liquid.

      • Troubleshooting: Perform the reaction in a sealed vessel or under reflux with a condenser cooled to a low temperature to prevent the loss of this volatile starting material.

Problem 2: Presence of an Unexpected Isomer in the Final Product

Question: My NMR and GC-MS data suggest the presence of an isomer of my target compound. What is this impurity and how can I avoid its formation?

Answer:

The most likely isomeric impurity is the regioisomer, 2-Amino-1,1,1-trifluoropropan-1-ol , formed from the nucleophilic attack at the C2 position of the epoxide ring instead of the desired C3 position.

  • Mechanism of Formation: The ring-opening of unsymmetrical epoxides can proceed via two pathways. While the strong electron-withdrawing effect of the trifluoromethyl group generally directs the nucleophilic attack to the less sterically hindered C3 position to form the desired product, some attack at the C2 position can occur, leading to the formation of the undesired regioisomer. Studies on the ring-opening of similar fluorinated epoxides have shown that while the reaction is highly regioselective, the formation of minor amounts of the other isomer is possible.[2][3]

  • Identification:

    • NMR Spectroscopy: The 1H and 13C NMR spectra of the two isomers will be distinct. The chemical shifts of the protons and carbons attached to the amino and hydroxyl groups will differ significantly.

    • GC-MS Analysis: The two isomers may have different retention times on a GC column and will likely show distinct fragmentation patterns in their mass spectra.

  • Prevention and Removal:

    • Reaction Conditions: The choice of nucleophile, solvent, and catalyst can influence the regioselectivity of the ring-opening reaction. A systematic optimization of these parameters may be necessary to minimize the formation of the undesired isomer.

    • Purification:

      • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

      • Chromatography: Column chromatography on silica gel can be used to separate the two isomers. A suitable eluent system would need to be determined empirically.

      • Schiff Base Formation: A patent for the purification of a related aminopropanediol describes the formation of a Schiff base with an aromatic aldehyde as a method to isolate the desired isomer.[4] This technique could potentially be adapted for the purification of this compound.

Problem 3: Difficulty in Removing Unreacted Starting Materials

Question: I am having trouble removing unreacted 3,3,3-trifluoropropylene oxide and the excess amine from my product. What are the best purification strategies?

Answer:

  • Unreacted 3,3,3-trifluoropropylene oxide:

    • Distillation: Due to its low boiling point (around 39 °C), unreacted epoxide can often be removed by distillation at atmospheric or reduced pressure.

    • Aqueous Workup: Quenching the reaction mixture with water can help to hydrolyze any remaining epoxide to the corresponding diol, which can then be separated from the desired amino alcohol.

  • Excess Amine:

    • Acid-Base Extraction: The basic nature of the amine allows for its removal through an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The desired amino alcohol, being less basic, may remain in the organic layer, although some loss may occur. Careful pH control is crucial.

    • Distillation: If there is a significant difference in boiling points between the excess amine and the product, distillation can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct synthesis involves the nucleophilic ring-opening of 3,3,3-trifluoropropylene oxide with ammonia or a suitable amine.[5] This method is favored for its atom economy and straightforward approach.

Q2: What are the most common impurities I should expect in my synthesis?

Based on the common synthetic route, you should be vigilant for the following impurities:

ImpuritySourceRecommended Analytical Technique
2-Amino-1,1,1-trifluoropropan-1-ol (Regioisomer)Nucleophilic attack at the C2 position of the epoxideNMR, GC-MS
3,3,3-trifluoropropylene oxideIncomplete reactionGC-MS
Excess amine/ammoniaUsed in excess to drive the reactionGC-MS, NMR
Diol (1,1,1-trifluoropropane-2,3-diol)Hydrolysis of the epoxideGC-MS, NMR
Polymeric byproductsSide reaction of the epoxideGel Permeation Chromatography (GPC), NMR

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • NMR Spectroscopy (1H, 13C, 19F): Provides structural confirmation and can detect and quantify impurities with distinct spectral signatures.

  • GC-MS: Ideal for identifying volatile impurities and the main product. Derivatization may be necessary to improve the chromatographic behavior of the polar amino alcohol.

  • Elemental Analysis: Confirms the elemental composition of the bulk material.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety measures are crucial:

  • 3,3,3-trifluoropropylene oxide: This is a volatile and potentially toxic substance. All manipulations should be carried out in a well-ventilated fume hood.

  • Ammonia/Amines: These are corrosive and have strong odors. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure: If the reaction is conducted in a sealed vessel, be aware of potential pressure buildup, especially when heating. Use a vessel rated for the expected pressure.

Experimental Workflow & Data Interpretation

General Synthetic Protocol: Ring-Opening of 3,3,3-trifluoropropylene oxide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a pressure-rated vessel, cool a solution of aqueous ammonia (or the desired amine) in a suitable solvent (e.g., methanol, water) to 0 °C.

  • Addition of Epoxide: Slowly add 3,3,3-trifluoropropylene oxide to the cooled amine solution with vigorous stirring.

  • Reaction: Seal the vessel and allow the reaction to warm to room temperature. Stir for 24-48 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture and carefully vent any excess pressure. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia/amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction and Potential Impurities

G cluster_reactants Reactants cluster_products Products epoxide 3,3,3-Trifluoropropylene Oxide desired_product This compound (Desired Product) epoxide->desired_product C3 Attack (Major) regioisomer 2-Amino-1,1,1-trifluoropropan-1-ol (Regioisomeric Impurity) epoxide->regioisomer C2 Attack (Minor) amine Ammonia (NH3) amine->desired_product amine->regioisomer

Caption: Synthetic pathway showing the formation of the desired product and the regioisomeric impurity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum acquired for 1,1,1-trifluoropropan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Google Patents. (n.d.). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • MDPI. (2019). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]

  • Beilstein Journals. (2016). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • SciSpace. (1995). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

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Technical Support Center: 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent. Here, we address common questions and troubleshooting scenarios encountered during its experimental use.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1] Several suppliers recommend storing it in a cool, dry place.[2] The solid is hygroscopic and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture and atmospheric components.

Q2: What are the visible signs of degradation of this compound?

A2: Pure this compound is a white to off-white solid.[1] Any significant color change (e.g., to yellow or brown), change in consistency (e.g., clumping or becoming oily), or the presence of a strong odor may indicate degradation. If you observe any of these changes, it is advisable to verify the purity of the compound before use.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively published, based on the chemical structure and literature on similar fluorinated amino alcohols, the following degradation pathways are plausible:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-amino-3,3,3-trifluoropropan-2-one. This can be catalyzed by exposure to air (oxygen) and certain metal contaminants. Studies on other α-trifluoromethyl alcohols have demonstrated their oxidation to trifluoromethyl ketones.

  • Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can undergo complex decomposition reactions. For other per- and polyfluoroalkyl substances (PFAS), thermal decomposition can initiate at temperatures as low as 150°C and may involve radical-mediated processes and the cleavage of C-C bonds.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. While this is a reversible reaction, it can affect the purity and reactivity of the compound.

Q4: Is this compound compatible with common laboratory solvents and reagents?

A4: this compound is soluble in DMSO and methanol.[1] It is generally stable in these solvents for short-term experimental use. However, it is incompatible with strong oxidizing agents and acids.[1] Contact with strong acids can lead to protonation of the amino group, forming a salt, which may be desirable in some applications but should be avoided if the free base is required.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when working with this compound.

Troubleshooting Workflow

start Problem Encountered (e.g., unexpected reaction outcome, poor yield) check_purity Step 1: Assess Compound Purity start->check_purity sub_purity1 Visual Inspection: Color change? Clumping? check_purity->sub_purity1 Initial Check sub_purity2 Analytical Verification: NMR, LC-MS, GC-MS check_purity->sub_purity2 Definitive Check check_storage Step 2: Review Storage and Handling sub_storage1 Storage Temperature: 2-8°C? check_storage->sub_storage1 sub_storage2 Inert Atmosphere: Used during storage and handling? check_storage->sub_storage2 sub_storage3 Protection from Light: Amber vial used? check_storage->sub_storage3 check_reaction Step 3: Evaluate Experimental Conditions sub_reaction1 Solvent Compatibility: Anhydrous? Degassed? check_reaction->sub_reaction1 sub_reaction2 Reagent Incompatibility: Strong oxidants or acids present? check_reaction->sub_reaction2 sub_purity1->check_storage If visual signs of degradation sub_purity2->check_storage If purity is low sub_storage1->check_reaction If storage was improper sub_storage2->check_reaction sub_storage3->check_reaction solution Solution: Purify or replace compound, adjust protocol sub_reaction1->solution If issues identified sub_reaction2->solution

Caption: Troubleshooting workflow for experiments involving this compound.

Detailed Troubleshooting Steps

Problem: Inconsistent experimental results or low reaction yields.

Step 1: Assess Compound Purity

  • Causality: The purity of a starting material is paramount for reproducible and successful chemical reactions. Impurities can act as catalysts, inhibitors, or side-reactants.

  • Protocol: Purity Verification

    • Visual Inspection: Examine the compound for any discoloration or change in physical state as mentioned in FAQ Q2.

    • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize with a suitable stain (e.g., ninhydrin for the amino group).

    • Spectroscopic Analysis:

      • NMR Spectroscopy: Acquire ¹H and ¹⁹F NMR spectra. The presence of unexpected peaks can indicate impurities or degradation products.

      • Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weight of the main component and identify any impurities. The expected molecular weight of this compound is 129.08 g/mol .[3]

Step 2: Review Storage and Handling Procedures

  • Causality: Improper storage and handling can lead to degradation, introducing impurities that affect experimental outcomes.

  • Self-Validating System:

    • Temperature Log: Check if the compound has been consistently stored at the recommended 2-8°C.

    • Inert Atmosphere: Was the container flushed with an inert gas before sealing? Was the compound handled under an inert atmosphere during weighing and dispensing?

    • Light Protection: Was the compound stored in an amber vial or otherwise protected from light?

Step 3: Evaluate Experimental Conditions

  • Causality: The stability of this compound can be compromised under certain reaction conditions.

  • Protocol Review:

    • Solvent Quality: Were anhydrous and degassed solvents used? The presence of water or dissolved oxygen can promote side reactions.

    • Reagent Compatibility: Are there any strong oxidizing agents or acids in the reaction mixture that could react with the amino or alcohol functional groups?

    • Temperature: Was the reaction performed at an elevated temperature for a prolonged period? This could lead to thermal degradation.

III. Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature 2-8°C[1]
Atmosphere Inert (Argon or Nitrogen)Best Practice
Light Protect from light[1]
Molecular Weight 129.08 g/mol [3]
Melting Point 99°C[1][2]
Appearance White to off-white solid[1]

IV. Potential Degradation Pathways

A This compound B Oxidation (e.g., O2, metal ions) A->B D Thermal Stress (High Temperature) A->D F Reaction with CO2 A->F C 1-Amino-3,3,3-trifluoropropan-2-one B->C E Decomposition Products (e.g., smaller fluorinated fragments) D->E G Carbamate Adduct F->G

Caption: Plausible degradation pathways for this compound.

V. References

  • PubChem. This compound. Available at: [Link]

  • INDOFINE Chemical Company. This compound. Available at: [Link]

  • Thieme Chemistry. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Available at: [Link]

  • ACS Publications. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Available at: [Link]

Sources

troubleshooting low yield in fluorinated amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for the synthesis of fluorinated amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into these valuable synthons. The unique electronic properties of fluorine that make these molecules desirable also present significant synthetic challenges.[1]

This resource moves beyond simple protocols to explain the causality behind common issues, helping you not only to solve current problems but also to anticipate and prevent future setbacks.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis of fluorinated amino alcohols.

Q1: My reaction is sluggish or stalls completely. Why are my fluorinated precursors so unreactive?

A: The strong electron-withdrawing nature of the fluoroalkyl group (e.g., -CF₃) deactivates adjacent electrophilic centers. In the case of a fluorinated ketone, the carbonyl carbon is significantly less electron-deficient than in its non-fluorinated analog, making it less susceptible to nucleophilic attack. To overcome this, you may need to enhance the reactivity of your nucleophile or use more forcing reaction conditions, such as higher temperatures or stronger Lewis acid catalysts to activate the carbonyl group.

Q2: My main problem isn't low conversion, but a complex mixture of products. What's happening?

A: This is a classic symptom of competing side reactions. The specific side products depend on your chosen methodology, but common culprits include:

  • Elimination: Especially when using nucleophilic fluorinating agents like DAST on secondary alcohols, elimination to form an alkene can out-compete the desired substitution.[2]

  • Enolization: With strongly basic nucleophiles like Grignard reagents, abstraction of an acidic α-proton from a fluorinated ketone can occur, leading to an enolate and recovery of starting material after workup.[3][4]

  • Rearrangement: Cationic intermediates, which can form during fluorination reactions, may be prone to rearrangement.[2]

  • Reductive Dehalogenation: While less common with fluorine than with chlorine or bromine, it can occur under certain reductive conditions.[5]

Q3: I'm attempting an asymmetric synthesis, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is poor. How can I improve stereocontrol?

A: Achieving high stereoselectivity is a known challenge. Several factors are critical:

  • Catalyst Choice: For asymmetric reductions, the choice of catalyst is paramount. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for generating chiral alcohols from prochiral ketones with high enantioselectivity.[6][7][8]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the desired and undesired stereoisomers.

  • Reagent Control: The purity and stoichiometry of your chiral auxiliary or catalyst are crucial. Ensure all reagents are of high quality and used under optimal conditions.

  • Counteranions: In some metal-catalyzed reactions, even the counteranion can play a significant role in defining the chiral environment and influencing stereocontrol.[9]

Q4: Do I really need to use a protecting group for the amine?

A: Almost certainly, yes. The amino group is a nucleophile and a base, and it will react with a wide range of reagents, including electrophilic starting materials (ketones, aldehydes), fluorinating agents, and organometallics. Protecting the amine, typically as a carbamate (e.g., Boc or Cbz), renders it non-nucleophilic, preventing self-condensation and other side reactions.[10][11] This protection is a foundational strategy for a successful synthesis.[12]

Q5: My purification is a nightmare. The product is volatile, and it co-elutes with impurities on silica gel. What are my options?

A: Purification of fluorinated compounds can be challenging due to their altered polarity and sometimes increased volatility.

  • Chromatography: Consider using a less polar solvent system or switching to a different stationary phase (e.g., alumina, or reverse-phase silica).

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Introducing a protecting group like a tosylate can sometimes improve crystallinity.[12]

  • Derivatization: In some cases, protecting the free hydroxyl group as a silyl ether can make chromatography easier and can be removed cleanly afterward.

In-Depth Troubleshooting Guides
Guide 1: Optimizing the Reduction of Fluoroalkyl Ketones

The reduction of a fluoroalkyl ketone to the corresponding secondary alcohol is a cornerstone of many synthetic routes. However, low yields and poor stereoselectivity are common hurdles.

Problem: Incomplete Reduction or Low Yield

Possible Cause Scientific Rationale & Troubleshooting Steps
Poor Reagent Quality Borane reagents (e.g., BH₃·THF, BH₃·SMe₂) degrade upon exposure to air and moisture. This reduces the concentration of the active hydride source. Solution: Use freshly opened bottles of borane reagents or titrate older bottles to determine the active concentration. Always handle under an inert atmosphere (N₂ or Ar).[7]
Insufficient Activation The electron-withdrawing fluoroalkyl group deactivates the ketone. The catalyst's role is to coordinate with both the borane and the ketone to facilitate hydride transfer.[7] Solution: Ensure the correct stoichiometry of the catalyst (typically 5-10 mol%). For particularly stubborn substrates, consider a stronger borane source or a different catalyst.
Side Reactions If the substrate contains other reducible functional groups (esters, alkenes), they may compete. Solution: The CBS reduction is highly chemoselective for ketones.[8] However, if side reactions persist, re-evaluate your synthetic route or protecting group strategy.

Problem: Low Enantioselectivity in Asymmetric CBS Reduction

The CBS reduction relies on a well-defined six-membered transition state to achieve high stereocontrol.[3]

Start Low Enantiomeric Excess (ee) Temp Is Reaction at Low Temperature? (-20°C to 0°C) Start->Temp Moisture Are Anhydrous Conditions Rigorous? Temp->Moisture Yes LowerTemp Action: Lower Temperature to -40°C or -78°C Temp->LowerTemp No Catalyst Is Catalyst Purity/Stoichiometry Correct? Moisture->Catalyst Yes Dry Action: Flame-dry glassware. Use freshly distilled solvents. Use fresh borane. Moisture->Dry No CheckCat Action: Use fresh, high-purity catalyst. Verify stoichiometry. Catalyst->CheckCat No Success High ee Achieved Catalyst->Success Yes LowerTemp->Moisture Dry->Catalyst CheckCat->Success

Caption: Troubleshooting workflow for low enantioselectivity in CBS reductions.

The presence of water can have a significant negative effect on enantiomeric excesses.[7] Therefore, rigorous anhydrous conditions are not just recommended; they are essential.

Guide 2: Managing Grignard Reactions with Fluorinated Carbonyls

Grignard reactions offer a direct way to form C-C bonds, but they are notoriously sensitive and prone to side reactions, especially with fluorinated substrates.

The Challenge: The Grignard reagent is a strong base as well as a strong nucleophile.[13] The electron-withdrawing effect of the fluorine atoms increases the acidity of the α-protons on the ketone, making them more susceptible to deprotonation (enolization).

cluster_0 Reaction Pathways Start Grignard Reagent (R-MgX) Addition Desired Pathway: Nucleophilic Addition Carbonyl carbon is attacked by R⁻ Start->Addition:title Enolization Side Reaction: Enolization Grignard acts as a base, removes α-proton Start->Enolization:title Reduction Side Reaction: Hydride Transfer β-hydride from Grignard is transferred Start->Reduction:title Ketone Fluorinated Ketone (R_f-CO-CH₂R') Ketone->Addition:title Ketone->Enolization:title Ketone->Reduction:title Product Tertiary Alcohol (Desired Product) Addition->Product Enolate Enolate Intermediate (Leads to Starting Material) Enolization->Enolate Sec_Alcohol Secondary Alcohol (Reduction Byproduct) Reduction->Sec_Alcohol

Caption: Competing pathways in the Grignard reaction with fluorinated ketones.

Strategies to Favor Nucleophilic Addition over Side Reactions:

  • Use a Less Hindered Grignard Reagent: This minimizes steric hindrance, favoring attack at the carbonyl carbon.

  • Lower the Temperature: Enolization often has a higher activation energy. Running the reaction at 0 °C or below can suppress this pathway.

  • Use a Lewis Acid Additive: Additives like CeCl₃ (the Luche reduction conditions) can chelate to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over base abstraction.

  • Consider an Organolithium Reagent: Organolithium reagents are generally less prone to the reduction side reaction than Grignard reagents.[4]

Key Experimental Protocols
Protocol 1: Asymmetric CBS Reduction of 1,1,1-Trifluoroacetophenone

This protocol details a representative enantioselective reduction of a prochiral trifluoromethyl ketone to the corresponding chiral alcohol.

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • 1,1,1-Trifluoroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Apparatus Setup: Under a nitrogen atmosphere, flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum.

  • Catalyst Addition: Allow the flask to cool to room temperature. Add anhydrous THF (0.5 M final concentration) via syringe. Cool the flask to 0 °C in an ice bath.

  • Reagent Introduction: Slowly add the (R)-Methyl-CBS solution (0.1 eq) via syringe. Stir for 10 minutes. Then, add the borane-dimethyl sulfide complex (0.6 eq) dropwise. A complex between the catalyst and borane will form.[6][7]

  • Substrate Addition: Add the 1,1,1-trifluoroacetophenone (1.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-2 hours.[14]

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel.

References
  • Mlostoń, G., Obijalska, E., & Heimgartner, H. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Alcarazo, M., et al. (2006). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, ACS Publications. [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, RSC Publishing. [Link]

  • Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, MDPI. [Link]

  • Moschner, J., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, ACS Publications. [Link]

  • ResearchGate. (n.d.). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. ResearchGate. [Link]

  • Moschner, J., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Downey, A. M., & O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, MDPI. [Link]

  • Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. Semantic Scholar. [Link]

  • Moschner, J., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Sorochinsky, A., & Soloshonok, V. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Request PDF, ResearchGate. [Link]

  • Price, M. D., et al. (2009). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Request PDF. (2020). Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One‐pot Reactions using Alcohol Dehydrogenases and Amine Transaminases. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

  • Sutherland, A. (2021). Synthesis of complex unnatural fluorine-containing amino acids. RSC Medicinal Chemistry. [Link]

  • Grignard Reaction With Ketone. (n.d.). University of Lyon. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Ceron-Carrasco, J. P., & Jacquemin, D. (2014). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Omega. [Link]

  • Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Cann, M. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Serebryannikova, A. V., et al. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, MDPI. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • Pham, T. P. L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

  • Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, MDPI. [Link]

  • Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Vukelić, S., et al. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol. This valuable fluorinated amino alcohol is a key building block in medicinal chemistry, prized for the ability of its trifluoromethyl group to enhance properties like metabolic stability and binding affinity.[1]

This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methodologies. We will focus on one of the most common and practical synthetic routes: the reductive amination of a trifluoromethyl ketone precursor , and address the specific challenges you may encounter during scale-up.

Core Synthetic Strategy: Reductive Amination

The synthesis of this compound is often achieved through a two-step, one-pot reductive amination process. This involves the reaction of a suitable trifluoromethyl ketone with an amine source to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via reductive amination?

A common and commercially available starting material is a trifluoromethyl ketone such as 1,1,1-trifluoroacetone. This can be reacted with a suitable amine, followed by reduction.

Q2: What are the typical reducing agents used in this synthesis?

Sodium borohydride (NaBH₄) is a widely used, cost-effective, and relatively safe reducing agent for this transformation.[2] Other borohydride derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also employed, often offering milder and more selective reductions.[3][4][5]

Q3: What are the key safety precautions to consider when scaling up this reaction?

  • Exothermic reactions: The reduction step, particularly with sodium borohydride, can be exothermic. Ensure your reactor is equipped with adequate cooling and temperature monitoring to maintain control.

  • Hydrogen gas evolution: The reaction of sodium borohydride with protic solvents (like methanol) or acidic conditions will generate hydrogen gas. The reactor must be well-ventilated and free of ignition sources.

  • Handling of reagents: Sodium borohydride is moisture-sensitive and can release hydrogen upon contact with water. Store and handle it in a dry environment.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in reductive amination can stem from several factors. The key is to ensure the efficient formation of the imine intermediate before the reduction step.

Troubleshooting Steps:

  • Incomplete Imine Formation: The initial reaction between the ketone and the amine to form the imine is an equilibrium process. To drive the reaction forward, it's often necessary to remove the water that is formed as a byproduct.

    • Solution: On a larger scale, azeotropic distillation with a Dean-Stark trap is an effective method. If that's not feasible, the use of a dehydrating agent like anhydrous magnesium sulfate can be employed, although this is less practical for very large scales.

  • Premature Reduction of the Ketone: Sodium borohydride can reduce the starting ketone as well as the imine.[5] If the reducing agent is added too early or under conditions that favor ketone reduction, the yield of the desired amine will be diminished.

    • Solution: Allow sufficient time for imine formation before adding the sodium borohydride.[3] Monitor the reaction by an appropriate technique (e.g., TLC, NMR) to confirm the consumption of the starting ketone before introducing the reducing agent.

  • Sub-optimal pH: The pH of the reaction mixture can significantly impact the rate of imine formation.

    • Solution: For many reductive aminations, a slightly acidic pH (around 4-5) can catalyze imine formation. This can be achieved by adding a catalytic amount of a mild acid like acetic acid. However, be cautious as strongly acidic conditions can degrade the product.

Issue 2: Formation of Byproducts

Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

Answer: The primary byproduct in this reaction is often the alcohol resulting from the direct reduction of the starting trifluoromethyl ketone. Over-alkylation of the amine can also be an issue.

Troubleshooting Steps:

  • Minimizing Ketone Reduction:

    • Staggered Reagent Addition: As mentioned previously, ensure complete or near-complete imine formation before adding the sodium borohydride.

    • Use of a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more selective for the reduction of imines in the presence of ketones.[4]

  • Preventing Over-Alkylation:

    • Control Stoichiometry: Use a controlled excess of the amine source to favor the formation of the primary amine product.

    • Stepwise Procedure: For challenging substrates, a stepwise approach where the imine is formed first, and then isolated or carried forward without purification before the reduction step, can provide better control.[4]

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are effective?

Answer: The polar nature of the amino alcohol can make extraction and purification challenging.

Troubleshooting Steps:

  • Inefficient Extraction:

    • pH Adjustment: During the workup, carefully adjust the pH of the aqueous layer. To extract the amine into an organic solvent, the aqueous layer should be made basic (pH > 10) to deprotonate the ammonium salt and increase its solubility in the organic phase.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amino alcohol in the aqueous phase and improve extraction efficiency.

  • Purification Challenges:

    • Distillation: For larger scales, vacuum distillation can be an effective purification method. However, be aware that some amino alcohols can be prone to thermal degradation.[6]

    • Crystallization: Formation of a salt, such as the hydrochloride or tartrate salt, can facilitate purification by crystallization.[6] The purified salt can then be neutralized to obtain the free amine.

Experimental Protocols & Data

General Protocol for Scale-Up Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for your specific equipment and scale.

Materials:

ReagentMolar Eq.Notes
1,1,1-Trifluoroacetone1.0
Ammonia (as a solution, e.g., 7N in Methanol)1.5 - 2.0An excess is used to drive the reaction.
Methanol-Solvent
Sodium Borohydride (NaBH₄)1.5Should be added portion-wise.
Hydrochloric Acid (HCl)-For workup and pH adjustment.
Sodium Hydroxide (NaOH)-For workup and pH adjustment.
Ethyl Acetate-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent.

Procedure:

  • Imine Formation:

    • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, combine 1,1,1-trifluoroacetone and methanol.

    • Cool the mixture to 0-5 °C.

    • Slowly add the ammonia solution, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 2-4 hours, or until imine formation is deemed complete by monitoring.

  • Reduction:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add sodium borohydride in portions, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of water, followed by hydrochloric acid to adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by forming a salt and recrystallizing.

Visualizing the Workflow

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Isolation cluster_3 Purification ketone 1,1,1-Trifluoroacetone imine_formation Reaction at 0-10°C, then RT ketone->imine_formation amine Ammonia amine->imine_formation solvent1 Methanol solvent1->imine_formation reduction Reduction at 0-10°C, then RT imine_formation->reduction Imine Intermediate reducing_agent Sodium Borohydride reducing_agent->reduction quench Quench (H₂O, HCl) reduction->quench Crude Reaction Mixture ph_adjust_basic Basify (NaOH) quench->ph_adjust_basic extraction Extract (Ethyl Acetate) ph_adjust_basic->extraction drying Dry & Concentrate extraction->drying purification Vacuum Distillation or Crystallization drying->purification Crude Product

Caption: A generalized workflow for the synthesis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Naulet, F., Pinsel, T., & Koksch, B. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2457–2464.

Sources

Technical Support Center: Characterization of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the unique and often complex world of fluorinated compound characterization. The strong carbon-fluorine bond and the high electronegativity of fluorine impart distinct properties that demand specialized approaches in analytical chemistry.[1][2] It is estimated that up to 20% of pharmaceuticals either on the market or in clinical development contain a fluorine atom, making mastery of these techniques crucial for drug discovery and development.[3]

This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and generate high-quality, reliable data. We will explore the three primary analytical pillars: NMR Spectroscopy, Mass Spectrometry, and Chromatography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy.[4] Its 100% natural abundance and high gyromagnetic ratio give it a sensitivity that is 83% of that for protons (¹H), ensuring strong signals.[5] Furthermore, the absence of natural fluorine background in most biological systems results in clean spectra with minimal interfering signals.[5]

Frequently Asked Questions (FAQs): ¹⁹F NMR

Q1: Why is the chemical shift range of ¹⁹F so much wider than for ¹H?

A1: The ¹⁹F chemical shift range can span over 900 ppm, vastly larger than the typical 10-20 ppm for ¹H NMR.[6] This is because the chemical shift is heavily influenced by the electron density around the nucleus. Fluorine's high electronegativity and multiple lone pairs of electrons make its local electronic environment extremely sensitive to subtle changes in its chemical surroundings. This sensitivity is a major advantage, as it makes ¹⁹F NMR a powerful probe for detecting minor structural or environmental variations.[6][7]

Q2: What reference standard should I use for ¹⁹F NMR?

A2: The most common reference standard is trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[8] However, due to its environmental impact, alternative standards are often used. It's critical to report the standard used for your experiment to ensure data comparability.

Q3: What is "inverse gated decoupling" and why is it important for quantitative ¹⁹F NMR (qNMR)?

A3: Inverse gated decoupling is a specific NMR pulse sequence used to suppress the Nuclear Overhauser Effect (NOE) while still decoupling protons from fluorine. The NOE can artificially enhance the signal intensity of some fluorine nuclei, leading to inaccurate integration and quantification. In this technique, the proton decoupler is turned on only during the acquisition of the signal and turned off during the relaxation delay. This allows the spin system to return to equilibrium between scans, minimizing NOE buildup and ensuring that the signal integrals are directly proportional to the number of nuclei.[9]

Troubleshooting Guide: ¹⁹F NMR

Q: My ¹⁹F NMR signals are extremely broad. What are the likely causes?

A: Broad signals in ¹⁹F NMR can be frustrating, but they are often solvable. Here are the primary causes and how to address them:

  • Low Solubility or Sample Heterogeneity: If your compound is not fully dissolved or has formed aggregates, you will see significant peak broadening.[8]

    • Solution: Try a different deuterated solvent, gently warm the sample, or filter it to remove any particulate matter.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause rapid nuclear relaxation, leading to severe peak broadening.[8]

    • Solution: Treat your sample with a chelating agent like EDTA or pass it through a small plug of silica or Chelex resin to remove metal contaminants.

  • Chemical Exchange: If the fluorine atom is exchanging between two or more chemical environments on the NMR timescale, the resulting peak will be broad.[8]

    • Solution: This is a characteristic of your molecule's dynamics. You can confirm this by acquiring spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may sharpen the signal into a single averaged peak.

// Node Definitions start [label="Start: Low S/N in ¹⁹F NMR", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="Is sample concentration adequate?\n(> 1-5 mg/mL)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_scans [label="Is the number of scans sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_t1 [label="Are T1 relaxation times long?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_probe [label="Is the NMR probe properly tuned to the ¹⁹F frequency?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

increase_conc [label="Action: Increase sample concentration or use a more sensitive probe.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; increase_scans [label="Action: Increase the number of scans (NS).\nS/N increases with √NS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_relax [label="Action: Add a relaxation agent (e.g., Cr(acac)₃) and/or increase the relaxation delay (D1).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tune_probe [label="Action: Re-tune and match the probe for the ¹⁹F nucleus.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end_good [label="Result: S/N Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conc; check_conc -> increase_conc [label="No"]; increase_conc -> end_good; check_conc -> check_scans [label="Yes"];

check_scans -> increase_scans [label="No"]; increase_scans -> end_good; check_scans -> check_t1 [label="Yes"];

check_t1 -> add_relax [label="Yes"]; add_relax -> end_good; check_t1 -> check_probe [label="No"];

check_probe -> tune_probe [label="No"]; tune_probe -> end_good; check_probe -> end_good [label="Yes"]; } end_dot Caption: Troubleshooting workflow for low signal-to-noise in ¹⁹F NMR.

Section 2: Mass Spectrometry (MS)

The high electronegativity and strong C-F bonds of fluorinated compounds introduce specific challenges and behaviors in mass spectrometry.[8] Understanding these can be key to successful structure elucidation and quantification.

Frequently Asked Questions (FAQs): MS of Fluorinated Compounds

Q1: Why do I see poor ionization efficiency or signal suppression with my fluorinated analyte, especially in ESI?

A1: This is a very common issue. The problem often lies not with the analyte itself, but with the mobile phase additives. Trifluoroacetic acid (TFA), a common additive in reversed-phase chromatography for improving peak shape, is a notorious suppressor of ionization in positive-mode ESI.[10] TFA forms strong ion pairs with positively charged analytes in the gas phase, which prevents the analyte from being detected as a free ion, thereby reducing its signal.[10][11][12]

Q2: What are some characteristic fragmentation patterns for fluorinated compounds?

A2: Fluorinated compounds often exhibit predictable fragmentation patterns.

  • Loss of HF: A neutral loss of 20 Da ([M-HF]⁺) is common.[8]

  • Loss of F radical: A loss of 19 Da ([M-F]⁺) can also be observed.[8]

  • Stable Fragments: Compounds containing a trifluoromethyl (-CF₃) group frequently show a very stable and often abundant [CF₃]⁺ fragment at m/z 69.[8] Similarly, longer perfluoroalkyl chains can produce fragments like [C₂F₅]⁺ at m/z 119.[8]

Troubleshooting Guide: Mass Spectrometry

Q: My instrument shows significant "memory effects" after running a highly fluorinated sample. What's happening?

A: While many fluorocarbons are inert and pump out of a mass spectrometer quickly, some can adsorb onto surfaces within the ion source or transfer lines.[8][13] This leads to a persistent background signal in subsequent runs, known as a memory effect.

  • Solution: To mitigate this, implement rigorous wash cycles between samples using a strong solvent like isopropanol or acetonitrile. If the problem persists, the ion source may require a more thorough cleaning as per the manufacturer's protocol.[8]

Q: I am analyzing per- and polyfluoroalkyl substances (PFAS) and struggle with background contamination. What are the sources?

A: This is a critical challenge in PFAS analysis due to their widespread use. A major source of contamination is the analytical instrument itself. Many components in a standard LC-MS system, such as PTFE tubing, solvent frits, and vial caps, are made of fluoropolymers.[8] These can leach fluorinated compounds, leading to significant background noise that can obscure the detection of trace-level analytes.[8][14]

  • Solution: Use an LC system specifically designed for PFAS analysis with PTFE-free components. Scrutinize all labware, solvents, and reagents for potential fluorine contamination.[8]

Data Presentation: Common Mass Fragments of Fluorinated Compounds
Ion Typem/z ChangeDescription / Common Source
[M-F]⁺M-19Loss of a fluorine radical from the molecular ion.[8]
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule.[8]
[CF₃]⁺69A very stable and often abundant fragment from compounds containing a CF₃ group.[8]
[C₂F₅]⁺119Fragment from compounds with longer perfluoroalkyl chains.[8]

Section 3: Chromatography (HPLC/GC)

The unique polarity and interaction profiles of fluorinated compounds require careful consideration during chromatographic method development.

Frequently Asked Questions (FAQs): Chromatography

Q1: What type of HPLC column is best for separating polar fluorinated compounds?

A1: For highly polar fluorinated analytes that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[15] HILIC columns use a hydrophilic stationary phase to retain and separate polar compounds.[15] Alternatively, modern reversed-phase columns designed for polar analytes, often labeled as "Aqueous C18" or similar, can provide good retention and are compatible with highly aqueous mobile phases.[16][17]

Q2: I'm seeing poor peak shape (tailing) for my fluorinated analyte in reversed-phase LC. What could be the cause?

A2: Peak tailing can result from secondary interactions between your analyte and active sites on the column's silica backbone.[8] Fluorinated compounds, particularly those with basic functional groups, can interact with residual silanols on the silica surface.

  • Solution: Ensure you are using a high-quality, end-capped column. Operating at a lower pH (e.g., with formic acid in the mobile phase) can protonate the silanols and reduce these unwanted interactions. Using a column with a different stationary phase, such as one with a pentafluorophenyl (PFP) phase, can also offer alternative selectivity and improve peak shape for halogenated compounds.[18]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

This protocol outlines the key steps for obtaining accurate and precise quantitative results from ¹⁹F NMR experiments. qNMR is a powerful primary ratio method of measurement that does not require an identical standard for the analyte being quantified.

Objective: To determine the absolute concentration or purity of a fluorinated analyte using an internal calibration standard.

Materials:

  • NMR Spectrometer with a ¹⁹F-capable probe

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Analyte of interest

  • Certified Reference Material (CRM) for ¹⁹F qNMR (e.g., 4,4´-difluorobenzophenone)[9]

  • Class A volumetric flasks and pipettes

  • Microbalance

Procedure:

  • Preparation of the Standard Stock Solution:

    • Accurately weigh a known amount of the ¹⁹F qNMR CRM.

    • Dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of the Sample Solution:

    • Accurately weigh a known amount of the analyte.

    • Dissolve it in a precise volume of the deuterated solvent.

    • Add a precise volume of the Standard Stock Solution to the analyte solution. Ensure the final concentrations will result in signals with good signal-to-noise that are not saturated. A typical concentration range is 1-20 mg/mL.

  • NMR Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Crucial Acquisition Parameters:

      • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow all fluorine nuclei to fully relax. A conservative value is 7-10 times the longest T1 relaxation time of any signal of interest (analyte and standard).[9] If T1 is unknown, start with a D1 of at least 30 seconds.

      • Pulse Angle: Use a 90° pulse angle to maximize the signal in a single scan.

      • Spectral Width (SW): Ensure the spectral width is large enough to encompass all signals from both the analyte and the internal standard.

      • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for high precision).[19]

      • Decoupling: Use inverse gated proton decoupling to eliminate ¹H-¹⁹F coupling and prevent NOE distortions.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction across the entire spectral region containing the signals of interest.

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

  • Calculation:

    • The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

References

  • Quantitative NMR Spectroscopy. University of St Andrews. Available from: [Link]

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 10129-10137. Available from: [Link]

  • Strynar, M., & Lindstrom, A. (2008). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of The American Society for Mass Spectrometry, 19(6), 757-766. Available from: [Link]

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. National Institute of Justice. Available from: [Link]

  • Jamari, N. L. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 733. Available from: [Link]

  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available from: [Link]

  • Gonet, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. Available from: [Link]

  • Schmid, M. B., et al. (2019). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available from: [Link]

  • Gustavsson, S. A., et al. (2001). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. Journal of Chromatography A, 937(1-2), 41-47. Available from: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. Available from: [Link]

  • Gonet, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. Available from: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. Available from: [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. Available from: [Link]

  • HPLC Column Selection Guide. Scribd. Available from: [Link]

  • HPLC Column Types - Liquid Chromatography. Waters Corporation. Available from: [Link]

  • Gustavsson, S. A., et al. (2001). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. Available from: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. JD Supra. Available from: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes. Available from: [Link]

  • HPLC Column Selection Made Easy Poster. S4Science. Available from: [Link]

  • Lesniewski, P. J., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4237-4243. Available from: [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. Available from: [Link]

  • The Challenges of Characterizing PFAS in the Environment. LCGC International. Available from: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Available from: [Link]

  • Steward, K. (2023). Overcoming Challenges in PFAS Detection. Technology Networks. Available from: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. Available from: [Link]

  • Washington, J. W., et al. (2015). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 49(14), 8563-8571. Available from: [Link]

  • Jee, J. (2019). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 14(10), 995-1006. Available from: [Link]

  • Nmr spectroscopy of fluorine 19. (2016). SlideShare. Available from: [Link]

  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • Deoxyfluorination of Aliphatic Alcohols. (2018). Science of Synthesis, 1-28. Available from: [Link]

  • 19F NMR line spectra. (2021). Chemistry Stack Exchange. Available from: [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments, (88), 51582. Available from: [Link]

  • Organofluorine chemistry. Wikipedia. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Available from: [Link]

Sources

optimizing reaction conditions for peptide coupling with 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Coupling Partner

Welcome to the technical support guide for optimizing peptide coupling reactions with 3-Amino-1,1,1-trifluoropropan-2-ol. This unique amino alcohol is a valuable building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides. However, the very features that make it attractive also render it a challenging substrate for standard peptide synthesis protocols.

The primary difficulties arise from two core properties:

  • Reduced Nucleophilicity: The potent electron-withdrawing effect of the CF₃ group significantly decreases the nucleophilicity of the adjacent amino group, making it a sluggish reactant in amide bond formation.[1][2]

  • Steric Hindrance: The bulky trifluoromethyl group, in proximity to the secondary alcohol, creates a sterically crowded environment that can impede the approach of an activated carboxylic acid.[1][3]

This guide provides a structured approach to overcoming these challenges, offering field-proven insights, detailed troubleshooting protocols, and a comprehensive set of frequently asked questions to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield consistently low when using this compound?

Low coupling yields are the most common issue and typically stem from the inherent low reactivity of the amine. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often insufficient for activating the carboxyl group to a reactive enough state to be attacked by this electron-deficient amine.[2][3] To achieve high yields, you must employ more potent coupling reagents and optimized conditions.

Q2: Which coupling reagents are most effective for this specific amine?

For challenging couplings involving sterically hindered and electron-deficient amines, onium salt-based reagents are the gold standard.[3] These reagents form highly reactive intermediates that can overcome the low nucleophilicity of the substrate.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended. HATU generates a highly reactive OAt-active ester.[4][5][6] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the coupling, which is thought to stabilize the transition state and accelerate the reaction.[6][7]

  • Oxyma-based Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent, non-explosive alternative to HATU.[8][9] It is based on OxymaPure, an additive that often provides performance similar or even superior to HOAt-based reagents.[7][9][10]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective, generating reactive OBt-esters. While highly efficient, they can be slightly less potent than their HATU counterparts for the most difficult cases.[3][4]

Q3: What are the optimal reaction conditions (base, solvent, temperature)?

Optimizing the reaction environment is as crucial as selecting the right coupling reagent.

  • Base: A strong, non-nucleophilic, hindered base is required to deprotonate the carboxylic acid without causing side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[4][11] In cases where racemization of the activated amino acid is a concern, using a weaker or more sterically hindered base like 2,4,6-collidine can be beneficial.[3][12]

  • Solvent: High-polarity aprotic solvents are necessary to ensure proper solvation of the peptide-resin and reagents. N,N-Dimethylformamide (DMF) is the workhorse solvent for solid-phase peptide synthesis (SPPS).[13][14] If peptide aggregation becomes an issue, switching to or using a mixture including N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can improve solvation and yields.[15][16]

  • Temperature: Most couplings can be performed at room temperature (20-25°C). For particularly stubborn couplings, gentle heating (30-40°C) or the use of a microwave peptide synthesizer can significantly increase the reaction rate.[3] However, be aware that elevated temperatures also increase the risk of racemization.[3]

Q4: Do I need to protect the hydroxyl group on this compound?

Yes, this is a critical consideration. The secondary alcohol is nucleophilic and can compete with the amine in reacting with the activated carboxyl group, leading to the formation of an undesired ester linkage (O-acylation).[1] While some aqueous coupling methods have been shown to reduce O-acylation due to hydrogen bonding with water, this is not reliable in standard organic solvents.[17]

Recommendation: To prevent this side reaction, the hydroxyl group should be protected with a suitable protecting group (e.g., t-butyl (tBu), trityl (Trt)) that is stable throughout the peptide synthesis and can be removed during the final cleavage step.

Q5: How can I effectively monitor the reaction and know when it is complete?

Monitoring the disappearance of the free amine on the solid support is essential. The Kaiser test is a common qualitative method that gives a dark blue color in the presence of primary amines.[15] However, for this secondary amine, the test might be less reliable. A chloranil test or isatin test can be more effective for secondary amines.

For definitive analysis, cleaving a small sample of the resin and analyzing the product by LC-MS is the most reliable method to confirm the successful coupling and identify any potential side products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling reaction.

Problem 1: Incomplete Coupling

(Indicated by a positive Kaiser/Chloranil test or presence of starting material in LC-MS after the first coupling)

Potential Cause Recommended Solution & Rationale
Insufficient Reagent Reactivity Switch to a more powerful onium salt coupling reagent like HATU or COMU . These generate more highly activated esters capable of reacting with the electron-poor amine.[4][7]
Low Reaction Rate Perform a double coupling . After the initial coupling time, filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid. This is standard practice for hindered residues.[1][11][15]
Steric Hindrance / Aggregation Increase the reaction time to 4-6 hours or even overnight. Alternatively, use a microwave synthesizer to enhance reaction kinetics.[3] Consider switching to a solvent like NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1) to disrupt secondary structures and improve solvation.[16]
Suboptimal Stoichiometry Increase the excess of the activated amino acid and coupling reagent to 3-4 equivalents relative to the resin loading capacity. This drives the reaction equilibrium towards the product.[1][11]
Problem 2: Side Product Formation

(Indicated by unexpected masses in LC-MS analysis)

Potential Cause Recommended Solution & Rationale
O-acylation Protect the hydroxyl group of the this compound with a suitable protecting group (e.g., tBu) prior to coupling. This is the most robust solution to prevent ester formation.[1]
Racemization of the Carboxylic Acid Minimize the pre-activation time before adding the solution to the amine. Use a less basic amine like 2,4,6-collidine instead of DIPEA.[3][12] Ensure the use of additives like HOAt or OxymaPure (inherent in HATU and COMU, respectively), which are superior to HOBt in suppressing racemization.[3][8][9]
Guanidinylation of the Amine This side reaction can occur when using excess uronium/aminium reagents (like HATU/HBTU) for extended periods.[8] To mitigate this, ensure a slight excess of the carboxylic acid relative to the coupling reagent and keep pre-activation times short before adding to the amine.[8]
Visual Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering an incomplete coupling reaction.

troubleshooting_workflow start Coupling Reaction Complete? kaiser_test Perform Kaiser/Chloranil Test or Test Cleavage start->kaiser_test is_positive Test Positive (Incomplete Reaction) kaiser_test->is_positive is_negative Test Negative (Complete) kaiser_test->is_negative double_couple Perform Double Coupling with Fresh Reagents is_positive->double_couple Standard Protocol proceed Proceed to Next Deprotection Step is_negative->proceed retest Retest for Completion double_couple->retest retest->is_negative Success still_positive Still Positive? retest->still_positive optimize Optimize Conditions: 1. Use HATU/COMU 2. Increase Time/Temp (Microwave) 3. Switch to NMP/DMSO still_positive->optimize Yes capping Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->capping If still incomplete capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Recommended Experimental Protocol

This protocol details a robust method for coupling an Fmoc-protected amino acid to this compound loaded onto a solid support (assuming the amine is the N-terminus on the resin).

Materials:
  • Peptide-resin with N-terminal this compound

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8 eq.)

  • Anhydrous DMF

  • 20% Piperidine in DMF

  • DCM (Dichloromethane)

Procedure:
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection (if applicable): If the preceding residue has an Fmoc group, treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly to remove all piperidine. Perform 5-7 alternating washes with DMF and DCM, finishing with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in anhydrous DMF.

    • Add DIPEA (8 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture (using a shaker or N₂ bubbling) for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly, and perform a completion test (e.g., Chloranil test).

    • Once the test is negative, drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (If Necessary): If the completion test is positive, repeat steps 4-6. It is often prudent to perform a double coupling by default for this challenging substrate.[11]

  • Capping (Optional but Recommended): If a small amount of unreacted amine remains after double coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA) for 30 minutes to cap any unreacted sites and prevent deletion sequences.[15]

HATU-Mediated Coupling Mechanism

The diagram below illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent amide bond formation.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base DIPEA OAt_Ester R-CO-OAt (Highly Reactive OAt-Ester) RCOO->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Amide R-CO-NH-R' (Peptide Bond) OAt_Ester->Amide + Amine Amine H₂N-R' (CF₃-Containing Amine) HOAt HOAt (Regenerated) Amine->HOAt

Caption: Mechanism of amide bond formation using HATU as the coupling reagent.

References

  • Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2460-2465. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • Guchhait, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3537-3540. Retrieved from [Link]

  • Tusa, I., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5671-5679. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Tusa, I., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5671-5679. Retrieved from [Link]

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 39(2), 114-120. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1193. Retrieved from [Link]

  • PEPTLAB. (n.d.). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems. Retrieved from [Link]

  • Garg, S., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2056-2067. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the structural elucidation of novel fluorinated compounds is paramount. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Amino-1,1,1-trifluoropropan-2-ol is a key chiral building block that combines the influential trifluoromethyl group with an amino alcohol moiety, making it a valuable synthon for pharmaceuticals. A definitive understanding of its structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is not just routine analysis; it is a critical step in ensuring the integrity of a synthetic pathway and the identity of the final product.

This guide provides an in-depth analysis of the 13C NMR chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we present a robust, data-driven comparison with structurally similar compounds. By dissecting the electronic effects of the trifluoromethyl (-CF3) and amino (-NH2) groups, we can confidently predict and interpret the spectral features of this important synthetic intermediate.

The Structural Influence: Predicting 13C NMR Shifts

The 13C NMR spectrum of this compound is defined by the interplay of its three key structural features: the electron-withdrawing trifluoromethyl group, the electron-donating amino group, and the hydroxyl group. To understand their combined effect, we will compare it with two closely related, commercially available analogues: 1,1,1-trifluoropropan-2-ol (which lacks the amino group) and 1-aminopropan-2-ol (which lacks the trifluoromethyl group).

The core logic of this comparison is illustrated below:

G cluster_0 Comparative Analysis Workflow A Target Molecule: This compound D Predicted 13C Spectrum A->D Synthesize Effects B Analogue 1: 1,1,1-Trifluoropropan-2-ol (Isolates -CF3 effect) B->A -NH2 +NH2 C Analogue 2: 1-Aminopropan-2-ol (Isolates -NH2 effect) C->A -CF3 +CF3 G cluster_1 NMR Experimental Workflow Prep Sample Preparation (Dissolution in Solvent) Setup Instrument Setup (Tuning & Shimming) Prep->Setup Ensures Homogeneity Acquire Data Acquisition (Pulse Sequence & Scans) Setup->Acquire Optimizes Signal Process Data Processing (FT, Phasing, Referencing) Acquire->Process Generates FID Result Final Spectrum (Peak Assignment) Process->Result Provides Chemical Shifts

Figure 2. A streamlined workflow for the acquisition and processing of a 13C NMR spectrum, highlighting the dependency of each step on the previous one for optimal results.

By following this guide, researchers can confidently predict, acquire, and interpret the 13C NMR spectrum of this compound, ensuring the structural verification of this versatile building block in their synthetic endeavors.

References

  • Kustov, L. M., et al. (2019). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 24(15), 2785. Available at: [Link]

  • Kelly, C. B., et al. (2016). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Chemical Science, 7(9), 5673–5677. Available at: [Link]

  • Tantillo, D. J., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • Córdova, A., et al. (2012). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Chemistry – A European Journal, 18(48), 15456-15465. Available at: [Link]

  • ACD/Labs. (2018). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Advanced Chemistry Development, Inc. Available at: [Link]

  • Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3899. Available at: [Link]

  • Bagno, A., et al. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(35), 10455–10462. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information (ESI) for Chemical Science. Available at: [Link]

  • Gerig, J. T. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 161, 10-15. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

  • Prakash, G. K. S., et al. (2002). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Available at: [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

A Comparative Guide to the Analysis of 3-Amino-1,1,1-trifluoropropan-2-ol: 19F NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated compounds, the accurate and efficient analysis of molecules like 3-Amino-1,1,1-trifluoropropan-2-ol is paramount. This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal analytical strategy for your research needs.

Introduction to this compound and its Analytical Challenges

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF₃) group can significantly enhance properties such as metabolic stability and bioavailability in drug candidates. However, the unique physicochemical characteristics of this small, polar, and fluorinated amino alcohol present distinct analytical challenges. Its high polarity can make it difficult to analyze by conventional gas chromatography without derivatization, while its lack of a strong chromophore complicates detection by UV-Vis in liquid chromatography.

This guide will explore how ¹⁹F NMR offers a direct and powerful method for the analysis of such compounds and how it compares to established chromatographic techniques.

¹⁹F NMR Analysis: A Direct and Sensitive Approach

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds due to the unique properties of the ¹⁹F nucleus. With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, it offers sensitivity comparable to that of proton (¹H) NMR.[1] A key advantage is the vast chemical shift range, which minimizes signal overlap, a common challenge in ¹H NMR.[1]

The Expected ¹⁹F NMR Signature of this compound
Experimental Protocol for ¹⁹F NMR Analysis

This protocol outlines a self-validating system for obtaining a high-quality ¹⁹F NMR spectrum of this compound.

Materials:

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD))

  • Internal standard (optional, e.g., trifluoroacetic acid (TFA))

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Choose a deuterated solvent that fully dissolves the sample. Given the polar nature of the analyte, D₂O or CD₃OD are suitable choices.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • For precise chemical shift referencing, a known quantity of an internal standard can be added.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a homogeneous field, resulting in sharp signals.

    • Set up a standard 1D ¹⁹F NMR experiment.

    • Key acquisition parameters to consider:

      • Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, increase to 5 times the longest T1 relaxation time.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and correctly phased signals.

    • Apply baseline correction.

    • Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. If not, an external reference can be used, or the solvent's residual signal can be used for ¹H referencing, and the ¹⁹F spectrum referenced indirectly.

    • Integrate the signal to determine relative quantities if other fluorine-containing species are present.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Up 1D 19F Experiment lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signal reference->integrate

Caption: Workflow for ¹⁹F NMR analysis.

Alternative Analytical Techniques: A Comparative Overview

While ¹⁹F NMR offers a direct and structurally informative analysis, chromatographic methods are widely used and provide complementary information, particularly for purity assessment and quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. However, the high polarity and hydrogen-bonding capacity of the amino and hydroxyl groups in this compound make it non-volatile, leading to poor peak shape and potential decomposition in the hot injector. Therefore, derivatization is mandatory for successful GC-MS analysis.

Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amine and hydroxyl groups with nonpolar moieties, thereby increasing volatility. Silylation is a common and effective method.

Experimental Protocol for GC-MS with Silylation:

  • Derivatization:

    • Place a known amount of the dried sample (e.g., 1 mg) in a reaction vial.

    • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., acetonitrile or pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectrum will show characteristic fragmentation patterns of the silylated derivative, which can be used for identification and confirmation.

G cluster_deriv Derivatization cluster_gcms GC-MS Analysis sample Dried Sample reagent Add Silylation Reagent & Solvent sample->reagent heat Heat to Complete Reaction reagent->heat inject Inject Derivatized Sample heat->inject separate Separate on GC Column inject->separate detect Detect & Fragment by MS separate->detect analyze Analyze Mass Spectrum detect->analyze

Caption: Workflow for GC-MS analysis with derivatization.
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds, making it a viable alternative for this compound without the need for derivatization. However, detection can be a challenge as the molecule lacks a strong UV chromophore. Therefore, detection methods such as mass spectrometry (LC-MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) are often preferred. For UV detection, derivatization with a UV-active tag may be necessary for high sensitivity.

Experimental Protocol for HPLC-MS:

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC-MS Analysis:

    • HPLC Column: A column that provides retention for polar compounds is required. Options include:

      • Reversed-Phase (RP) with an aqueous mobile phase: A C18 column may not provide sufficient retention. A polar-embedded or polar-endcapped C18 column, or an aqueous C18 column, would be a better choice.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent option for retaining highly polar analytes. The mobile phase would consist of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

    • Mobile Phase: A typical mobile phase for HILIC would be a gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve peak shape and ionization for MS detection.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is ideal for detecting the protonated molecule [M+H]⁺ of this compound.

G cluster_prep Sample Preparation cluster_hplcms HPLC-MS Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Separate on HILIC or Polar RP Column inject->separate detect Detect by ESI-MS separate->detect analyze Analyze Mass-to-Charge Ratio detect->analyze

Caption: Workflow for HPLC-MS analysis.

Performance Comparison

Feature¹⁹F NMRGC-MSHPLC-UV/MS
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution and filtration
Analysis Time Fast (minutes per sample)Moderate (includes derivatization time)Moderate
Structural Information High (chemical shift, coupling)High (fragmentation pattern)Low (UV) to High (MS)
Quantification Excellent (with internal standard)Good (with internal standard)Good (with internal standard)
Sensitivity Moderate to HighHighModerate (UV) to High (MS)
Selectivity Excellent for fluorinated compoundsGood (separation-based)Good (separation-based)
Destructive? NoYesYes (for MS)
Key Advantage Direct, unambiguous detection of the fluorinated moiety; non-destructive.High separation efficiency for complex mixtures (after derivatization).Applicable to non-volatile compounds without derivatization.
Key Disadvantage Lower sensitivity than MS; requires specialized probe.Derivatization adds complexity and potential for error.UV detection lacks sensitivity; MS detector is more expensive.

Conclusion and Recommendations

The choice of analytical technique for this compound depends on the specific analytical goal.

  • For structural confirmation and direct, unambiguous identification, ¹⁹F NMR is the superior technique. Its simplicity, speed, and the wealth of structural information it provides make it the go-to method for confirming the presence and electronic environment of the trifluoromethyl group.

  • For purity analysis and the identification of volatile impurities in a complex matrix, GC-MS is a powerful option, provided that a reliable derivatization protocol is established.

  • For routine quantification in a quality control environment or for analyzing the compound in biological matrices, HPLC, particularly when coupled with mass spectrometry, is a highly effective and robust method.

In a drug development setting, a combination of these techniques is often employed. ¹⁹F NMR provides initial structural verification, while HPLC-MS is used for subsequent purity testing, stability studies, and pharmacokinetic analysis. This integrated approach leverages the strengths of each technique to provide a comprehensive analytical characterization of this important fluorinated building block.

References

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Agilent Technologies. (2011). Amino alcohols, C2 - C5. Application Note. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Chromatography Online. (2012). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Amino-1,1,1-trifluoropropan-2-ol. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles of amino alcohols and fluorinated compounds to offer a predictive comparison with its non-fluorinated analogue, 1-amino-2-propanol. Our objective is to equip you with the foundational knowledge to anticipate, interpret, and design mass spectrometry experiments for novel fluorinated small molecules.

Introduction: The Significance of Fluorinated Amino Alcohols

This compound is a fascinating molecule for its potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Understanding the fragmentation behavior of such molecules under mass spectrometric conditions is paramount for their identification, characterization, and quantification in complex matrices.

This guide will explore the predicted fragmentation pathways of this compound and compare them to the known fragmentation of 1-amino-2-propanol. This comparative approach will highlight the directing influence of the highly electronegative trifluoromethyl group on bond cleavage.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is expected to be dominated by several key processes, primarily driven by the presence of the amino, hydroxyl, and trifluoromethyl functional groups. Under typical Electron Ionization (EI) conditions, the initial event is the formation of a molecular ion ([M]•+). Due to the presence of a nitrogen atom, the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule.[2][3]

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation pattern for both amines and alcohols.[4] This process involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation. For this compound, two primary alpha-cleavage pathways are anticipated:

  • Cleavage adjacent to the nitrogen: This would result in the loss of a CH(OH)CF3 radical and the formation of a [CH2NH2]+ ion at m/z 30. This is a very common fragment for primary amines.[3]

  • Cleavage adjacent to the oxygen: This would involve the cleavage of the C1-C2 bond, leading to the loss of an aminomethyl radical (•CH2NH2) and the formation of a [CH(OH)CF3]+ ion.

Influence of the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the fragmentation pathways.[1] It will likely promote cleavage at the C2-C3 bond, leading to the formation of a stable [CF3]+ cation at m/z 69 or a [M-CF3]+ fragment. The C-F bond itself is very strong and less likely to cleave.

Neutral Losses

The loss of small, stable neutral molecules is another common fragmentation route. For this compound, the following neutral losses are predicted:

  • Loss of water ([M-18]): Dehydration is a common fragmentation pathway for alcohols, although the molecular ion peak for alcohols can sometimes be weak or absent.[4][5]

  • Loss of ammonia ([M-17]): While less common for primary amines than for amides, the loss of ammonia can occur.

  • Loss of HF ([M-20]): The presence of fluorine atoms allows for the potential elimination of a molecule of hydrogen fluoride.

Predicted Mass Spectrum Fragments

The following table summarizes the predicted key fragments for this compound.

Predicted Fragment Ion m/z Proposed Fragmentation Pathway
[C3H6F3NO]+• (Molecular Ion)129Ionization of the parent molecule
[C3H4F3NO]+•111Loss of H2O
[C2H3F3O]+99Loss of •CH2NH2 (alpha-cleavage)
[CH2NH2]+30Loss of •CH(OH)CF3 (alpha-cleavage)
[CF3]+69Cleavage of the C2-C3 bond
[C3H5NO]+71Loss of HF

Comparative Fragmentation: 1-Amino-2-propanol

To understand the impact of the trifluoromethyl group, we will now examine the known fragmentation of its non-fluorinated counterpart, 1-amino-2-propanol. The mass spectrum of this compound is well-characterized and serves as an excellent baseline for comparison.

Known Fragmentation of 1-Amino-2-propanol

The mass spectrum of 1-amino-2-propanol is dominated by alpha-cleavage.[6]

  • Dominant Alpha-Cleavage: The most prominent peak in the EI mass spectrum of 1-amino-2-propanol is typically at m/z 44, corresponding to the [CH(OH)CH3]+ ion, resulting from the loss of the •CH2NH2 radical. The alternative alpha-cleavage, leading to the [CH2NH2]+ ion at m/z 30, is also observed but is generally of lower intensity.

  • Molecular Ion: The molecular ion peak at m/z 75 is often of low abundance.[6]

  • Other Fragments: Other notable fragments include those resulting from the loss of water ([M-18]) and methyl radical ([M-15]).

Observed Fragment Ion m/z Fragmentation Pathway
[C3H9NO]+• (Molecular Ion)75Ionization of the parent molecule
[C2H6N]+44Loss of •CH2OH (alpha-cleavage)
[CH4N]+30Loss of •CH(OH)CH3 (alpha-cleavage)
[C3H7O]+59Loss of •NH2
[C3H5N]+•57Loss of H2O

Experimental Protocols

For researchers wishing to acquire mass spectra of this compound, the following experimental setup provides a robust starting point.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis or to an appropriate concentration for LC-MS analysis.

Mass Spectrometry Conditions

The following parameters are recommended for a triple quadrupole or time-of-flight mass spectrometer.

Parameter Electron Ionization (EI) for GC-MS Electrospray Ionization (ESI) for LC-MS
Ion Source EIESI
Ionization Mode PositivePositive
Electron Energy 70 eV-
Source Temperature 230 °C120 °C
Capillary Voltage -3.5 kV
Cone Voltage -30 V
Desolvation Gas Flow -600 L/hr
Desolvation Temperature -350 °C
Mass Range m/z 20-200m/z 20-200

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

Predicted Fragmentation of this compound

M+ (m/z 129) M+ (m/z 129) m/z 111 [M-H2O]+ (m/z 111) M+ (m/z 129)->m/z 111 -H2O m/z 99 [M-CH2NH2]+ (m/z 99) M+ (m/z 129)->m/z 99 -•CH2NH2 (α-cleavage) m/z 30 [CH2NH2]+ (m/z 30) M+ (m/z 129)->m/z 30 -•CH(OH)CF3 (α-cleavage) m/z 69 [CF3]+ (m/z 69) M+ (m/z 129)->m/z 69 -•CH(OH)CH2NH2

Caption: Predicted fragmentation of this compound.

Known Fragmentation of 1-Amino-2-propanol

M+ (m/z 75) M+ (m/z 75) m/z 44 [M-CH2NH2]+ (m/z 44) M+ (m/z 75)->m/z 44 -•CH2NH2 (α-cleavage) m/z 30 [CH2NH2]+ (m/z 30) M+ (m/z 75)->m/z 30 -•CH(OH)CH3 (α-cleavage) m/z 57 [M-H2O]+ (m/z 57) M+ (m/z 75)->m/z 57 -H2O

Caption: Known fragmentation pathways of 1-amino-2-propanol.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established principles and comparing them to a non-fluorinated analogue, we can anticipate the key fragmentation pathways. The dominant features are expected to be alpha-cleavage adjacent to the nitrogen and fragmentation influenced by the trifluoromethyl group. This predictive analysis serves as a valuable tool for researchers in the initial stages of compound identification and characterization.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). Journal of Mass Spectrometry, 51(1), 58-67. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (n.d.). Dummies.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • ChemWhat. (n.d.). 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2021). Pharmaceuticals, 14(10), 963. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2020). Journal of Mass Spectrometry, 55(1), e4457. [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. (2021). International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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comparing synthetic routes to 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 3-Amino-1,1,1-trifluoropropan-2-ol: A Comparative Analysis

Introduction

This compound is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The vicinal amino alcohol motif is a common pharmacophore found in numerous biologically active molecules. The stereochemistry of the two adjacent chiral centers is often critical for therapeutic efficacy, making enantioselective and diastereoselective synthesis a primary challenge for medicinal chemists.

This guide provides a comparative analysis of the principal synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide detailed experimental protocols for the most salient examples. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic route based on their specific project goals, whether they be scalability, stereochemical purity, or cost-effectiveness.

Core Synthetic Strategies: An Overview

The synthesis of this target molecule can be broadly approached from several retrosynthetic disconnections. The most common strategies involve forming the C-N bond or the C-C bond, or stereoselectively reducing a prochiral ketone. We will explore three dominant and mechanistically distinct pathways:

  • Reduction of α-Amino Trifluoromethyl Ketone Precursors: A convergent and highly adaptable route.

  • Nucleophilic Trifluoromethylation of α-Amino Aldehydes: A powerful method for installing the CF₃ group with stereocontrol.

  • Henry Reaction Followed by Reduction: A classical C-C bond-forming strategy adapted for fluorinated compounds.

The following diagram illustrates the general workflow and convergence of these primary synthetic pathways.

G A Route 1: α-Amino Acid Derivative D α-Amino Trifluoromethyl Ketone A->D  Dakin-West Reaction  (TFAA) B Route 2: α-Amino Aldehyde E β-Amino-α-trifluoromethyl (silyl) alcohol B->E  Nucleophilic Trifluoromethylation  (TMSCF₃) C Route 3: Fluoral Hydrate + Nitroalkane F β-Nitro-α-trifluoromethyl Alcohol C->F  Henry Reaction Target This compound D->Target  Stereoselective  Reduction E->Target  Desilylation F->Target  Nitro Group  Reduction

Caption: General workflows for the synthesis of this compound.

Route 1: Reduction of α-Amino Trifluoromethyl Ketone Precursors

This is arguably the most direct and frequently employed strategy. It involves the synthesis of an α-amino trifluoromethyl ketone, which is then reduced stereoselectively to the desired amino alcohol. The key advantage lies in the ready availability of α-amino acid starting materials and the well-established methods for stereoselective ketone reduction.

Mechanistic Considerations & Experimental Choices

Step 1: Ketone Formation. The primary method for converting an α-amino acid into the corresponding α-amino trifluoromethyl ketone is the Dakin-West reaction.[1] In this process, an N-protected amino acid is treated with trifluoroacetic anhydride (TFAA). The anhydride serves both as the acylating agent and the source of the trifluoromethyl group. N-protection (e.g., with Boc or Cbz groups) is crucial to prevent unwanted side reactions at the amino group.

Step 2: Stereoselective Reduction. This is the critical, stereochemistry-defining step. The choice of reducing agent and catalyst determines the enantiomeric and diastereomeric outcome.

  • For Diastereoselectivity (Substrate Control): Simple hydride reagents like sodium borohydride (NaBH₄) can be used. The stereochemical outcome is often governed by Felkin-Anh or Cram-chelation models, where the existing chiral center at the α-carbon directs the hydride attack. However, this often leads to mixtures of diastereomers.

  • For Enantioselectivity (Catalyst Control): For creating a specific enantiomer from a prochiral ketone or achieving high diastereoselectivity that overrides substrate control, asymmetric reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method, utilizing a chiral oxazaborolidine catalyst with a borane source (e.g., borane-dimethyl sulfide complex) to deliver hydride to one face of the ketone with high fidelity.[2]

Representative Protocol: Asymmetric CBS Reduction

This protocol describes the asymmetric reduction of a protected α-amino trifluoromethyl ketone to yield the corresponding amino alcohol with high enantioselectivity.[2]

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Borane Complexation: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C. Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes to allow for complex formation.

  • Substrate Addition: In a separate flask, dissolve the N-protected 3-amino-1,1,1-trifluoropropan-2-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane complex at -20 °C over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching and Workup: Upon completion, slowly quench the reaction by the dropwise addition of methanol. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the protected amino alcohol. Subsequent deprotection affords the final product.

Route 2: Nucleophilic Trifluoromethylation of α-Amino Aldehydes

This strategy builds the molecule by forming the C-CF₃ bond via nucleophilic addition of a trifluoromethyl equivalent to an N-protected α-amino aldehyde. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common and effective source for the trifluoromethyl nucleophile.[1][3]

Mechanistic Considerations & Experimental Choices

The reaction is typically initiated by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a carbonate base.[1] The initiator activates the TMSCF₃ to generate a transient trifluoromethyl anion (or a related hypervalent silicon species), which then attacks the carbonyl carbon of the aldehyde.

The stereoselectivity of the addition is a key consideration.

  • Substrate-Controlled Diastereoselectivity: The chirality of the α-amino group can direct the incoming CF₃ group, often favoring the formation of the anti-diastereomer due to steric hindrance, as predicted by the Felkin-Anh model.

  • Chelation Control: To achieve the syn-diastereomer, reaction conditions can be modified to favor a chelation-controlled pathway. This typically involves using a Lewis acidic metal salt that can coordinate to both the carbonyl oxygen and the nitrogen of the protecting group, forcing the CF₃ group to attack from the opposite face.

Diagram of Stereocontrol in Trifluoromethylation

G cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Chelation Model A α-Amino Aldehyde B Transition State (Large group perpendicular to C=O) A->B TMSCF₃, TBAF C anti-Product (Favored) B->C Nucleophilic Attack D α-Amino Aldehyde E Chelated Intermediate (Rigid 5-membered ring) D->E TMSCF₃, Lewis Acid (e.g., TiCl₄) F syn-Product (Favored) E->F Nucleophilic Attack

Caption: Stereochemical models for nucleophilic trifluoromethylation.

Route 3: Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction involving the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1] In this context, nitromethane adds to fluoral (or its hydrate), a highly electrophilic aldehyde due to the electron-withdrawing trifluoromethyl group. The resulting β-nitro alcohol is then reduced to the target β-amino alcohol.

Mechanistic Considerations & Experimental Choices

Step 1: Henry Reaction. The reaction is typically catalyzed by a weak base, such as potassium carbonate (K₂CO₃). The base deprotonates nitromethane to form a nitronate anion, which acts as the nucleophile. The high reactivity of fluoral ensures a good yield of the initial adduct, 1,1,1-trifluoro-3-nitropropan-2-ol.[1]

Step 2: Nitro Group Reduction. The reduction of the nitro group to an amine is the final step. Several methods are effective:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Raney Nickel (Raney-Ni) or Palladium on carbon (Pd/C) under a hydrogen atmosphere. A key advantage is that, unlike with chlorinated analogues, reductive defluorination is generally not observed.[1]

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid can also be used, though they often require more demanding workup procedures.

This route is particularly useful for producing the racemic amino alcohol on a large scale due to the low cost of the starting materials (fluoral and nitromethane). Asymmetric variants of the Henry reaction exist but can be challenging to optimize for trifluoromethylated substrates.

Comparative Data Summary

The following table summarizes the key performance indicators for the synthetic routes discussed.

FeatureRoute 1: Ketone ReductionRoute 2: Nucleophilic CF₃-ationRoute 3: Henry Reaction
Overall Yield Moderate to High (60-85%)High (70-90%)Moderate (50-70%)
Stereocontrol Excellent (with CBS catalyst, >95% ee)Good to Excellent (diastereoselective)Poor (typically racemic)
Scalability Good; catalyst loading can be an issueGood; TMSCF₃ can be costlyExcellent; inexpensive reagents
Starting Materials Amino acids (readily available)Amino aldehydes (require synthesis)Fluoral, nitromethane (commodity)
Key Reagents Chiral catalysts, borane reagentsTMSCF₃, fluoride sourceBasic catalyst, reducing agents (H₂)
Primary Use Case Enantiomerically pure synthesisDiastereoselective synthesisLarge-scale racemic synthesis

Conclusion

The synthesis of this compound can be achieved through several effective strategies, each with distinct advantages.

  • For the synthesis of specific, high-purity enantiomers , the asymmetric reduction of an α-amino trifluoromethyl ketone (Route 1) is the superior choice. The predictability and high enantiomeric excess afforded by catalysts like the CBS reagent make it ideal for drug discovery and development where stereochemistry is paramount.

  • When a specific diastereomer is the target and the precursor α-amino aldehyde is accessible, nucleophilic trifluoromethylation (Route 2) offers a powerful and high-yielding alternative. The stereochemical outcome can often be tuned by selecting between non-chelating and chelating conditions.

  • For applications where the racemic mixture is sufficient or for large-scale production where cost is the primary driver, the Henry reaction followed by reduction (Route 3) is the most economically viable path due to its use of inexpensive, readily available starting materials.

The selection of a synthetic route should be a strategic decision based on a careful evaluation of the project's specific requirements, including stereochemical purity, scale, cost, and available synthetic capabilities.

References

  • Bravo, P., et al. (Year). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Online]. Available: [Link]

  • Soloshonok, V.A., et al. (Year). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]

  • Wang, L., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Online]. Available: [Link]

  • Fustero, S., et al. (Year). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry. [Online]. Available: [Link]

  • de Vries, J.G., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Online]. Available: [Link]

  • Davis, F.A., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Makarov, I.S., et al. (Year). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Online]. Available: [Link]

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A Comparative Guide to 3-Amino-1,1,1-trifluoropropan-2-ol and Other Trifluoromethyl Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, modulating lipophilicity, and improving target affinity. This guide provides an in-depth, objective comparison of 3-Amino-1,1,1-trifluoropropan-2-ol with two structurally related trifluoromethyl amines: 2,2,2-trifluoroethylamine and 1,1,1-trifluoropropan-2-amine. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their molecular design strategies.

Introduction to Trifluoromethyl Amines

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule. The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This "metabolic shielding" can lead to a longer drug half-life and improved bioavailability. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a trifluoromethyl group, which can influence its ability to cross cellular membranes and interact with biological targets.[2]

This guide focuses on a comparative analysis of three key trifluoromethyl amines, highlighting their synthesis, physicochemical properties, and potential applications.

Diagram of the Compared Trifluoromethyl Amines

cluster_0 Compared Trifluoromethyl Amines A This compound B 2,2,2-Trifluoroethylamine C 1,1,1-Trifluoropropan-2-amine

Caption: The three trifluoromethyl amines discussed in this guide.

Synthesis of the Compared Amines

The synthetic accessibility of these building blocks is a critical consideration for their practical application in research and development.

This compound: This molecule can be synthesized through various routes, often involving the opening of a trifluoromethyl-substituted epoxide with an amine source or the reduction of a corresponding amino ketone.

2,2,2-Trifluoroethylamine: Several methods have been reported for the synthesis of 2,2,2-trifluoroethylamine. One common approach involves the reaction of 2,2,2-trifluoroethyl sulfonate with ammonia.[3] Another method utilizes the reduction of trifluoroacetamide with a suitable reducing agent like lithium aluminum hydride.[4] A preparation from 2,2,2-trifluoroethylamine involves its reaction with a saturated hydrochloric acid solution in ethanol to yield the hydrochloride salt.[5]

1,1,1-Trifluoropropan-2-amine: This chiral amine can be synthesized enantioselectively, for instance, through the reduction of a chiral sulfinimine derived from 1,1,1-trifluoroacetone.[5] Racemic 1,1,1-trifluoropropan-2-amine can be prepared by the high-pressure reduction of the corresponding oxime or through a base-catalyzed isomerization of the benzyl imine of 1,1,1-trifluoroacetone.[5][6]

Physicochemical Properties: A Head-to-Head Comparison

The subtle structural differences between these three amines lead to distinct physicochemical properties, which are crucial for their behavior in biological systems.

PropertyThis compound2,2,2-Trifluoroethylamine1,1,1-Trifluoropropan-2-amine
Molecular Weight ( g/mol ) 129.08[7]99.06[8]113.08[9]
pKa (predicted) 10.14 ± 0.35[3][6][10]5.47 ± 0.30[11]-
pKa (experimental) -5.7[8]-
logP (calculated) -0.507[12]-

Note: Experimental data for some properties were not available in the searched literature. Predicted values are provided for guidance.

The presence of the hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to the other two amines. The predicted pKa of this compound is significantly higher than the experimental pKa of 2,2,2-trifluoroethylamine, suggesting it is a stronger base. This difference can be attributed to the insulating effect of the additional carbon atom between the electron-withdrawing trifluoromethyl group and the amine.

Metabolic Stability

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human or other species)

  • Test compounds (this compound, 2,2,2-trifluoroethylamine, 1,1,1-trifluoropropan-2-amine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (to initiate and sustain the metabolic reactions)

  • Acetonitrile or other suitable organic solvent (to stop the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compounds in a suitable solvent.

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound.

Workflow for Microsomal Stability Assay

A Prepare Reaction Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points C->D E Stop Reaction (Add Cold Solvent) D->E F Analyze by LC-MS/MS E->F

Caption: A generalized workflow for an in vitro microsomal stability assay.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Test compounds

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.

  • Shake the vial for a sufficient time to allow for equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Reactivity and Applications

The reactivity of the amino group in these compounds is influenced by the proximity of the electron-withdrawing trifluoromethyl group. This can affect their nucleophilicity and basicity, which in turn influences their utility in various applications.

  • This compound: The presence of both an amino and a hydroxyl group makes this a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and chiral ligands for asymmetric synthesis.

  • 2,2,2-Trifluoroethylamine: This amine is a valuable building block in the synthesis of various biologically active compounds, including insecticides and pharmaceuticals.[4][13] Its reduced basicity compared to non-fluorinated analogs can be advantageous in certain applications.

  • 1,1,1-Trifluoropropan-2-amine: As a chiral amine, this compound is particularly useful in asymmetric synthesis, serving as a chiral auxiliary or a building block for chiral ligands.[5]

Conclusion

This compound, 2,2,2-trifluoroethylamine, and 1,1,1-trifluoropropan-2-amine each offer a unique set of properties that can be strategically employed in drug discovery and chemical synthesis. The choice between them will depend on the specific requirements of the target molecule, including desired basicity, polarity, and stereochemistry. While this guide provides a comparative overview based on available data, further experimental investigation is warranted to fully elucidate the comparative metabolic stability and other key properties of these valuable trifluoromethyl-containing building blocks.

References

  • Manufacturing method of 2,2,2-trifluoroethylamine.
  • This compound - PubChem. [Link]
  • Cas 431-38-9,3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | lookchem. [Link]
  • Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 - Changzhou Kangmei Chemical Industry Co.,Limited. [Link]
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A Guide to the Conformational Landscape of 3-Amino-1,1,1-trifluoropropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. A key aspect of the influence of the trifluoromethyl group is its effect on the conformational preferences of a molecule. This guide provides an in-depth analysis of the conformational landscape of 3-Amino-1,1,1-trifluoropropan-2-ol and its derivatives, a class of compounds with significant potential in the development of novel therapeutics and chiral ligands.

We will explore the subtle interplay of steric and electronic effects that govern the three-dimensional structure of these molecules, with a particular focus on the gauche effect and the role of intramolecular hydrogen bonding. This guide will compare and contrast experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational approaches for elucidating the preferred conformations. By understanding the principles that dictate the spatial arrangement of these molecules, researchers can better design and synthesize derivatives with optimized properties for their specific applications.

Key Factors Influencing Conformation

The conformational preferences of this compound derivatives are primarily dictated by a delicate balance of several non-covalent interactions. Understanding these forces is crucial for predicting and controlling the three-dimensional structure of these molecules.

The Gauche Effect

A cornerstone of organofluorine chemistry is the gauche effect , which describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents, or an electronegative substituent and a bulky group, are positioned at a dihedral angle of approximately 60° to each other. This is often counterintuitive to steric considerations, which would favor an anti-periplanar arrangement (180°).

In the context of this compound derivatives, the strong electronegativity of the fluorine atoms in the CF₃ group and the oxygen of the hydroxyl group can lead to a gauche preference around the C1-C2 bond. This effect is attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H or C-C σ-bonding orbital into an adjacent C-F σ*-antibonding orbital.

Intramolecular Hydrogen Bonding

The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the oxygen, nitrogen, and fluorine atoms) within the same molecule creates the potential for the formation of intramolecular hydrogen bonds (IMHBs). These interactions can significantly stabilize specific conformations and play a dominant role in shaping the molecule's potential energy surface. Several types of IMHBs are possible in this compound and its derivatives:

  • O-H···N: A hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom. This is a common and relatively strong IMHB in amino alcohols.

  • N-H···O: A hydrogen bond between a proton on the amino group and the lone pair of the hydroxyl oxygen.

  • O-H···F: Although fluorine is a weak hydrogen bond acceptor, the proximity of the CF₃ group to the hydroxyl group can facilitate the formation of a weak O-H···F hydrogen bond.

  • N-H···F: Similar to the O-H···F interaction, a weak hydrogen bond can form between an amino proton and a fluorine atom.

The relative strengths of these IMHBs and their influence on the overall conformation will depend on the specific substitution pattern of the derivative and the solvent environment.

Comparative Analysis of Conformational Analysis Techniques

A comprehensive understanding of the conformational preferences of this compound derivatives requires a multi-faceted approach, combining experimental data with theoretical calculations.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Vicinal coupling constants (³J), particularly between protons (³JHH) and between protons and fluorine (³JHF), are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, researchers can deduce the preferred rotamer populations around the C1-C2 and C2-C3 bonds. For instance, a larger ³J value for the H-C2-C3-H coupling would suggest a preference for an anti-periplanar arrangement of the protons, while a smaller value would indicate a gauche relationship.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. While invaluable, it is important to remember that the solid-state conformation may not always be the dominant conformation in solution due to packing forces and the absence of solvent effects. However, crystallographic data provides a crucial benchmark for validating computational models. For example, the X-ray crystal structure of an optically active form of a related β-amino-α-trifluoromethyl alcohol has been reported, confirming the stereochemistry of the molecule[1].

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface of a molecule and identifying its low-energy conformers. By performing a conformational search, researchers can identify all possible staggered rotamers and calculate their relative energies, thus predicting the most stable conformations. These calculations can also provide theoretical NMR coupling constants and other spectroscopic parameters that can be directly compared with experimental data for validation.

Experimental Protocols

General Synthesis of this compound Derivatives

A common route to β-amino-α-trifluoromethyl alcohols involves the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones[2].

Step 1: Synthesis of α-Aminoalkyl Trifluoromethyl Ketones

A general method for the synthesis of the precursor ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride (TFAA)[2].

Step 2: Reduction to the Amino Alcohol

The α-aminoalkyl trifluoromethyl ketone is then reduced to the corresponding β-amino-α-trifluoromethyl alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. The stereoselectivity of the reduction can be influenced by the choice of reagents and reaction conditions.

Data Presentation

Table 1: Comparison of Conformational Analysis Techniques

TechniqueAdvantagesLimitations
NMR Spectroscopy - Provides information about conformation in solution.- Can determine the relative populations of different conformers.- Non-destructive.- Provides time-averaged information.- Interpretation can be complex for flexible molecules.- Requires assignment of signals.
X-ray Crystallography - Provides a precise and unambiguous 3D structure.- Yields detailed geometric parameters.- Provides information only for the solid state.- Crystal packing forces can influence conformation.- Requires a suitable single crystal.
Computational Chemistry (DFT) - Can explore the entire potential energy surface.- Predicts relative energies of conformers.- Can calculate theoretical spectroscopic data for comparison.- Accuracy depends on the level of theory and basis set used.- Solvent effects can be challenging to model accurately.- Requires experimental validation.

Visualizations

G cluster_factors Key Conformational Influences cluster_techniques Analytical Approaches Gauche Effect Gauche Effect NMR Spectroscopy NMR Spectroscopy Gauche Effect->NMR Spectroscopy Influences ³J values Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->NMR Spectroscopy Affects chemical shifts Computational Chemistry Computational Chemistry NMR Spectroscopy->Computational Chemistry Provides data for comparison X-ray Crystallography X-ray Crystallography X-ray Crystallography->Computational Chemistry Validates models Computational Chemistry->Gauche Effect Predicts energetic preference Computational Chemistry->Intramolecular H-Bonding Calculates bond energies

Caption: Interplay of factors and techniques in conformational analysis.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted challenge that requires a synergistic approach combining experimental and computational methods. The gauche effect and the potential for various intramolecular hydrogen bonds are the dominant forces that dictate the preferred three-dimensional structures of these molecules. A thorough understanding of these conformational preferences is paramount for the rational design of new drug candidates and chiral auxiliaries. By leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain detailed insights into the structure-property relationships of this important class of fluorinated compounds, ultimately accelerating the discovery and development of new chemical entities with tailored functionalities.

References

  • Sieler, J., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article discussing X-ray structure of a similar compound, if a direct one isn't available, a general review would be cited here].
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Soloshonok, V. A., & Kukhar, V. P. (2007). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 63(33), 7793-7834. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

A Senior Scientist's Guide to Validating the Enantiomeric Purity of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of efficacy and safety. The compound 3-Amino-1,1,1-trifluoropropan-2-ol, a key chiral intermediate, presents a common yet critical analytical challenge: confirming its enantiomeric purity with unimpeachable accuracy. The presence of a trifluoromethyl group can significantly alter intermolecular interactions, while the amino and alcohol functionalities provide multiple sites for chiral recognition, making the choice of analytical methodology paramount.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative framework to empower you to select and implement the most robust method for your research and development needs.

The Primacy of Chiral HPLC: A Mechanistic Approach

Chiral HPLC remains the gold standard for the enantioselective analysis of non-volatile compounds like this compound. The technique's power lies in the direct separation of enantiomers through transient, diastereomeric interactions with a chiral stationary phase (CSP).

The selection of the CSP is the most critical parameter. For a molecule like this compound, which possesses both hydrogen-bond donor (amine, hydroxyl) and acceptor (hydroxyl, fluorine) groups, polysaccharide-based CSPs are the logical starting point. These phases, typically derivatives of cellulose or amylose, form helical polymer chains creating chiral grooves. Enantioselective recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions within these grooves.[1]

Given the analyte's polarity and functional groups, a normal-phase chromatographic approach is often most effective. In this mode, the non-polar mobile phase (e.g., hexane/isopropanol) does not compete strongly for the polar interaction sites on the CSP, allowing the analyte to engage more effectively with the chiral selector. For primary amines, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[2][3] This suppresses the ionization of the amine group and minimizes undesirable ionic interactions with residual silanols on the silica support, leading to improved peak shape and resolution.

Workflow for Chiral HPLC Method Development

cluster_prep Phase 1: Analyte & Column Selection cluster_method Phase 2: Method Screening & Optimization A Characterize Analyte (this compound) - Polar - H-bond donor/acceptor - Primary amine B Select Primary CSP Polysaccharide-based (e.g., Lux Cellulose-1 or Chiralpak AD-H) A->B Based on functional groups C Initial Mobile Phase (Normal Phase) n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA) B->C Start screening D Run Racemic Standard C->D E Evaluate Chromatogram D->E F Resolution (Rs) >= 1.5? E->F I Screen Alternative CSP (e.g., Amylose-based if Cellulose fails) E->I No separation G Optimize Mobile Phase - Adjust % Isopropanol - Screen other alcohols (EtOH) - Adjust [DEA] F->G No H Method Validated F->H Yes G->D Re-inject I->C New Column

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC Validation

This protocol describes a robust method for separating the enantiomers of this compound based on established principles for chiral amines and fluorinated alcohols.[4][5]

1. Instrumentation and Materials:

  • HPLC System: Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.[6]

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase. Prepare samples of the enantiomer to be tested at the same concentration.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Note: As the analyte lacks a strong chromophore, low UV detection is necessary. Alternatively, a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) could be employed).

  • Injection Volume: 10 µL

3. Methodology:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the operational flow rate, or until a stable baseline is achieved.

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or 1,3,5-tri-tert-butylbenzene) to determine the column void time.

  • Racemic Standard Injection: Inject the 1.0 mg/mL racemic standard to determine the retention times (t_R) and resolution of the two enantiomers.

  • Sample Injection: Inject the test sample to determine the enantiomeric purity.

  • Peak Identification: If available, inject standards of the individual enantiomers to confirm peak identity.

4. Data Analysis and Calculations:

  • Resolution (Rₛ): Calculate the resolution between the two enantiomeric peaks using the formula:

    • Rₛ = 2(t_R₂ - t_R₁) / (w₁ + w₂)

    • A resolution of ≥ 1.5 signifies baseline separation, which is the standard for quantitative analysis according to USP guidelines.[7]

  • Enantiomeric Excess (% ee): Calculate using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers:

    • % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Comparative Analysis: Alternative Methodologies

While chiral HPLC is a powerful primary technique, alternative methods offer distinct advantages in specific contexts. The choice of methodology should be guided by the required speed, sensitivity, solvent consumption, and the scale of the analysis.

Technique Principle Advantages for this compound Disadvantages Typical Use Case
Chiral HPLC Direct separation on a Chiral Stationary Phase (CSP).High resolution and accuracy; well-established; direct analysis without derivatization.Higher solvent consumption and longer run times compared to SFC.Gold standard for R&D, quality control, and lot release testing.
Chiral SFC Separation using a supercritical fluid (CO₂) mobile phase and a CSP.Very fast separations (3-10x faster than HPLC); significantly lower organic solvent consumption ("Green Chemistry"); excellent for preparative scale.[8][9]Requires specialized instrumentation; analyte must be soluble in supercritical CO₂/modifier.High-throughput screening, preparative purification, and rapid QC checks.
Chiral GC Separation of volatile derivatives on a chiral capillary column.Extremely high resolution and sensitivity.Requires derivatization to increase volatility and thermal stability, adding complexity and potential for side reactions.[4]Analysis of volatile impurities or when very high sensitivity is required.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, causing distinct chemical shifts.Provides absolute configuration information; non-separative technique; can analyze complex mixtures without isolation.Lower sensitivity than chromatographic methods; requires higher sample concentration; chiral reagents must be enantiomerically pure.Structural elucidation, confirmation of absolute configuration, and analysis of reaction mixtures.
A Closer Look at Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a compelling alternative to HPLC, particularly in drug discovery environments.[8] It utilizes the same polysaccharide-based CSPs as HPLC but employs supercritical CO₂, modified with a small amount of an alcohol (like methanol), as the mobile phase. The low viscosity and high diffusivity of this mobile phase allow for much higher flow rates without a loss of efficiency, drastically reducing analysis times.

cluster_prep_sfc Phase 1: Preparation cluster_analysis_sfc Phase 2: Analysis A Utilize same CSP as HPLC (e.g., Lux Cellulose-1) B Prepare Mobile Phase Supercritical CO₂ Modifier: Methanol + 0.1% DEA C Equilibrate System (High Flow Rate, e.g., 3-5 mL/min) D Inject Racemic Standard C->D E Rapid Elution (< 5 min) D->E F Quantify Enantiomeric Purity E->F

Caption: Streamlined workflow for Chiral SFC analysis.

Conclusion and Recommendations

For the definitive validation of the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase stands as the most robust, reliable, and scientifically defensible method. It provides direct, high-resolution separation that is compliant with international regulatory standards, such as those outlined by the ICH and USP.[6][7]

However, for laboratories focused on high-throughput screening or green chemistry initiatives, chiral SFC offers a powerful and efficient alternative with significant advantages in speed and reduced solvent waste. While chiral GC and NMR spectroscopy are valuable complementary tools for specific applications (e.g., trace volatile analysis or absolute configuration assignment), they are less suited for routine quantitative enantiomeric purity assessment of this analyte.

The protocols and comparative data presented in this guide provide a comprehensive framework for establishing a self-validating system for the chiral analysis of this compound, ensuring the highest standards of scientific integrity in your research and development endeavors.

References

  • Lux Cellulose-1. Phenomenex. (URL: [Link])

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. HPLC-MART. (URL: [Link])

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. (URL: [Link])

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. (URL: [Link])

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. (URL: [Link])

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. (URL: [Link])

  • Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. (URL: [Link])

  • Instruction manual for CHIRALPAK® AD-H. HPLC. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (URL: [Link])

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed. (URL: [Link])

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. (URL: [Link])

  • USP General Chapter <621> Chromatography. US Pharmacopeia. (URL: [Link])

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literature review of 3-Amino-1,1,1-trifluoropropan-2-ol applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Amino-1,1,1-trifluoropropan-2-ol

Abstract

This compound (TFAP), a structurally simple yet functionally potent chiral building block, has garnered significant attention in medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive review of the applications of TFAP, comparing its utility against non-fluorinated analogs and other synthetic strategies. We will delve into the causality behind its selection in synthetic routes, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Trifluoromethyl Group in Amino Alcohols

The utility of this compound stems directly from the profound influence of the trifluoromethyl group on molecular properties. Understanding this "trifluoromethyl effect" is crucial to appreciating why TFAP is often a superior choice compared to its non-fluorinated counterparts.

Introduction to this compound (TFAP)

TFAP is a colorless, liquid chemical compound with the molecular formula C₃H₆F₃NO.[1] It is a versatile intermediate recognized for its role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a primary amine, a secondary alcohol, and a terminal trifluoromethyl group, providing multiple points for chemical modification.

Key Physicochemical Properties:

  • CAS Number: 431-38-9[2][3]

  • Molecular Weight: 129.08 g/mol [2][3]

  • Melting Point: 99°C[1][3]

  • Boiling Point: ~176.5°C[1][3]

The Trifluoromethyl Effect: A Comparative Analysis

The incorporation of a CF₃ group is a cornerstone of modern drug design.[4] This group acts as a bioisostere for other chemical moieties like methyl or isopropyl groups but with significantly different electronic and steric properties.[5]

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[5] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. This often leads to an extended half-life and improved bioavailability of the parent molecule.

Modulation of Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design.[5] Increased lipophilicity can enhance a molecule's ability to cross cell membranes, which is critical for reaching intracellular targets and improving absorption.

Improved Binding Affinity: The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, such as the amino group in TFAP. This modulation can influence the strength of interactions with biological targets like enzymes and receptors.[5][6]

Property3-Amino-propan-2-ol (Non-fluorinated Analog)This compound (TFAP)Scientific Rationale
Metabolic Stability LowerSignificantly HigherThe high bond energy of the C-F bond resists enzymatic oxidation.[5]
Lipophilicity (LogP) LowerHigherFluorine atoms increase the lipophilic character of the molecule.[5]
pKa of Amino Group HigherLowerThe electron-withdrawing CF₃ group reduces the basicity of the amine.[5]
Binding Interactions Primarily H-bondingH-bonding, dipole interactions, potential for fluorous interactionsThe polarized C-F bonds introduce new potential non-covalent interactions.

TFAP as a Chiral Synthon in Pharmaceutical Development

Chirality is a fundamental consideration in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7][8] TFAP, being a chiral molecule, serves as an invaluable starting material for the stereoselective synthesis of complex, single-enantiomer pharmaceuticals.

Comparative Synthetic Workflows

The synthesis of chiral α-trifluoromethyl-β-amino alcohols is a critical challenge in organic chemistry. Using TFAP as a starting material provides a direct route to these structures. Let's compare this approach to an alternative method: the asymmetric synthesis from a prochiral ketone.

Workflow A: Synthesis via Derivatization of Chiral TFAP This approach leverages the existing stereocenter in enantiomerically pure TFAP. The amino and alcohol groups can be selectively protected and then elaborated to build the target molecule. This preserves the critical trifluoromethyl-bearing stereocenter.

Workflow B: Asymmetric Reduction of a Trifluoromethyl Ketone An alternative is to synthesize a prochiral trifluoromethyl ketone and then use a chiral catalyst or biocatalyst to perform an asymmetric reduction or reductive amination to create the chiral amino alcohol.[8][9] This method's success is highly dependent on the efficiency and selectivity of the catalyst for the specific substrate.

G cluster_A Workflow A: Using Chiral TFAP cluster_B Workflow B: Asymmetric Synthesis A1 (R/S)-TFAP A2 Protection of Amine/Alcohol A1->A2 A3 Functional Group Interconversion A2->A3 A4 Final Product (Stereocenter Preserved) A3->A4 B1 Prochiral Ketone (e.g., 1,1,1-trifluoroacetone) B2 Asymmetric Reduction or Reductive Amination B1->B2 B3 Chiral Amino Alcohol B2->B3 B4 Further Derivatization B3->B4 B5 Final Product (Stereocenter Created) B4->B5 start

Comparative synthetic workflows for chiral trifluoromethylated amino alcohols.
Data Comparison: Synthetic Routes
ParameterWorkflow A (from TFAP)Workflow B (Asymmetric Synthesis)Rationale & Considerations
Stereocontrol Excellent (pre-defined)Variable (depends on catalyst/substrate match)Workflow A is often more reliable if enantiopure TFAP is available.
Step Economy Potentially fewer stepsMay require catalyst screening and optimizationAsymmetric methods can be elegant but often require significant upfront development.[10]
Substrate Scope Limited by TFAP availabilityPotentially broaderAsymmetric catalysis can be adapted to a wider range of starting materials.
Typical Yields Generally high for derivatizationHighly variable (50-95%)Yields in asymmetric synthesis are sensitive to reaction conditions.
Typical e.e. >99% (from pure starting material)Good to Excellent (85% to >99%)Biocatalysis often provides very high enantioselectivity.[8]

Experimental Protocol: N-Benzylation of this compound

This protocol describes a fundamental transformation, demonstrating the utility of TFAP as a nucleophile in the synthesis of more complex intermediates. This procedure is a self-validating system, including steps for reaction, workup, purification, and characterization.

Objective: To synthesize N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol, a common intermediate for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.29 g, 10 mmol) and anhydrous acetonitrile (40 mL).

  • Addition of Base: Add potassium carbonate (3.45 g, 25 mmol) to the solution. The suspension will be stirred vigorously.

  • Addition of Electrophile: Slowly add benzyl bromide (1.2 mL, 11 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic substitution reaction.

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the amino group, activating it as a nucleophile, and to neutralize the HBr byproduct. An excess is used to drive the reaction to completion.

  • Aqueous Workup: The washes with NaHCO₃ and brine are essential to remove any remaining inorganic salts and water-soluble impurities.

  • Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Conclusion and Future Perspectives

This compound is more than just a fluorinated molecule; it is a strategic tool for molecular design. Its unique combination of a chiral center and a trifluoromethyl group allows chemists to introduce desirable pharmaceutical properties with high precision.[11][12] Compared to non-fluorinated analogs, it offers significant advantages in metabolic stability and lipophilicity. While de novo asymmetric syntheses provide an alternative route to similar structures, the use of TFAP as a chiral building block offers a robust and often more straightforward path to the target molecule. As the demand for more stable and effective pharmaceuticals and agrochemicals grows, the applications for versatile building blocks like TFAP are set to expand, particularly in the synthesis of novel peptidomimetics and complex heterocyclic systems.

References

  • 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | lookchem. [Link]

  • The Significance of Chiral Amino Acids in Pharmaceutical Synthesis. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • This compound - PubChem. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

  • 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9; ChemWhat Code: 41450. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

  • Deoxytrifluoromethylation of Alcohols - PMC - NIH. [Link]

  • 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol - Amerigo Scientific. [Link]

  • This compound hydrochloride | C3H7ClF3NO | CID 23290109. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. [Link]

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Navigating the Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide to the Synthetic Strategies for a Key Fluorinated Building Block

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 3-Amino-1,1,1-trifluoropropan-2-ol stands out as a critical chiral intermediate for the synthesis of various bioactive molecules. This guide provides a detailed comparative analysis of the primary synthetic methodologies for this valuable compound, offering a cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

The synthesis of this compound presents a significant challenge in achieving high enantiopurity and yield in a cost-effective manner. This guide will delve into three principal strategies: asymmetric reduction of a trifluoromethyl ketone precursor using chemical catalysts, biocatalytic reduction, and a classical resolution approach, providing experimental insights and a thorough examination of the associated costs and benefits.

Asymmetric Reduction of 3-Amino-1,1,1-trifluoro-2-propanone: A Focus on Chemical Catalysis

A prevalent and highly effective strategy for the synthesis of chiral this compound involves the asymmetric reduction of the corresponding ketone precursor, 3-amino-1,1,1-trifluoro-2-propanone. This approach leverages the power of chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, yielding the desired enantiomer of the amino alcohol.

Ruthenium- and Iridium-Based Transfer Hydrogenation

Expertise & Experience: Asymmetric transfer hydrogenation (ATH) employing ruthenium (Ru) or iridium (Ir) catalysts, often with chiral diamine ligands, is a robust and widely utilized method for the reduction of ketones.[1][2] The mechanism involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone, mediated by the chiral metal complex. The choice of ligand is critical for achieving high enantioselectivity.

Trustworthiness: This method is highly reliable and has been extensively documented in the scientific literature for a wide range of ketones, including those with amino functionalities. The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage.

Authoritative Grounding: The pioneering work of Noyori and Ikariya on Ru-catalyzed asymmetric hydrogenation has laid a strong foundation for this methodology.[1][2]

Experimental Protocol: Asymmetric Transfer Hydrogenation

A representative protocol for the asymmetric transfer hydrogenation of an N-protected 3-amino-1,1,1-trifluoro-2-propanone is as follows:

  • To a solution of the N-protected 3-amino-1,1,1-trifluoro-2-propanone (1.0 mmol) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine), add the chiral Ru- or Ir-catalyst (e.g., (R,R)-TsDPEN-RuCl) at a catalyst loading of 0.5-2 mol%.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for a specified duration (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected this compound.

  • Deprotection of the amino group (if necessary) can be achieved under standard conditions to yield the final product.

Cost-Benefit Analysis:

Factor Analysis
Cost The primary cost driver is the precious metal catalyst (Ru or Ir) and the chiral ligand. While the catalyst loading is low, the initial investment can be significant. The cost of the hydrogen donor is generally low.
Yield High yields (often >90%) are typically achievable.
Enantioselectivity Excellent enantioselectivity (often >95% ee) can be obtained with the appropriate choice of catalyst and reaction conditions.
Scalability The process is generally scalable, making it suitable for both laboratory and industrial production.
Environmental Impact The use of heavy metals raises environmental concerns, and proper waste disposal is crucial.
Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

Expertise & Experience: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-dimethyl sulfide complex) to achieve highly enantioselective ketone reductions.[3] The catalyst forms a complex with the borane and the ketone, directing the hydride transfer to one face of the carbonyl group.

Trustworthiness: The CBS reduction is a well-established and reliable method with a broad substrate scope and predictable stereochemical outcomes.

Authoritative Grounding: The development of oxazaborolidine catalysts by E.J. Corey's group has provided a powerful tool for asymmetric synthesis.[3]

Experimental Protocol: CBS Reduction

A general procedure for the CBS reduction of N-protected 3-amino-1,1,1-trifluoro-2-propanone is as follows:

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add the borane source (e.g., borane-dimethyl sulfide complex, 1.0-1.5 equivalents) at a low temperature (e.g., -20 °C to 0 °C).

  • Slowly add a solution of the N-protected 3-amino-1,1,1-trifluoro-2-propanone (1.0 equivalent) in the same solvent to the catalyst-borane mixture.

  • Stir the reaction at the low temperature for a few hours, monitoring the progress by TLC or HPLC.

  • Quench the reaction by the slow addition of methanol.

  • After workup, purify the product by column chromatography.

  • Perform deprotection of the amino group as required.

Cost-Benefit Analysis:

Factor Analysis
Cost The chiral amino alcohol precursor for the CBS catalyst and the borane reagent are the main cost contributors. The overall cost is generally lower than that of precious metal catalysts for large-scale synthesis.
Yield Good to excellent yields are typically observed.
Enantioselectivity High enantioselectivity (often >95% ee) is a hallmark of this method.
Scalability The method is scalable, but the handling of borane reagents requires care, especially on a larger scale.
Environmental Impact Boron-containing byproducts need to be managed.

Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases (ADHs) and transaminases, can catalyze the reduction of ketones with high enantioselectivity under mild reaction conditions.

Expertise & Experience: The use of ADHs for the asymmetric reduction of ketones is a well-established biocatalytic transformation. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH or NADPH), as the hydride source. A co-substrate, such as isopropanol or glucose, is often used to regenerate the cofactor in situ.

Trustworthiness: Biocatalytic methods are known for their high selectivity and reliability. The use of enzymes from robust microbial sources ensures consistent performance.

Authoritative Grounding: The field of biocatalysis has a vast body of literature supporting the use of enzymes for asymmetric synthesis, with numerous examples of successful industrial applications.[4]

Experimental Protocol: Biocatalytic Reduction with an ADH

A typical procedure for the biocatalytic reduction of 3-amino-1,1,1-trifluoro-2-propanone is as follows:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve the substrate (N-protected or unprotected 3-amino-1,1,1-trifluoro-2-propanone).

  • Add the alcohol dehydrogenase (ADH) enzyme (commercially available or as a whole-cell preparation).

  • Add the cofactor (NAD⁺ or NADP⁺) and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose and glucose dehydrogenase).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and pH.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by appropriate methods, such as crystallization or chromatography.

Cost-Benefit Analysis:

Factor Analysis
Cost The cost of the enzyme and the cofactor can be significant, especially for initial setup. However, enzyme immobilization and reuse can significantly reduce the overall cost. The use of inexpensive co-substrates for cofactor regeneration is a key advantage.
Yield High yields can be achieved, often approaching theoretical maximums.
Enantioselectivity Excellent enantioselectivity (often >99% ee) is a major strength of biocatalysis.
Scalability Biocatalytic processes are highly scalable and are used in large-scale industrial manufacturing.
Environmental Impact This is a green and sustainable method, operating in aqueous media under mild conditions and generating minimal hazardous waste.

Classical Resolution of Racemic this compound

Classical resolution involves the separation of a racemic mixture of the target amino alcohol into its individual enantiomers by forming diastereomeric salts with a chiral resolving agent.

Expertise & Experience: This is a traditional and well-understood method for obtaining enantiomerically pure compounds. The key is the selection of an appropriate and cost-effective resolving agent that forms crystalline salts with one of the enantiomers.

Trustworthiness: While effective, the maximum theoretical yield for the desired enantiomer is 50%, which is a significant drawback. The process can be labor-intensive.

Authoritative Grounding: The principles of diastereomeric resolution have been a cornerstone of stereochemistry for over a century.

Experimental Protocol: Diastereomeric Salt Resolution

A general protocol for the resolution of racemic this compound is as follows:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-camphorsulfonic acid) in the same or a miscible solvent.

  • Allow the diastereomeric salts to crystallize, often requiring careful control of temperature and concentration.

  • Isolate the crystalline diastereomeric salt by filtration.

  • Liberate the desired enantiomer of the amino alcohol from the salt by treatment with a base.

  • The resolving agent can often be recovered and reused.

Cost-Benefit Analysis:

Factor Analysis
Cost The cost of the resolving agent is a key factor. The process can be economically viable if the resolving agent is inexpensive and can be efficiently recycled.
Yield The maximum theoretical yield for the desired enantiomer is 50%. The other enantiomer is often discarded or requires a separate racemization and recycling process, adding to the complexity and cost.
Enantioselectivity High enantiopurity can be achieved through careful crystallization.
Scalability The method is scalable but can be less efficient than asymmetric methods for large-scale production.
Environmental Impact The use of solvents and reagents for salt formation and liberation needs to be considered.

Comparative Summary

Method Key Advantages Key Disadvantages Ideal Application
Asymmetric Transfer Hydrogenation High yield and enantioselectivity, good scalability.High cost of precious metal catalysts, environmental concerns.Medium to large-scale synthesis where high efficiency is critical.
CBS Reduction High enantioselectivity, lower catalyst cost than precious metals.Handling of borane reagents, potential for boron waste.Laboratory and pilot-scale synthesis requiring high stereocontrol.
Biocatalytic Reduction Excellent enantioselectivity, green and sustainable, mild reaction conditions.Initial cost of enzyme and cofactor, potential for substrate/product inhibition.Large-scale industrial synthesis where sustainability and high purity are paramount.
Classical Resolution Well-established technology, can be cost-effective with cheap resolving agents.Maximum 50% theoretical yield, can be labor-intensive.Situations where a racemic mixture is readily available and a specific enantiomer is required on a smaller scale.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Asymmetric Chemical Reduction cluster_1 Biocatalytic Reduction cluster_2 Classical Resolution Ketone 3-Amino-1,1,1-trifluoro-2-propanone ATH Asymmetric Transfer Hydrogenation (Ru/Ir Catalyst) Ketone->ATH H-donor CBS CBS Reduction (Oxazaborolidine) Ketone->CBS Borane Product_Chem (S)- or (R)-3-Amino-1,1,1- trifluoropropan-2-ol ATH->Product_Chem CBS->Product_Chem Ketone_Bio 3-Amino-1,1,1-trifluoro-2-propanone ADH Alcohol Dehydrogenase (ADH) Ketone_Bio->ADH Cofactor Regeneration Product_Bio (S)- or (R)-3-Amino-1,1,1- trifluoropropan-2-ol ADH->Product_Bio Racemate Racemic 3-Amino-1,1,1- trifluoropropan-2-ol Resolution Diastereomeric Salt Formation & Separation Racemate->Resolution Chiral Resolving Agent Product_Res Enantiopure 3-Amino-1,1,1- trifluoropropan-2-ol Resolution->Product_Res

Caption: Synthetic pathways to this compound.

Conclusion

The choice of a synthetic route for this compound is a critical decision that impacts not only the efficiency and cost-effectiveness of the process but also its environmental footprint. For large-scale, sustainable production with the highest enantiopurity, biocatalytic reduction stands out as an increasingly attractive option. Asymmetric chemical reductions, particularly transfer hydrogenation and CBS reduction, offer excellent alternatives with high yields and selectivities, making them well-suited for various scales of synthesis. Classical resolution, while fundamentally limited in yield, remains a viable option in specific contexts. By carefully considering the cost-benefit analysis presented in this guide, researchers and drug development professionals can make informed decisions to advance their projects in a timely and efficient manner.

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A Guide to the Chiral Resolution of 3-Amino-1,1,1-trifluoropropan-2-ol: A Comparative Analysis of Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is paramount. Enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the efficacy of different chiral resolving agents for the separation of 3-Amino-1,1,1-trifluoropropan-2-ol enantiomers, a valuable building block in the synthesis of various bioactive molecules.

Introduction to Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual stereoisomers. One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by techniques like fractional crystallization. Subsequently, the pure enantiomers of the target compound can be recovered from the separated diastereomeric salts.

The choice of the resolving agent is critical for the success of a chiral resolution. An ideal resolving agent should form well-defined crystalline salts with the target compound, exhibit a significant difference in the solubility of the resulting diastereomers, be readily available in high enantiomeric purity, and be easily recoverable for reuse.

This guide will explore and compare two common classes of chiral resolving agents for the resolution of the basic this compound: acidic resolving agents, specifically tartaric acid derivatives, and sulfonic acids.

Diastereomeric Salt Resolution: A Practical Comparison

The resolution of racemic this compound relies on the formation of diastereomeric salts with a chiral acid. The fundamental principle is that the two enantiomers of the amino alcohol, (R)-3-Amino-1,1,1-trifluoropropan-2-ol and (S)-3-Amino-1,1,1-trifluoropropan-2-ol, will form two different diastereomeric salts with a given enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). These diastereomeric salts, having different physical properties, can then be separated.

Figure 1: General workflow for the chiral resolution of this compound via diastereomeric salt formation.

Tartaric Acid Derivatives as Resolving Agents

Tartaric acid and its derivatives are among the most widely used chiral resolving agents due to their availability in both enantiomeric forms, low cost, and ability to form crystalline salts with a variety of amines. Dibenzoyl-L-tartaric acid is a particularly effective resolving agent for primary amines.[1]

Experimental Protocol: Resolution with Dibenzoyl-L-tartaric acid

The following protocol is a representative procedure for the resolution of a racemic amino compound with a tartaric acid derivative. Specific conditions for this compound would require optimization.

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve one equivalent of Dibenzoyl-L-tartaric acid in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The choice of solvent and the rate of cooling are critical for obtaining good crystal quality and high diastereomeric excess.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base, such as sodium hydroxide, to liberate the free amine.

  • Extraction: Extract the liberated enantiomerically enriched amino alcohol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by measuring the specific rotation.

Camphorsulfonic Acid as a Resolving Agent

Chiral sulfonic acids, such as (1S)-(+)-10-camphorsulfonic acid, are also effective resolving agents for amines. They are strong acids and readily form salts.

Experimental Protocol: Resolution with (1S)-(+)-10-Camphorsulfonic Acid

A general procedure for the resolution of a racemic amine with camphorsulfonic acid is outlined below. Optimization for the specific substrate is necessary.

  • Salt Formation: Dissolve the racemic this compound in an appropriate organic solvent (e.g., ethyl acetate, isopropyl acetate, or acetonitrile).

  • Addition of Resolving Agent: Add a solution of (1S)-(+)-10-camphorsulfonic acid (typically 0.5 to 1.0 equivalents) in the same or a miscible solvent to the amine solution.

  • Crystallization: Allow the mixture to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation and Liberation: Follow the same procedure as described for the tartaric acid derivative to isolate the crystalline salt and liberate the free amine.

Comparison of Resolving Agent Efficacy

Resolving AgentTypical SolventsAdvantagesPotential Challenges
Dibenzoyl-L-tartaric acid Alcohols (Methanol, Ethanol)Readily available, relatively inexpensive, often forms highly crystalline salts.May require multiple recrystallizations to achieve high e.e.
(1S)-(+)-10-Camphorsulfonic acid Esters (Ethyl Acetate), AcetonitrileStrong acid, forms salts readily, can be effective when tartaric acid derivatives fail.May be more expensive, optimization of solvent system can be crucial.

Table 1: Qualitative Comparison of Common Chiral Resolving Agents for Amines.

Alternative Approach: Enantioselective Synthesis

While classical resolution is a powerful technique, enantioselective synthesis offers a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in resolution processes. Strategies for the catalytic enantioselective synthesis of α-trifluoromethyl amines are an active area of research and provide an alternative to resolution.[2]

Conclusion

The selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure this compound. Both tartaric acid derivatives and camphorsulfonic acid are viable candidates, with the optimal choice depending on the specific crystallization behavior of the diastereomeric salts. A systematic screening of resolving agents and crystallization conditions is highly recommended to achieve the best results in terms of yield and enantiomeric purity. For large-scale production, the development of an enantioselective synthesis should also be considered as a more atom-economical alternative.

References

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A Researcher's Guide to Quantum Chemical Calculations for 3-Amino-1,1,1-trifluoropropan-2-ol: A Comparative Analysis of DFT and MP2 Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular properties is paramount. 3-Amino-1,1,1-trifluoropropan-2-ol, a chiral fluorinated amino alcohol, presents a compelling case for the application of quantum chemical calculations. Its unique structural features, including the electron-withdrawing trifluoromethyl group, a hydroxyl group, and an amino group, give rise to complex intramolecular interactions that dictate its conformation, reactivity, and potential biological activity. This guide provides an in-depth comparison of two widely used quantum chemical methods, Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), for characterizing this molecule. We will delve into the theoretical underpinnings of these methods, the critical choice of basis sets, and provide a practical, step-by-step protocol for performing these calculations.

The Significance of Fluorinated Amino Alcohols

Chiral vicinal amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, fluorinated amino alcohols like this compound are of great interest in medicinal chemistry.[1][2] Computational studies, particularly quantum chemical calculations, offer a powerful avenue to explore the conformational landscape and electronic properties of these molecules, providing insights that can guide rational drug design.

Choosing the Right Computational Tool: A Comparative Overview

The selection of an appropriate computational method is a critical first step that balances accuracy with computational cost. Here, we compare a popular DFT functional, B3LYP with a dispersion correction, and the ab initio MP2 method.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most widely used method in quantum chemistry due to its excellent balance of accuracy and computational efficiency.[3] It approximates the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For this guide, we select the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of organic molecules.[3][4] We also include Grimme's D3 dispersion correction to better account for non-covalent interactions, which are expected to be significant in our target molecule.

Møller-Plesset Perturbation Theory (MP2): A Step Towards Higher Accuracy

MP2 is a post-Hartree-Fock method that provides a more rigorous treatment of electron correlation than standard DFT functionals.[5][6] While computationally more demanding than DFT, with a formal scaling of O(N^5) compared to DFT's O(N^3) to O(N^4), MP2 can offer greater accuracy for systems where electron correlation effects are particularly important.[5][7] For molecules with potential for significant dispersion interactions, MP2 can be a more reliable choice.[8][9][10]

The Crucial Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of a calculation.[7] For fluorinated compounds, the selection is particularly important due to the high electronegativity and electron density around the fluorine atoms.[11] We will compare two popular types of basis sets:

  • Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used and offer a good balance of accuracy and computational cost for many applications. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, which allow for more flexibility in describing the shape of the electron density.

  • Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) : These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[12] The "aug-" prefix signifies the addition of diffuse functions. While generally more computationally expensive than Pople-style basis sets of a similar size, they often provide more reliable results, especially for properties sensitive to electron correlation.

Comparative Analysis: What to Expect

To provide a practical comparison, we will examine several key properties of this compound calculated with both B3LYP-D3 and MP2, using both the 6-311++G(d,p) and aug-cc-pVDZ basis sets. Due to the lack of comprehensive experimental data for this specific molecule, we will use the results from the highest level of theory (MP2/aug-cc-pVDZ) as a benchmark for comparison.

Conformational Analysis

The primary challenge in modeling this compound is its conformational flexibility. The relative orientation of the amino, hydroxyl, and trifluoromethyl groups is governed by a delicate balance of intramolecular hydrogen bonding and steric repulsion. A closely related molecule, 3-amino-1-propanol, has been shown to favor conformations that allow for an intramolecular OH···N hydrogen bond.[13] We anticipate a similar preference in our target molecule.

Below is a diagram illustrating the key rotational degrees of freedom.

! B3LYP D3BJ 6-311++G(d,p) OPT FREQ

  • xyz 0 1 C -0.87119 -0.81189 0.48971 C -0.08349 0.46811 0.20771 C 1.38651 0.22811 0.48971 O 0.01651 1.38811 1.12771 N -2.25119 -0.57189 0.20771 F 2.10651 1.30811 0.20771 F 1.68651 -0.39189 -0.61029 F 1.68651 -0.49189 1.58971 H -0.77119 -1.33189 -0.45029 H -0.97119 -1.53189 1.28971 H -0.18349 0.98811 -0.73229 H 0.43651 2.10811 0.84771 H -2.85119 -1.31189 0.48971 H -2.35119 0.04811 -0.59229

Caption: A typical workflow for quantum chemical calculations.

Conclusion and Recommendations

Both B3LYP-D3 and MP2 are powerful methods for investigating the properties of this compound. For routine calculations, such as initial conformational searches and geometry optimizations, the B3LYP-D3 functional with a Pople-style basis set like 6-311++G(d,p) offers an excellent compromise between accuracy and computational cost. For higher accuracy, particularly for relative energies and properties sensitive to electron correlation, MP2 with a correlation-consistent basis set such as aug-cc-pVDZ is recommended, albeit at a significantly higher computational expense.

The choice of method will ultimately depend on the specific research question and available computational resources. By carefully considering the trade-offs between accuracy and efficiency, researchers can leverage quantum chemical calculations to gain valuable insights into the behavior of this important class of molecules and accelerate the drug discovery process.

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A Comparative Guide to the Experimental and Predicted Properties of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 3-Amino-1,1,1-trifluoropropan-2-ol serves as a versatile chiral intermediate for introducing the trifluoromethyl-hydroxy-ethylamine motif, a scaffold present in various bioactive compounds. A precise understanding of its properties—both through empirical measurement and theoretical prediction—is essential for efficient and reliable process development.

I. Core Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of chemical characterization involves the determination of basic physical properties. The following table summarizes the available experimental data for this compound and contrasts it with values obtained from computational prediction models.

PropertyExperimental ValuePredicted ValueMethod of Determination/Prediction
Melting Point 99 °C[1][2][3]Not Typically PredictedCapillary Melting Point Method
Boiling Point Not Available176.5 ± 40.0 °C[4]Quantitative Structure-Property Relationship (QSPR)
Density Not Available1.344 ± 0.06 g/cm³[4]Computational Fragment-Based Methods
pKa Not Available10.14 ± 0.35[4]Semi-empirical Quantum Chemical Methods
logP (XlogP) Not Available-0.2[5]Atom-Based Fragmental Method
Physical Form Solid-Visual Inspection
Color White to Off-White[4]-Visual Inspection
Solubility Slightly soluble in DMSO, Methanol[4]-Empirical Solubility Testing

II. Interpreting the Data: Where Experiment and Prediction Converge and Diverge

The comparison reveals a good starting point for researchers, with a solid experimental melting point providing a reliable benchmark for purity and identification. However, for properties like boiling point and pKa, we currently rely on predictive models.

  • Melting and Boiling Points : The experimental melting point of 99 °C indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydroxyl and amino groups, as well as dipole-dipole interactions involving the trifluoromethyl group. The predicted boiling point of 176.5 °C is reasonable for a molecule of this size and functionality, though the large error margin (± 40.0 °C) highlights the inherent uncertainty in current QSPR models for complex, multifunctional compounds.[4] The high boiling point is a direct consequence of the energy required to overcome the strong intermolecular hydrogen bonds in the liquid state.

  • Acidity (pKa) : The predicted pKa of 10.14 suggests that the amino group is a moderately strong base, typical for a primary amine. The electron-withdrawing effect of the nearby trifluoromethyl group is expected to decrease the basicity (lower the pKa) compared to a non-fluorinated analogue like 3-amino-1-propanol. Computational pKa prediction for amines often involves calculating the free energy of protonation in a simulated aqueous environment, using methods like the Conductor-like Screening Model (COSMO).

  • Lipophilicity (logP) : A predicted XlogP of -0.2 indicates that the compound is relatively hydrophilic.[5] This is a balance between the hydrophobic trifluoromethyl group and the hydrophilic alcohol and amine functionalities. The negative value suggests a slight preference for the aqueous phase in an octanol-water partition, a critical factor for drug development influencing solubility and absorption.

III. Spectroscopic Signature: The Fingerprint of a Molecule

Infrared (IR) Spectroscopy

An experimental IR spectrum would be dominated by the stretching and bending vibrations of its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3200-3600 (broad)Stretching
N-H (Amine)3300-3500 (medium)Stretching
C-H (Aliphatic)2850-3000Stretching
N-H (Amine)1550-1650Bending (Scissoring)
C-F (Trifluoromethyl)1000-1400 (strong, multiple bands)Stretching
C-O (Alcohol)1050-1150Stretching

Source: Based on standard IR correlation tables.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

¹H NMR (Proton NMR) :

  • CH-OH : A multiplet (likely a quartet due to coupling with the -CF₃ group and the adjacent -CH₂ group). The chemical shift would be in the range of 3.5-4.5 ppm.

  • CH₂-NH₂ : Two distinct signals, each appearing as a doublet of doublets, due to coupling with the adjacent chiral center (CH-OH) and geminal coupling. Expected chemical shift around 2.8-3.5 ppm.

  • OH and NH₂ : Broad singlets, the positions of which are highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) :

  • C-F₃ : A quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-130 ppm.

  • C-OH : A signal around 65-75 ppm.

  • C-NH₂ : A signal around 40-50 ppm.

Source: Based on typical chemical shift ranges for similar functional groups.[7][8] A database entry for the 13C NMR spectrum of this compound exists, which can be used for confirmation.[9]

IV. Experimental Protocols: A Guide to Verification

To ensure scientific integrity, the properties listed must be verifiable. The following sections describe standard, validated protocols for determining these key experimental values.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a solid crystalline compound.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder. prep2 Tap open end of capillary tube into powder. prep1->prep2 prep3 Compact sample to 2-3 mm height. prep2->prep3 meas1 Place capillary in melting point apparatus. prep3->meas1 Insert Sample meas2 Heat rapidly to ~20°C below expected MP. meas1->meas2 meas3 Heat slowly (~1-2°C/min) near MP. meas2->meas3 meas4 Record temperature at first liquid formation. meas3->meas4 meas5 Record temperature at complete liquefaction. meas4->meas5

Step-by-Step Methodology:

  • Sample Preparation : A small amount of the dry, solid this compound is finely ground. The open end of a glass capillary tube is tapped into the powder.

  • Loading : The tube is inverted and tapped gently to pack the solid into the sealed end. The final packed height should be 2-3 mm for an accurate reading.

  • Measurement : The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to about 20°C below the expected melting point (99°C).

  • Observation : The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • Completion : The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.5°C).

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring the pH of a solution as a titrant is added.

Step-by-Step Methodology:

  • Solution Preparation : A precise weight of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup : The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

  • Titration : The acid is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation : The pKa is equal to the pH at the half-equivalence point, where half of the amine has been protonated.

V. The "Why": Rationale Behind Experimental and Computational Choices

Why is capillary melting point the standard? It is a simple, rapid, and highly reproducible method that requires only a minuscule amount of sample. The sharpness of the melting range is a reliable indicator of purity, a critical parameter in pharmaceutical and agrochemical synthesis.

Why rely on predicted values for boiling point and pKa?

  • Boiling Point : Experimental determination of the boiling point for a solid at atmospheric pressure can be challenging and may lead to decomposition, especially for compounds with high melting points and multiple functional groups. Computational methods like QSPR, which correlate molecular structure with physical properties, provide a reasonable estimate without requiring experimental synthesis and measurement.[1]

  • pKa : While potentiometric titration is a standard method, it requires a sufficient quantity of pure material and careful calibration. Computational predictions, especially those using quantum mechanics and implicit solvent models, can offer a quick and cost-effective estimation of pKa early in the drug discovery process.[2] These models calculate the energy difference between the protonated and neutral forms of the molecule in solution, which is directly related to the pKa.

The Logic of Spectroscopic Analysis IR and NMR spectroscopy are foundational techniques in organic chemistry because they provide direct, non-destructive insights into the molecular structure. IR confirms the presence of key functional groups, while NMR elucidates the connectivity of the carbon and hydrogen atoms. Together, they provide an unambiguous confirmation of the chemical identity, which is a non-negotiable requirement in drug development and regulatory submission.

G cluster_exp Experimental Methods cluster_pred Computational Methods MP Melting Point Purity Purity & Identity MP->Purity NMR NMR Spectroscopy Structure Connectivity NMR->Structure IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Titration pKa Titration Basicity Basicity Titration->Basicity Structure->Purity FunctionalGroups->Purity QSPR QSPR (Boiling Point) BP Boiling Point QSPR->BP QM QM/COSMO (pKa) QM->Basicity Fragment Fragment-Based (logP) Lipophilicity Lipophilicity Fragment->Lipophilicity

VI. Conclusion and Future Outlook

This compound is a compound of significant interest for chemical synthesis. While its fundamental experimental properties like melting point are well-established, there remains a reliance on computational predictions for other key parameters such as boiling point and pKa. The predictive models offer valuable guidance, but their inherent uncertainties necessitate experimental verification for applications requiring high precision, such as process scale-up and formulation development.

Future work should focus on the experimental determination and publication of a complete set of physicochemical and spectroscopic data for this compound. This would provide a robust and reliable dataset for the scientific community, eliminating ambiguity and accelerating the development of novel molecules that incorporate this valuable fluorinated building block.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 3-Amino-1,1,1-trifluoropropan-2-ol is not merely a regulatory formality but a cornerstone of responsible research and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this fluorinated amino alcohol, grounded in established safety protocols and regulatory standards.

Foundational Knowledge: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound, while a valuable building block, presents a distinct set of risks that must be managed with precision.

According to its Safety Data Sheet (SDS) and available chemical literature, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Damage/Irritation (Category 1/2) : Can cause serious eye damage or irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.

The presence of the trifluoromethyl group imparts a high degree of thermal stability to the molecule, a critical consideration for its ultimate disposal.

Key Physical and Chemical Properties:
PropertyValueSource
CAS Number 431-38-9[1][2]
Molecular Formula C₃H₆F₃NO[1][2]
Molecular Weight 129.08 g/mol [1][2]
Form Solid
Melting Point 99°C[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and adherence to regulatory guidelines. The following workflow provides a clear path from the laboratory bench to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway A Step 1: Waste Identification & Segregation B Step 2: Selection of Appropriate Waste Container A->B C Step 3: Proper Labeling of Waste Container B->C D Step 4: Safe Accumulation of Waste C->D E Step 5: Arrange for Licensed Hazardous Waste Disposal D->E Hand-off to EHS/Waste Management F Step 6: High-Temperature Incineration E->F G Step 7: Scrubbing of Flue Gases F->G

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. Due to its fluorinated nature, this compound must be disposed of as a halogenated organic waste .

  • Action: Collect waste containing this compound in a designated container for halogenated organic compounds.

  • Causality: Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents or acids, could lead to hazardous reactions.

Step 2: Selection of Appropriate Waste Container

The choice of waste container is critical to ensure safety and prevent environmental contamination.

  • Action: Use a clearly marked, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Causality: A robust and compatible container prevents spills and leaks, safeguarding both laboratory personnel and the environment.

Step 3: Proper Labeling of Waste Container

Accurate and detailed labeling is a regulatory requirement and a vital safety measure.

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all other components and their approximate concentrations.

  • Causality: Proper labeling ensures that all individuals handling the waste are aware of its contents and associated hazards, facilitating safe handling and compliant disposal.

Step 4: Safe Accumulation of Waste

Waste should be accumulated in a designated and safe location within the laboratory.

  • Action: Store the waste container in a secondary containment bin in a well-ventilated area, away from heat sources and incompatible materials. Keep the container closed except when adding waste.

  • Causality: Secondary containment provides an additional layer of protection against spills. Proper storage conditions mitigate the risk of accidental reactions or container degradation.

Step 5: Arrange for Licensed Hazardous Waste Disposal

The disposal of hazardous waste is strictly regulated.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Causality: Licensed hazardous waste disposal facilities have the necessary permits and equipment to handle and treat chemical waste in an environmentally sound and legally compliant manner.

Step 6: High-Temperature Incineration

The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.

  • Action: The licensed waste disposal facility will transport the waste for incineration at a permitted hazardous waste incinerator.

  • Causality: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the strong carbon-fluorine bonds in the molecule, ensuring its complete destruction. Incomplete combustion of fluorinated compounds can lead to the formation of other hazardous byproducts.

Step 7: Scrubbing of Flue Gases

The byproducts of incineration must be neutralized before release into the atmosphere.

  • Action: The incineration facility will employ flue gas scrubbing technologies to neutralize acidic gases, such as hydrogen fluoride (HF), that are formed during the combustion of fluorinated compounds.

  • Causality: Scrubbing is a critical step to prevent the release of corrosive and toxic gases into the environment, thereby minimizing air pollution.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA - Resource Conservation and Recovery Act (RCRA): This is the primary federal law governing the disposal of solid and hazardous waste.[3] Waste containing this compound would likely be classified under the "F-listed" wastes from non-specific sources, specifically within the F001 or F002 categories for spent halogenated solvents, depending on its use.[4][5][6]

  • OSHA - Hazard Communication Standard: This standard requires that employers inform and train their employees about the hazards of chemicals in the workplace.[7] A comprehensive understanding of the SDS for this compound is a key component of compliance with this standard.

While a specific Permissible Exposure Limit (PEL) for this compound has not been established by OSHA, it is prudent to adhere to the principles of "As Low As Reasonably Achievable" (ALARA) for exposure. For context, the OSHA PEL for inorganic fluorides is 2.5 mg/m³ as a time-weighted average.[8]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to do so, don personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the principles of segregation, proper containment, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture of safety and excellence.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride. National Center for Biotechnology Information. [Link]

  • INDOFINE Chemical Company. This compound. [Link]

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  • U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • American Industrial Hygiene Association. ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide. [Link]

  • PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

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  • Occupational Safety and Health Administration. FLUORINE. [Link]

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  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • State of New Jersey Department of Health. Thermal degradation of fluoropolymers. [Link]

  • ResearchGate. Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Colorado School of Mines. Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. [Link]

  • University of Nottingham. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • PubMed. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. [Link]

  • Royal Society of Chemistry. Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. [Link]

  • Occupational Safety and Health Administration. 1-AMINO-2-PROPANOL. [Link]

  • Centers for Disease Control and Prevention. AMINOETHANOL COMPOUNDS II: METHOD 3509. [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Amino-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical procedures for the handling and disposal of 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory safety.

Hazard Analysis and Risk Mitigation

This compound is a fluorinated amino alcohol with significant potential hazards that necessitate stringent handling protocols.[1][2][3] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (Category 1/2): Poses a risk of serious eye damage or irritation.[1][2]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][4]

The trifluoromethyl group and the amino alcohol functionality contribute to its reactivity and potential for biological interaction, underscoring the need for the protective measures outlined below.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the required equipment, with detailed explanations of their necessity.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. The potential for serious eye damage necessitates the use of fully enclosing chemical safety goggles.[2][4] A face shield should be worn over the goggles during procedures with a high risk of splashing.
Skin Protection Nitrile or neoprene gloves (minimum thickness of 0.11 mm), and a chemically resistant lab coatGiven its classification as a skin irritant, impervious gloves are mandatory.[2][4] Always inspect gloves for tears or punctures before use. A lab coat will protect against incidental contact. For larger quantities or situations with a higher risk of exposure, a chemically resistant apron or suit is recommended.
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulatesThis is crucial when handling the solid compound outside of a certified chemical fume hood or if dust generation is possible.[5] Ensure a proper fit test has been conducted for the respirator user.
Hand and Foot Protection Appropriate closed-toe shoesNever handle chemicals of this nature in open-toed shoes.

Operational Workflow: From Receipt to Disposal

The following step-by-step workflow is designed to minimize exposure and ensure safe handling throughout the lifecycle of the chemical in the laboratory.

Preparation and Handling
  • Designated Work Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Pre-use Inspection: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[6]

  • Weighing and Aliquoting: If working with the solid form, handle it with care to avoid generating dust.[4] Use a spatula and weigh the compound on a tared weigh boat within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Container Labeling: All primary and secondary containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled container for all this compound waste.

  • Institutional Guidelines: Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[7] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response A Assess Hazards & Risks B Don Appropriate PPE A->B C Prepare Designated Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Label All Containers E->F G Segregate Contaminated Waste F->G H Store in Labeled Hazardous Waste Container G->H I Decontaminate Work Area H->I J Exposure Event Occurs K Follow First-Aid Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for Safe Handling of this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.